5-Hydroxyquinoline-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxyquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-4-5-8-9(12-7)2-1-3-10(8)13/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXWFTPUPUVGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C#N)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Z-Tec-001: An In-depth Technical Guide to the Synthesis of 5-Hydroxyquinoline-2-carbonitrile
Abstract
5-Hydroxyquinoline-2-carbonitrile is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, valued for its role as a versatile synthetic intermediate. This guide provides an in-depth analysis of the primary synthetic pathways to this molecule. We will explore the mechanistic underpinnings, operational protocols, and comparative advantages of key methodologies, including the direct C-H cyanation of N-oxides and the classical Reissert-Henze reaction. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical application of synthetic strategies for producing 5-hydroxyquinoline-2-carbonitrile and its derivatives.
Introduction: The Significance of the 5-Hydroxyquinoline Scaffold
The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with activities spanning antimalarial, anticancer, and antibacterial applications. The introduction of a hydroxyl group at the 5-position and a cyano group at the 2-position creates a multifunctional scaffold, 5-hydroxyquinoline-2-carbonitrile. The hydroxyl group offers a site for derivatization (e.g., O-alkylation) to modulate solubility and target binding, while the versatile nitrile group can be transformed into a variety of functionalities such as amines, amides, and carboxylic acids.
The primary challenge in synthesizing this specific isomer lies in achieving regioselectivity while accommodating the electronic properties of the hydroxyl group, which can influence the reactivity of the quinoline core. This guide will dissect the most effective strategies to navigate these synthetic challenges.
Retrosynthetic Analysis
A logical approach to the synthesis of 5-hydroxyquinoline-2-carbonitrile begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates.
Caption: Mechanism of Direct C-H Cyanation of an N-Oxide.
Expertise & Experience: The choice of activating agent is critical. While acyl chlorides are effective, they can be harsh. In a metal-free approach, reagents like diisopropylethylamine (DIEA) can be used with TMSCN, proceeding under milder conditions. [1]The hydroxyl group at C5 is generally stable under these conditions, but protection may be considered if acylating agents are used, to prevent O-acylation as a side reaction.
Experimental Protocol: Metal-Free Cyanation
This protocol is adapted from a general procedure for the ortho-cyanation of quinoline N-oxides. [1] Step 1: Synthesis of 5-Hydroxyquinoline N-oxide
-
Dissolve 5-hydroxyquinoline (1.0 eq) in glacial acetic acid.
-
Add hydrogen peroxide (30% aq., 2.0-3.0 eq) dropwise at room temperature.
-
Heat the mixture to 70-80°C and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction, dilute with water, and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (DCM), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the N-oxide.
Step 2: Cyanation of 5-Hydroxyquinoline N-oxide
-
To a solution of 5-hydroxyquinoline N-oxide (1.0 eq) in dry DCM (2 M), add trimethylsilyl cyanide (TMSCN, 3.0 eq). [1]2. Add diisopropylethylamine (DIEA, 2.0 eq) to the mixture. [1]3. Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/petroleum ether) to obtain 5-hydroxyquinoline-2-carbonitrile.
Key Synthetic Pathway 2: The Reissert-Henze Reaction
The Reissert-Henze reaction is a classical and reliable method for the synthesis of quinoline-2-carbonitriles. [2]It involves the reaction of a quinoline with an acid chloride and a cyanide source to form an intermediate N-acyl-1,2-dihydroquinoline-2-carbonitrile, known as a Reissert compound. Subsequent hydrolysis or rearrangement yields the desired 2-cyanoquinoline.
Mechanism and Rationale
The reaction begins with the acylation of the quinoline nitrogen, forming a highly electrophilic quinolinium salt. This salt is then readily attacked at the C2 position by the cyanide anion. The resulting Reissert compound is a stable intermediate that can be isolated. The final step involves the removal of the N-acyl group and elimination to restore aromaticity, typically under basic or acidic conditions.
Caption: Mechanism of the Reissert-Henze Reaction.
Trustworthiness: A key consideration for this pathway is the potential for reaction with the 5-hydroxyl group. Using a non-aqueous, two-phase system (e.g., DCM/water) with a phase-transfer catalyst can be effective. The cyanide salt is dissolved in the aqueous phase while the quinoline and acyl chloride are in the organic phase, minimizing unwanted side reactions.
Experimental Protocol: Two-Phase Reissert Reaction
-
Combine 5-hydroxyquinoline (1.0 eq), benzoyl chloride (1.2 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) in dichloromethane (DCM).
-
In a separate flask, dissolve potassium cyanide (KCN, 1.5 eq) in water. Caution: KCN is highly toxic.
-
Add the aqueous KCN solution to the DCM solution and stir vigorously at room temperature for 12-24 hours.
-
Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the crude Reissert compound.
-
Dissolve the crude Reissert compound in a mixture of ethanol and concentrated HCl.
-
Reflux the mixture for 2-3 hours to effect hydrolysis and rearomatization.
-
Cool the reaction, neutralize with a base (e.g., NaOH solution), and extract the product with ethyl acetate.
-
Purify the product via column chromatography or recrystallization.
Alternative Pathway: The Sandmeyer Reaction
The Sandmeyer reaction provides a route from a 2-aminoquinoline precursor. [3][4]This method is particularly useful if 2-amino-5-hydroxyquinoline is readily available or easily synthesized. It involves the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.
Trustworthiness: The stability of the diazonium salt is paramount. These reactions are performed at low temperatures (0-5°C) to prevent premature decomposition of the intermediate. The acidic conditions required for diazotization are compatible with the hydroxyl group at the 5-position.
Experimental Protocol: Sandmeyer Cyanation
-
Suspend 2-amino-5-hydroxyquinoline (1.0 eq) in a mixture of water and concentrated HCl at 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the CuCN/KCN solution. Effervescence (N₂ gas) should be observed.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure completion.
-
Cool the mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Comparative Analysis of Synthetic Pathways
The selection of an optimal synthetic route depends on factors such as starting material availability, scalability, safety, and desired yield.
| Pathway | Starting Material | Key Reagents | Advantages | Limitations |
| Direct C-H Cyanation | 5-Hydroxyquinoline | m-CPBA or H₂O₂, TMSCN, DIEA | High regioselectivity (C2), mild conditions, operationally simple. [1] | Requires an additional step for N-oxide formation; TMSCN is toxic and moisture-sensitive. |
| Reissert-Henze Reaction | 5-Hydroxyquinoline | Acyl chloride, KCN/NaCN | Well-established, reliable, uses common reagents. [2] | Can have moderate yields; requires handling of highly toxic cyanide salts; potential for side reactions at the OH group. |
| Sandmeyer Reaction | 2-Amino-5-hydroxyquinoline | NaNO₂, CuCN | Good for functional group tolerance; classic, robust transformation. [3] | Requires a specific amino precursor; diazonium salts can be unstable; uses toxic cyanide reagents. |
Conclusion and Future Outlook
The synthesis of 5-hydroxyquinoline-2-carbonitrile can be effectively achieved through several strategic pathways. For laboratory-scale synthesis focused on high selectivity and mild conditions, the Direct C-H Cyanation of the N-oxide intermediate stands out as a superior modern method. [1]For larger-scale preparations where cost and the use of classical, robust reactions are priorities, the Reissert-Henze reaction remains a viable and valuable option. The Sandmeyer reaction offers a solid alternative if the corresponding 2-aminoquinoline is the most accessible starting material.
Future research will likely focus on developing catalytic, enantioselective cyanations and exploring greener synthetic routes that avoid the use of highly toxic cyanide sources, potentially through enzymatic or flow-chemistry-based approaches. The continued development of novel C-H functionalization techniques will undoubtedly provide even more efficient and direct access to this important synthetic building block.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). Optimizing Synthesis Pathways with 2-Cyano-5-hydroxypyridine for Hydroxypyridine Derivatives.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-Cyano-3-hydroxyquinoline Derivatives.
- ResearchGate. (2025). Synthesis of 5-Hydroxyquinolines | Request PDF.
- Wikipedia. (n.d.). Reissert reaction.
- MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- ResearchGate. (2025). Hypervalent Iodine(III)‐Mediated Regioselective Cyanation of Quinoline N‐Oxides with Trimethylsilyl Cyanide | Request PDF.
- The Royal Society of Chemistry. (n.d.). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly.
- PMC, NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
Sources
An In-depth Technical Guide to 5-Hydroxyquinoline-2-carbonitrile (CAS: 586413-05-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyquinoline-2-carbonitrile is a heterocyclic aromatic compound belonging to the quinoline family. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and potential applications, with a particular focus on its relevance in medicinal chemistry and materials science. The document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and the development of novel organic materials.
Introduction: The Quinoline Scaffold in Scientific Research
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent structural motif in a vast array of natural products and synthetic compounds.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The introduction of hydroxyl (-OH) and cyano (-C≡N) functionalities to the quinoline core, as seen in 5-Hydroxyquinoline-2-carbonitrile, can significantly modulate its physicochemical properties and biological activity, making it a molecule of considerable interest for further investigation.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Hydroxyquinoline-2-carbonitrile is presented in the table below.
| Property | Value | Source |
| CAS Number | 586413-05-0 | [3] |
| Molecular Formula | C₁₀H₆N₂O | [3] |
| Molecular Weight | 170.17 g/mol | [3] |
| Appearance | Likely a solid | N/A |
| Storage | Sealed in dry, room temperature | [3] |
Synthesis of 5-Hydroxyquinoline-2-carbonitrile
Conceptual Synthetic Pathways
One potential approach involves the construction of the quinoline ring system followed by the introduction of the cyano group. Classical methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer reactions, which involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors.[4]
A plausible retrosynthetic analysis is depicted in the workflow below:
Caption: Retrosynthetic approaches to 5-Hydroxyquinoline-2-carbonitrile.
-
From a Halogenated Precursor: Synthesis could proceed from a 2-halo-5-hydroxyquinoline intermediate, followed by a nucleophilic substitution with a cyanide salt, such as copper(I) cyanide (Rosenmund-von Braun reaction).
-
Via Sandmeyer Reaction: Another viable route is the Sandmeyer reaction, starting from 2-amino-5-hydroxyquinoline.[2][5] Diazotization of the amino group followed by treatment with a copper(I) cyanide would yield the desired nitrile.[6][7]
-
Direct C-H Cyanation: Recent advances in C-H functionalization offer a more direct approach. Direct oxidative C-H cyanation of 5-hydroxyquinoline at the C2 position using a suitable catalyst and a cyanide source could be a potential route.[8][9]
General Experimental Workflow for Quinoline Synthesis
The following diagram illustrates a general workflow for a typical quinoline synthesis, which could be adapted for the preparation of a 5-hydroxyquinoline precursor.
Caption: General experimental workflow for quinoline synthesis and purification.
Spectral Characterization
While experimentally obtained spectra for 5-Hydroxyquinoline-2-carbonitrile are not widely published, predicted spectral data and data from analogous compounds can provide valuable insights for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrile group and the electron-donating character of the hydroxyl group. For comparison, the ¹H NMR spectrum of 5-hydroxyquinoline shows signals in the aromatic region between δ 6.9 and 8.9 ppm.[10]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-125 ppm. The carbon bearing the hydroxyl group and the carbons of the pyridine ring will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Hydroxyquinoline-2-carbonitrile should exhibit characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C≡N stretch (nitrile) | 2210-2260 (sharp, medium) |
| C=C and C=N stretch (aromatic rings) | 1450-1600 |
| C-O stretch (hydroxyl) | 1000-1250 |
Mass Spectrometry (MS)
Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) should be observed at m/z 170.17. Fragmentation may involve the loss of small molecules such as HCN, CO, and cleavage of the quinoline ring system.
Potential Applications and Research Directions
The structural features of 5-Hydroxyquinoline-2-carbonitrile suggest its potential utility in several areas of research and development.
Medicinal Chemistry
The quinoline scaffold is a well-established pharmacophore. The presence of a hydroxyl group and a nitrile group offers opportunities for further functionalization to develop novel therapeutic agents.
-
Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity. The nitrile group can be a key pharmacophoric element or a precursor for other functional groups in the design of new anticancer drugs.
-
Antimicrobial Agents: The hydroxyquinoline moiety is known for its antimicrobial properties. 5-Hydroxyquinoline-2-carbonitrile could serve as a building block for the synthesis of new antibacterial and antifungal compounds.
-
Enzyme Inhibitors: The ability of the hydroxyquinoline scaffold to chelate metal ions makes it a promising candidate for designing inhibitors of metalloenzymes.
Materials Science
Hydroxyquinoline derivatives, particularly 8-hydroxyquinoline, are widely used in the fabrication of organic light-emitting diodes (OLEDs) due to their excellent electron-transporting and emissive properties.[4] The introduction of a cyano group at the 2-position of 5-hydroxyquinoline could modulate its electronic properties, making it a candidate for investigation in novel organic electronic materials.
The following diagram illustrates the potential role of such a molecule in a simplified OLED device structure.
Caption: Potential application of a 5-Hydroxyquinoline-2-carbonitrile derivative in an OLED.
Safety and Handling
According to the available Safety Data Sheet (SDS), 5-Hydroxyquinoline-2-carbonitrile is classified as hazardous.[11]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P302+P352 (IF ON SKIN: Wash with plenty of water).
All handling of this compound should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
5-Hydroxyquinoline-2-carbonitrile is a molecule with significant potential, stemming from the rich chemical and biological activities associated with the hydroxyquinoline scaffold. While detailed experimental data on this specific compound is limited in the public domain, this guide provides a foundational understanding of its properties, potential synthetic strategies, and promising avenues for future research. As a versatile building block, it holds promise for the development of novel pharmaceuticals and advanced organic materials. Further research is warranted to fully elucidate its synthetic accessibility and explore its potential applications.
References
To ensure the integrity of this guide, only publicly available and verifiable sources have been cited. The absence of detailed experimental protocols and spectral data for the specific topic compound in the cited literature is a current limitation.
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A Technical Guide to the Spectroscopic Characterization of 5-Hydroxyquinoline-2-carbonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyquinoline-2-carbonitrile (C₁₀H₆N₂O, MW: 170.17) is a heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] The specific introduction of a hydroxyl (-OH) group at the 5-position and a carbonitrile (-CN) group at the 2-position modulates the electronic properties and potential biological activity of the quinoline core, making it a compound of significant interest for drug discovery and materials science.[3]
Unambiguous structural confirmation is the bedrock of chemical and pharmaceutical research. This guide provides a comprehensive, in-depth analysis of the spectroscopic data for 5-Hydroxyquinoline-2-carbonitrile. As direct experimental spectra for this specific molecule are not widely published, this document synthesizes predicted data based on established spectroscopic principles and data from structurally analogous compounds, providing a robust framework for its characterization.[4][5] We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) for the complete elucidation of its structure.
Part 1: The Structural and Electronic Landscape
Before analyzing its spectral output, it is crucial to understand the molecule's inherent structural characteristics, particularly the interplay between its functional groups and the potential for tautomerism. The electron-donating hydroxyl group and the electron-withdrawing nitrile group exert opposing electronic effects on the aromatic system, which profoundly influences the chemical environment of each atom and, consequently, the spectroscopic data.
A key consideration for hydroxyquinolines is the potential for keto-enol tautomerism. The equilibrium between the hydroxy (enol) form and the corresponding quinolone (keto) form can be influenced by the solvent's polarity.[6] While the 5-hydroxy isomer strongly favors the enol form depicted, understanding this potential equilibrium is vital for accurate spectral interpretation, as solution-phase data may reflect a different dominant species than solid-state or gas-phase analysis.[6][7]
Caption: Integrated workflow for structural elucidation.
Detailed Experimental Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy [5]1. Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher). 2. Sample Preparation:
- Accurately weigh 5-10 mg of the sample.
- Dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
- Pulse Program: Standard single-pulse (e.g., 'zg30').
- Temperature: 298 K.
- Spectral Width: -2 to 16 ppm.
- Number of Scans: 16-64.
- Relaxation Delay: 2 seconds.
- ¹³C NMR Acquisition:
- Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
- Spectral Width: 0 to 220 ppm.
- Number of Scans: ≥1024 (due to low ¹³C natural abundance).
- Relaxation Delay: 2-5 seconds.
- Data Processing:
- Apply Fourier transformation and phase correction.
- Calibrate the chemical shift scale to the TMS signal.
- Integrate ¹H NMR signals and analyze chemical shifts and coupling patterns.
B. Fourier-Transform Infrared (FTIR) Spectroscopy [5]1. Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. 2. Sample Preparation (ATR):
- Ensure the ATR crystal is clean using isopropanol and allow it to dry.
- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure with the anvil to ensure firm contact.
- Data Acquisition:
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Data Processing:
- Perform a background scan of the empty ATR crystal.
- Collect the sample spectrum and ratio it against the background.
- Identify and label significant absorption peaks.
C. High-Resolution Mass Spectrometry (HRMS) [5]1. Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. 2. Sample Preparation:
- Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Data Acquisition:
- Ionization Mode: Positive and negative ESI modes.
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Infusion: Introduce the sample via direct infusion at a low flow rate (e.g., 5 µL/min).
- Data Processing:
- Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻).
- Use the instrument software to calculate the exact mass and determine the elemental composition, comparing it to the theoretical value for C₁₀H₆N₂O.
References
- Benchchem. (n.d.). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.
-
Edwards, H. G. M., & de Oliveira, L. F. C. (2012). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Retrieved from [Link]
- Journal of Applied Bioanalysis. (2024). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis.
-
Goral, M., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Retrieved from [Link]
-
El-Daly, S. A., et al. (2021). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ProQuest. Retrieved from [Link]
- Nguyen, T. H. L., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
-
Bansal, M. (2023). Principles of Organic Spectroscopy. Open Access Journals. Retrieved from [Link]
- Benchchem. (n.d.). Spectroscopic Profile of 4-Hydroxyquinoline-2-acetonitrile: A Technical Guide.
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Reva, I., & Fausto, R. (2015). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated 5-Hydroxyquinoline. The Journal of Physical Chemistry A, 119(24), 6437-6447. Retrieved from [Link]
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Nguyen, K. (n.d.). Spectroscopic Identification Of Organic Compounds. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Introduction to Spectroscopy. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]
-
Al-Mulla, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Retrieved from [Link]
- Benchchem. (n.d.). Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR).
-
The Journal of Physical Chemistry. (n.d.). Spectroscopy and structure of 2-hydroxyquinoline. Retrieved from [Link]
-
Christodoulou, E., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Retrieved from [Link]
-
Peris-Vicente, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytica Chimica Acta, 887, 213-221. Retrieved from [Link]
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Wawruszak, A., et al. (2020). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. MDPI. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Hydroxyquinoline in Chemical Synthesis. Retrieved from [Link]
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5-Hydroxyquinoline-2-carbonitrile molecular structure and properties
An In-depth Technical Guide to 5-Hydroxyquinoline-2-carbonitrile
Authored by: Gemini, Senior Application Scientist
Introduction
5-Hydroxyquinoline-2-carbonitrile is a heterocyclic aromatic compound belonging to the quinoline family. This scaffold is of significant interest to researchers in medicinal chemistry and materials science. The quinoline core is a "privileged structure" in drug discovery, known for a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The specific substitution pattern of this molecule—a hydroxyl group at the C5 position and a nitrile group at the C2 position—imparts unique chemical characteristics. The 5-hydroxy group can act as a hydrogen bond donor and a metal-chelating moiety, a feature common in biologically active hydroxyquinolines[3][4]. The 2-carbonitrile group is a versatile functional handle, serving as a precursor for various other functionalities or contributing to the molecule's electronic properties and potential as a ligand.
This guide provides a comprehensive technical overview of 5-hydroxyquinoline-2-carbonitrile, covering its molecular structure, physicochemical and spectroscopic properties, plausible synthetic routes, and potential applications, with a focus on providing actionable insights and protocols for laboratory professionals.
Molecular Structure and Core Identifiers
The foundational structure of 5-hydroxyquinoline-2-carbonitrile consists of a fused bicyclic system where a benzene ring is fused to a pyridine ring. The key functional groups are a hydroxyl (-OH) group on the benzene ring portion (position 5) and a nitrile (-C≡N) group on the pyridine ring portion (position 2).
Caption: Molecular Structure of 5-Hydroxyquinoline-2-carbonitrile.
Key Identifiers
| Property | Value | Source |
| CAS Number | 586413-05-0 | [5][6][7][8] |
| Molecular Formula | C₁₀H₆N₂O | [5][6][7] |
| Molecular Weight | 170.17 g/mol | [5][6] |
| InChI Key | Not readily available | |
| Canonical SMILES | C1=CC2=C(C=CC(=N2)C#N)C(=C1)O | [5] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological media.
| Property | Value / Description | Source |
| Appearance | White to yellow or brown powder/crystals | [9] |
| Purity | Typically available at ≥95% or ≥97% | [6][7] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred |
| Storage | Sealed in dry, room temperature conditions | [5] |
| Melting Point | Not specified in available literature | [6][8] |
| Boiling Point | Not specified in available literature | [6][8] |
Spectroscopic Profile (Predicted)
Direct experimental spectra for 5-hydroxyquinoline-2-carbonitrile are not widely published. However, a robust spectroscopic profile can be predicted based on the analysis of its functional groups and structurally similar compounds, such as 4-hydroxyquinoline-2-acetonitrile[10] and 5-hydroxyquinoline[11]. This predicted data serves as a benchmark for researchers seeking to confirm the identity and purity of a synthesized sample.
Predicted Spectroscopic Data Summary
| Technique | Feature | Predicted Value / Range | Assignment |
| ¹H NMR | Chemical Shift (δ) | ~10.0 - 11.0 ppm (s, 1H) | Phenolic -OH |
| (DMSO-d₆) | ~8.4 - 8.6 ppm (d, 1H) | H-4 | |
| ~7.8 - 8.0 ppm (d, 1H) | H-8 | ||
| ~7.6 - 7.8 ppm (t, 1H) | H-7 | ||
| ~7.5 - 7.7 ppm (d, 1H) | H-3 | ||
| ~7.1 - 7.3 ppm (d, 1H) | H-6 | ||
| ¹³C NMR | Chemical Shift (δ) | ~155 - 160 ppm | C-5 (bearing -OH) |
| (DMSO-d₆) | ~145 - 150 ppm | C-8a | |
| ~135 - 140 ppm | C-2 (bearing -CN) | ||
| ~130 - 135 ppm | C-4 | ||
| ~120 - 130 ppm | C-7, C-4a | ||
| ~117 - 120 ppm | -C≡N | ||
| ~110 - 115 ppm | C-3, C-6, C-8 | ||
| IR (ATR) | Wavenumber (cm⁻¹) | 3200 - 3500 (broad) | O-H stretch (phenolic) |
| 2220 - 2240 (sharp) | C≡N stretch | ||
| 1580 - 1620 | C=C / C=N ring stretch | ||
| 1200 - 1300 | C-O stretch | ||
| Mass Spec. | m/z | ~171.055 | [M+H]⁺ (for ESI-MS) |
| (ESI-MS) | ~170.048 | [M]⁺ (for EI-MS) |
Synthesis and Reactivity
While a specific, optimized synthesis for 5-hydroxyquinoline-2-carbonitrile is not detailed in the provided search results, its synthesis can be approached through established quinoline formation methodologies. The Skraup reaction, which involves reacting an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent, is a classic method for preparing the quinoline core[12][13].
A plausible modern approach would involve the cyanation of a pre-functionalized quinoline. For instance, a 2-chloro-5-hydroxyquinoline intermediate could be subjected to nucleophilic substitution with a cyanide source (e.g., KCN or Zn(CN)₂) catalyzed by a palladium complex.
Plausible Synthetic Workflow
This diagram outlines a generalized, two-step conceptual pathway for the synthesis.
Caption: Conceptual workflow for the synthesis of 5-hydroxyquinoline-2-carbonitrile.
Potential Applications and Biological Significance
The true value of 5-hydroxyquinoline-2-carbonitrile lies in its potential as a versatile building block in drug development and materials science.
-
Medicinal Chemistry: Quinoline derivatives are known to possess a vast range of biological activities, including anticancer, antimicrobial, antifungal, anticonvulsant, and anti-inflammatory effects[1][2]. Specifically, hydroxyquinolines are potent chelators of metal ions that are crucial for the function of various enzymes[3][14]. This chelating ability is often linked to their mechanism of action. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a diverse library of derivatives for structure-activity relationship (SAR) studies.
-
Anticancer Research: Many quinoline-based compounds have been investigated as anticancer agents[14][15]. Derivatives of 5-hydroxyquinoline could be explored for their ability to inhibit enzymes like topoisomerases or to induce apoptosis in cancer cells, potentially through metal chelation or other mechanisms[2][16].
-
Materials Science: The 8-hydroxyquinoline scaffold is famous for its use in organic light-emitting diodes (OLEDs) due to the formation of stable, fluorescent metal complexes (e.g., with aluminum, Alq₃)[4]. While this is the 8-hydroxy isomer, the 5-hydroxy isomer also possesses chelating properties and could be investigated for creating novel coordination polymers or fluorescent sensors.
Experimental Protocols
The following protocols are designed as self-validating systems, providing researchers with a robust starting point for the synthesis and characterization of the title compound.
Protocol 1: Hypothetical Synthesis via Cyanation
This protocol is illustrative and based on standard organic chemistry transformations. Optimization would be required.
-
Chlorination of 5-Hydroxyquinoline:
-
To a solution of 5-hydroxyquinoline (1 equiv.) in phosphorus oxychloride (POCl₃, 5-10 equiv.), add N,N-dimethylformamide (DMF, catalytic amount) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or aqueous ammonia until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield crude 2-chloro-5-hydroxyquinoline. Purify by column chromatography (e.g., ethyl acetate/hexane) if necessary.
-
-
Cyanation of 2-Chloro-5-hydroxyquinoline:
-
In a dry flask under an inert atmosphere (N₂ or Ar), combine 2-chloro-5-hydroxyquinoline (1 equiv.), zinc cyanide (Zn(CN)₂, 0.6 equiv.), and a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.) with a suitable ligand like dppf (0.04 equiv.).
-
Add dry, degassed DMF as the solvent.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residue.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexane) to afford pure 5-hydroxyquinoline-2-carbonitrile.
-
Protocol 2: Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the molecular structure and proton/carbon environment.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0.00 ppm). Transfer the solution to a 5 mm NMR tube.[10]
-
¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher spectrometer. Acquire data over a spectral width of 0-12 ppm.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, acquire a sufficient number of scans (e.g., >1024) with a relaxation delay of 2-5 seconds over a spectral width of 0-200 ppm.[10]
-
Data Analysis: Process the FID, phase the spectrum, and calibrate using the TMS signal. Analyze chemical shifts, coupling constants, and integrations to assign peaks to the molecular structure.
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the clean ATR crystal. Apply pressure to ensure good contact.[10]
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[10]
-
Data Analysis: Identify characteristic absorption bands corresponding to O-H, C≡N, C=C, C=N, and C-O bonds.
-
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and confirm the elemental formula.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into the ESI source in positive ion mode. Scan a mass range of m/z 50-500.[10]
-
Data Analysis: Identify the molecular ion peak, likely the protonated species [M+H]⁺. Compare the exact mass to the theoretical mass calculated for C₁₀H₇N₂O⁺ to confirm the elemental composition.
-
Safety Information
Based on available supplier data, 5-hydroxyquinoline-2-carbonitrile should be handled with appropriate care in a laboratory setting.
| Category | Information | Source |
| Pictograms | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [5] |
| Hazard Statements | H302: Harmful if swallowed. | [5] |
| H315: Causes skin irritation. | [5] | |
| H319: Causes serious eye irritation. | [5] | |
| H332: Harmful if inhaled. | [5] | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [5] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5] | |
| P301+P317: IF SWALLOWED: Get medical help. | [5] | |
| P302+P352: IF ON SKIN: Wash with plenty of water. | [5] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
References
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5-Hydroxyquinoline-2-carbonitrile, 95% Purity, C10H6N2O, 1 gram. CP Lab Safety. [Link]
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Biological activities of quinoline derivatives. PubMed. [Link]
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Synthesis of 5-Hydroxyquinolines. ResearchGate. [Link]
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In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. PMC. [Link]
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5-Bromo-7-hydroxy-quinoline-4-carbonitrile. PubChem. [Link]
-
Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate. [Link]
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Quinoline-5-carbonitrile. PubChem. [Link]
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5-hydroxyquinolin-2(1H)-one. PubChem. [Link]
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5-Amino-8-hydroxyquinoline-containing Electrospun Materials... MDPI. [Link]
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Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
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5-hydroxyquinoline-8-carbonitrile. Siyu Chemical. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
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8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform. [Link]
- Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. [Link]
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Hydroxyquinoline Uses, Structure & Synthesis. Study.com. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
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A Technical Guide to the Synthesis of Novel 5-Hydroxyquinoline-2-carbonitrile Analogs
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This guide provides an in-depth exploration of robust and efficient synthetic strategies for novel 5-hydroxyquinoline-2-carbonitrile analogs. We will dissect two primary retrosynthetic pathways, focusing on the critical C-CN bond formation via the Reissert and Sandmeyer reactions. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower rational design and troubleshooting in the synthesis of this valuable heterocyclic core.
Introduction: The Pharmacological Significance of the Quinoline Core
Quinoline, a fused bicyclic heterocycle of benzene and pyridine, is a privileged scaffold in drug discovery. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antimalarial properties.[1][3] The specific functionalization of the quinoline ring is paramount in dictating its biological target and efficacy.
-
The 5-Hydroxy Group: The hydroxyl substituent at the C-5 position is a key feature. It can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at a biological target. Furthermore, its presence can modulate the electronic properties of the ring system and serve as a handle for further derivatization.
-
The 2-Carbonitrile Group: The nitrile moiety is a versatile functional group. It is a bioisostere for various groups, can participate in hydrogen bonding, and can be hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues for extensive analog synthesis.
The combination of these two functionalities on the quinoline core creates a molecular architecture with significant potential for developing novel therapeutic agents. This guide provides the synthetic foundation for accessing this important chemical space.
Core Synthetic Strategies: A Tale of Two Pathways
The synthesis of the 5-hydroxyquinoline-2-carbonitrile scaffold can be approached from two primary strategic directions, primarily differing in the method used to install the critical 2-carbonitrile group. The choice between these pathways depends on starting material availability, scalability, and tolerance to reaction conditions.
Caption: High-level overview of the two primary synthetic pathways.
Pathway A: The Reissert Reaction Approach
The Reissert reaction is a classic transformation for the functionalization of quinolines at the C-2 position.[4][5] The reaction involves the treatment of quinoline with an acid chloride and a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide) to form an N-acyl-1,2-dihydro-2-cyanoquinoline, known as a Reissert compound.[6][7] Subsequent hydrolysis and oxidation regenerate the aromatic quinoline ring, now bearing the desired 2-carbonitrile group.
Causality & Expertise: This pathway is advantageous when 5-hydroxyquinoline or a protected variant (e.g., 5-methoxyquinoline) is readily available. The key is the initial acylation of the quinoline nitrogen, which activates the C-2 position for nucleophilic attack by the cyanide ion. The choice of acylating agent can influence reaction efficiency.
Pathway B: The Sandmeyer Reaction Approach
The Sandmeyer reaction is a powerful and widely used method for converting an aryl amine into a variety of functional groups via a diazonium salt intermediate.[8][9][10] This pathway begins with a 2-amino-5-hydroxyquinoline precursor. The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is then treated with a copper(I) cyanide catalyst, which facilitates the displacement of the excellent leaving group, dinitrogen gas (N₂), with a cyanide nucleophile.[11][12]
Causality & Expertise: This method's reliability stems from the radical-nucleophilic aromatic substitution mechanism.[9] The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, generating an aryl radical and N₂ gas.[12] This radical then reacts with the copper-cyanide complex to yield the final product. This pathway is often high-yielding and tolerant of various functional groups, making it a workhorse in aromatic chemistry.
Caption: Simplified radical mechanism of the Sandmeyer cyanation step.
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted based on laboratory conditions and substrate specifics. Standard laboratory safety procedures must be followed.
Protocol: Pathway A - Reissert Synthesis of 5-Methoxyquinoline-2-carbonitrile
(Note: A 5-methoxy precursor is used, which can be deprotected to the 5-hydroxy target in a subsequent step using agents like BBr₃.)
-
Reissert Compound Formation:
-
To a biphasic solution of 5-methoxyquinoline (1.0 eq) in dichloromethane (10 mL/mmol) and water (10 mL/mmol), add potassium cyanide (KCN, 2.5 eq).
-
Cool the vigorously stirring mixture to 0°C in an ice bath.
-
Add benzoyl chloride (1.2 eq) dropwise over 30 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the N-benzoyl-2-cyano-5-methoxy-1,2-dihydroquinoline.
-
-
Aromatization to 5-Methoxyquinoline-2-carbonitrile:
-
The Reissert compound can be aromatized via various oxidative methods. A common approach involves treatment with a suitable oxidizing agent. Alternatively, hydrolysis under acidic conditions can yield the corresponding carboxylic acid, which would require further steps. For direct conversion, methods involving reagents like DDQ or air oxidation under basic conditions can be explored.
-
Protocol: Pathway B - Sandmeyer Synthesis of 5-Hydroxyquinoline-2-carbonitrile
-
Diazotization of 2-Amino-5-hydroxyquinoline:
-
Suspend 2-amino-5-hydroxyquinoline (1.0 eq) in a solution of 6M hydrochloric acid (HCl, 4.0 eq) at 0°C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water dropwise. Maintain the temperature between 0-5°C throughout the addition.
-
Stir the resulting diazonium salt solution at 0°C for an additional 30 minutes. The solution should be used immediately in the next step.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.3 eq) and potassium cyanide (KCN, 1.5 eq) in water. Warm slightly to dissolve, then cool to 0°C.
-
Add the cold diazonium salt solution from the previous step slowly and portion-wise to the vigorously stirring CuCN/KCN solution. Effervescence (N₂ evolution) will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 60°C for 30 minutes to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium carbonate.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure 5-hydroxyquinoline-2-carbonitrile.
-
Data Presentation & Characterization
Successful synthesis should be confirmed by standard analytical techniques. The following table presents expected data for the target compound.
| Parameter | Expected Value/Observation |
| Appearance | Yellow to light brown solid |
| Yield (Pathway B) | 65-80% |
| Melting Point | >200 °C (with decomposition) |
| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic quinoline protons and a singlet for the 5-OH proton. |
| ¹³C NMR (DMSO-d₆) | Signals for 9 aromatic carbons and a characteristic nitrile carbon signal (~117-120 ppm). |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₀H₆N₂O |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3400), sharp C≡N stretch (~2230), C=N and C=C stretches (~1620-1450). |
Synthesis of Novel Analogs: Diversifying the Core
With the 5-hydroxyquinoline-2-carbonitrile core in hand, a multitude of analogs can be generated.
-
O-Alkylation/Acylation: The 5-hydroxy group is a prime site for modification. Reaction with various alkyl halides or acid chlorides under basic conditions can generate a library of ethers and esters, respectively, allowing for the modulation of lipophilicity and steric properties.
-
Aromatic Substitution: If the synthesis starts from a halogenated precursor (e.g., 7-bromo-5-hydroxyquinoline), the halogen can serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aryl, alkyl, or amino substituents.[13][14][15]
Conclusion
The synthesis of 5-hydroxyquinoline-2-carbonitrile and its analogs is an achievable goal for medicinal chemists through well-established synthetic transformations. The Reissert and Sandmeyer reactions provide two robust, mechanistically distinct pathways to the key 2-carbonitrile functionality. By understanding the causality behind these reactions and employing rigorous experimental technique, researchers can efficiently generate libraries of these promising compounds for biological screening and the development of next-generation therapeutics.
References
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- Reissert reaction. Grokipedia.
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- Synthesis, Antimicrobial, and Antiviral Activities of Some New 5-sulphonamido-8-hydroxyquinoline Deriv
- Synthesis of chiral N-protected 1,2-dihydro-quinoline-2-carbonitrile and 1,2-dihydro-isoquinoline-1-carbonitrile via an asymmetric Reissert reaction.
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5-Hydroxyquinoline-2-carbonitrile: A Technical Guide to Potential Therapeutic Applications
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4][5] This technical guide focuses on the emergent potential of a specific derivative, 5-Hydroxyquinoline-2-carbonitrile. While direct extensive research on this molecule is nascent, this document synthesizes data from closely related analogs to build a predictive framework for its therapeutic applications. We will delve into its probable synthesis, explore its potential as an anticancer, antimicrobial, and neuroprotective agent based on robust structure-activity relationship (SAR) data from the broader quinoline family, and provide detailed, actionable experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel quinoline derivatives.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, is a pharmacologically significant motif due to its ability to interact with a wide array of biological targets.[1][5][6] The fusion of a benzene and a pyridine ring creates a unique electronic and structural environment, amenable to functionalization at various positions. This chemical versatility has led to the development of quinoline-based drugs across diverse therapeutic areas, including antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., topotecan).[1] The introduction of hydroxyl (-OH) and cyano (-CN) groups, as in 5-Hydroxyquinoline-2-carbonitrile, is anticipated to modulate the molecule's physicochemical properties and biological activity significantly. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with target proteins, while the electron-withdrawing nature of the carbonitrile group can influence the molecule's electronic distribution and metabolic stability.[7][8]
Synthesis of 5-Hydroxyquinoline-2-carbonitrile
While a specific, optimized synthesis for 5-Hydroxyquinoline-2-carbonitrile is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer syntheses.[9] A likely approach would involve the cyclization of an appropriately substituted aniline precursor.
Proposed Synthetic Pathway
A potential synthetic route could start from 3-aminophenol, which would provide the 5-hydroxy moiety upon cyclization. The challenge lies in introducing the 2-carbonitrile group. One possible strategy is a multi-step synthesis.
Caption: Proposed synthesis of 5-Hydroxyquinoline-2-carbonitrile.
Experimental Protocol: Synthesis of a Quinoline-2-carbonitrile Derivative (Illustrative)
This protocol is adapted from methodologies for synthesizing similar quinoline-2-carbonitrile compounds and serves as a starting point for the synthesis of 5-Hydroxyquinoline-2-carbonitrile.
-
Step 1: Acylation of 3-Aminophenol.
-
Dissolve 3-aminophenol in a suitable solvent (e.g., acetic acid).
-
Add an acylating agent (e.g., ethyl acetoacetate) and heat the mixture under reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction and isolate the acylated intermediate.
-
-
Step 2: Cyclization to form the Quinolinone.
-
Heat the acylated intermediate in a high-boiling point solvent (e.g., Dowtherm A) to induce cyclization.
-
Cool the reaction mixture and precipitate the quinolinone product.
-
Filter and wash the solid with a suitable solvent.
-
-
Step 3: Chlorination.
-
Treat the quinolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) under reflux.
-
Carefully quench the reaction with ice water.
-
Neutralize the solution and extract the 2-chloro-5-hydroxyquinoline product.
-
-
Step 4: Cyanation.
-
In a suitable solvent (e.g., DMF or NMP), react the 2-chloro-5-hydroxyquinoline with a cyanide source, such as copper(I) cyanide (CuCN).
-
Heat the reaction mixture to facilitate the nucleophilic substitution.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and purify the final product, 5-Hydroxyquinoline-2-carbonitrile, by column chromatography.
-
Potential Therapeutic Applications
Based on the extensive literature on quinoline derivatives, 5-Hydroxyquinoline-2-carbonitrile is predicted to exhibit therapeutic potential in several key areas.
Anticancer Activity
Quinoline derivatives are well-established as potent anticancer agents.[10] Their mechanisms of action are diverse and include DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways involved in cell proliferation and survival.[11] The presence of a carbonitrile group at the 2-position of the quinoline ring has been shown to be favorable for cytotoxic activity in some contexts.[7]
Proposed Mechanism of Action: Based on analogs, 5-Hydroxyquinoline-2-carbonitrile could potentially exert anticancer effects by inducing apoptosis and cell cycle arrest.[10][12] It may also inhibit protein kinases that are crucial for tumor growth and progression.
Caption: Postulated anticancer mechanism of 5-Hydroxyquinoline-2-carbonitrile.
Experimental Protocol: MTT Cytotoxicity Assay [2][13]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 5-Hydroxyquinoline-2-carbonitrile (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
| Compound Class | Cell Line | IC₅₀ (µM) |
| Quinoline-1,8-dione Derivative | HeLa | 30[2] |
| Tetrahydrobenzo[h]quinoline | MCF-7 | 7.5[2] |
| 7-chloro-4-quinolinylhydrazone | Various | Good activity |
| Pyrimidine-5-carbonitrile derivatives | HCT-116, MCF-7 | 1.14–32.16[14] |
Table 1: Cytotoxicity of Structurally Related Compounds.
Antimicrobial Activity
The quinoline scaffold is present in many antimicrobial agents.[15][16][17][18] The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[19] 8-Hydroxyquinoline derivatives are known to exert antimicrobial effects, potentially through metal chelation that disrupts essential microbial processes.[20]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [15]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of 5-Hydroxyquinoline-2-carbonitrile in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neuroprotective Potential
Emerging evidence suggests that certain quinoline derivatives possess neuroprotective properties.[5] These effects are often attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate neurotransmitter systems.[5][21] Kynurenic acid, a 4-hydroxyquinoline derivative, is an endogenous neuroprotectant.[22]
Proposed Mechanism of Action: 5-Hydroxyquinoline-2-carbonitrile may confer neuroprotection by scavenging reactive oxygen species (ROS), reducing oxidative stress, and inhibiting inflammatory pathways in neuronal cells.[1][21]
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress [1][8][23][24]
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a suitable medium.
-
Pre-treatment: Pre-treat the cells with various concentrations of 5-Hydroxyquinoline-2-carbonitrile for 2-24 hours.
-
Induction of Oxidative Stress: Induce neuronal damage by exposing the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Assessment of Cell Viability: After the desired incubation period, assess cell viability using the MTT assay as described previously.
-
Measurement of ROS: Quantify intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFH-DA).
Conclusion and Future Directions
5-Hydroxyquinoline-2-carbonitrile represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the well-documented and diverse biological activities of its structural relatives, this compound warrants further investigation as a potential therapeutic agent. The predictive framework and detailed experimental protocols provided in this guide offer a solid foundation for initiating such studies. Future research should focus on the efficient synthesis of 5-Hydroxyquinoline-2-carbonitrile, followed by a comprehensive in vitro and in vivo evaluation of its anticancer, antimicrobial, and neuroprotective properties. Elucidation of its precise mechanism of action will be crucial for its potential development as a novel therapeutic.
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Unraveling the Enigma: A Technical Guide to the Mechanistic Interrogation of 5-Hydroxyquinoline-2-carbonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] 5-Hydroxyquinoline-2-carbonitrile is a distinct member of this class, characterized by a hydroxyl group at the 5-position and a nitrile moiety at the 2-position. While direct, in-depth studies on its specific mechanism of action are not yet prevalent in the public domain, its structural motifs suggest a compelling potential for biological activity. This guide provides a comprehensive framework for the systematic investigation of 5-Hydroxyquinoline-2-carbonitrile's mechanism of action. By leveraging established methodologies and drawing parallels from structurally related quinoline derivatives, we present a logical and scientifically rigorous pathway for its exploration as a potential therapeutic candidate.
Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery
Quinoline and its derivatives are nitrogen-containing heterocyclic compounds that have demonstrated a remarkable array of pharmacological properties, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[1] The versatility of the quinoline ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties.[2] The introduction of substituents such as hydroxyl and carbonitrile groups can significantly influence the molecule's electronic properties, hydrogen bonding capacity, and potential for interaction with biological targets.[3]
5-Hydroxyquinoline-2-carbonitrile (Figure 1) is a small molecule with the chemical formula C10H6N2O and a molecular weight of 170.17 g/mol .[4] Its structure, featuring both a hydrogen bond donor (hydroxyl group) and a potential hydrogen bond acceptor/reactive group (carbonitrile), suggests the likelihood of interactions with enzymatic active sites or other biological macromolecules.
Figure 1: Chemical Structure of 5-Hydroxyquinoline-2-carbonitrile
Caption: The chemical structure of 5-Hydroxyquinoline-2-carbonitrile, highlighting the 5-hydroxy and 2-carbonitrile substitutions on the quinoline core.
Inferred Mechanisms of Action from Structurally Related Compounds
Given the limited direct data on 5-Hydroxyquinoline-2-carbonitrile, a logical starting point for investigation is to examine the established mechanisms of action of analogous compounds.
Antiproliferative and Cytotoxic Activity
Numerous quinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[5] The functional groups appended to the quinoline core are critical in dictating this activity.[2] For instance, certain quinoline derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[6]
Kinase Inhibition
A prominent mechanism of action for many anticancer quinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. Specific examples include:
-
VEGFR-2 Inhibition: Some novel quinoline and isatin derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.[7]
-
PI3K/mTOR Inhibition: Morpholinopyrimidine-5-carbonitrile derivatives have been designed as dual inhibitors of PI3K and mTOR, two central nodes in a signaling pathway that is often dysregulated in cancer.[8]
-
EGFR, BRAFV600E, and HER-2 Inhibition: Certain 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles have shown potent inhibitory activity against the epidermal growth factor receptor (EGFR), BRAFV600E mutant, and human epidermal growth factor receptor 2 (HER-2).[9]
Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is a clinically validated anticancer strategy. A number of cyano-substituted pyrrolo[1,2-a]quinolines have been shown to exert their antiproliferative effects by inhibiting tubulin polymerization.[3] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
A Proposed Research Framework for Mechanistic Elucidation
The following sections outline a systematic, multi-tiered approach to comprehensively characterize the mechanism of action of 5-Hydroxyquinoline-2-carbonitrile.
Tier 1: Initial Biological Characterization and Cytotoxicity Profiling
The foundational step is to ascertain the biological activity of 5-Hydroxyquinoline-2-carbonitrile, with an initial focus on its potential anticancer effects.
This colorimetric assay provides a quantitative measure of cell viability and proliferation.
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], and a normal cell line like WI-38 for selectivity assessment) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 5-Hydroxyquinoline-2-carbonitrile in DMSO. Serially dilute the compound to a range of final concentrations (e.g., 0.01 µM to 100 µM) in cell culture medium. Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
Rationale: This initial screen will identify if 5-Hydroxyquinoline-2-carbonitrile possesses cytotoxic activity and will reveal any cell-type specificity. The inclusion of a non-cancerous cell line is crucial for assessing preliminary selectivity and therapeutic index.[10]
Tier 2: Target Identification and Validation
Assuming cytotoxic activity is confirmed, the next phase focuses on identifying the molecular target(s) of 5-Hydroxyquinoline-2-carbonitrile.
Caption: A workflow for identifying and validating the molecular targets of 5-Hydroxyquinoline-2-carbonitrile.
Based on the activity of related compounds, a broad-panel kinase screen is a high-yield starting point.
-
Assay Platform: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™ or Promega ADP-Glo™).
-
Compound Submission: Submit 5-Hydroxyquinoline-2-carbonitrile at a specified concentration (typically 1-10 µM) for screening against a large panel of human kinases.
-
Data Analysis: The service will provide data on the percentage of inhibition for each kinase. Identify "hits" based on a predefined threshold (e.g., >50% inhibition).
-
Dose-Response Confirmation: For the identified primary hits, perform follow-up dose-response assays to determine the IC50 values for kinase inhibition.
Rationale: This unbiased screen can rapidly identify potential kinase targets from a large pool of possibilities, guiding subsequent validation efforts.
Tier 3: Elucidation of Cellular Mechanisms
Once a validated target is identified, or if the initial screens suggest a particular pathway is affected, the focus shifts to understanding the downstream cellular consequences.
If a kinase is identified as a target, Western blotting can be used to assess the phosphorylation status of its downstream substrates.
-
Cell Treatment: Treat the most sensitive cancer cell line with 5-Hydroxyquinoline-2-carbonitrile at its IC50 and 2x IC50 concentrations for various time points (e.g., 1, 6, 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against the target kinase, its phosphorylated form, and key downstream signaling proteins (e.g., p-Akt, p-ERK). Also, probe for loading controls (e.g., β-actin or GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation levels.
Rationale: This technique provides direct evidence of target engagement within a cellular context and helps to map the signaling pathways modulated by the compound.
To investigate if the compound's cytotoxic effects are mediated through cell cycle arrest.
-
Cell Treatment: Treat cells with 5-Hydroxyquinoline-2-carbonitrile at IC50 concentrations for 24 and 48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Deconvolute the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Rationale: This experiment can reveal if the compound induces arrest at a specific cell cycle checkpoint, which is a common mechanism for anticancer agents.[6]
To determine if the observed cytotoxicity is due to the induction of programmed cell death.
-
Cell Treatment: Treat cells with 5-Hydroxyquinoline-2-carbonitrile as described for cell cycle analysis.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Rationale: This assay distinguishes between different modes of cell death and confirms if apoptosis is a primary mechanism of action.
Caption: A hypothetical intrinsic apoptosis pathway potentially induced by 5-Hydroxyquinoline-2-carbonitrile.
Quantitative Data Summary from Analogous Compounds
To provide context for expected potencies, the following table summarizes the reported activities of structurally related quinoline derivatives.
| Compound Class | Target(s) | Potency (IC50/GI50) | Cell Lines | Reference |
| Pyrano-quinoline derivatives | EGFR, HER-2, BRAFV600E | 26-75 nM | Various cancer cell lines | [9] |
| Quinoline derivatives | VEGFR-2 | 1.14-10.33 µM | HCT-116, MCF-7 | [10] |
| Isatin derivatives | VEGFR-2 | 8.2-9.0 µM | Caco-2, MDA-MB231 | [7] |
| Pyrrolo[1,2-a]quinoline | Tubulin Polymerization | 0.197-3.49 µM | NCI-60 panel | [3] |
Conclusion and Future Directions
5-Hydroxyquinoline-2-carbonitrile presents an intriguing scaffold for investigation in drug discovery. While direct mechanistic data is currently sparse, a systematic approach grounded in the known pharmacology of related quinoline derivatives can effectively illuminate its biological function. The experimental framework detailed in this guide, progressing from broad cytotoxicity screening to specific target validation and cellular pathway analysis, provides a robust roadmap for researchers. Future studies should also consider evaluating its pharmacokinetic properties and in vivo efficacy in relevant disease models, contingent on promising in vitro results. The insights gained from such a comprehensive investigation will be invaluable in determining the therapeutic potential of this and other novel quinoline-2-carbonitrile derivatives.
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Kawamura, S., et al. (2024). 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differentiation in PC12 cells. Bioorganic & Medicinal Chemistry, 101, 117637. [Link]
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Al-Ostath, A. I. N., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Molecules, 28(19), 6806. [Link]
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An In-depth Technical Guide to the Solubility of 5-Hydroxyquinoline-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyquinoline-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its solubility, a critical parameter influencing bioavailability, reaction kinetics, and formulation development. This guide provides a comprehensive analysis of the solubility of 5-Hydroxyquinoline-2-carbonitrile. We will delve into its physicochemical properties, explore its predicted solubility in a range of common solvents, and provide detailed experimental protocols for researchers to determine its solubility with precision. This document is intended to be a practical resource, blending theoretical insights with actionable experimental guidance.
Introduction: The Significance of Solubility for a Privileged Scaffold
Quinoline and its derivatives are foundational scaffolds in the development of therapeutic agents, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring, as seen in 5-Hydroxyquinoline-2-carbonitrile, introduces specific electronic and steric features that modulate its interaction with biological targets and its behavior in various solvent systems. The hydroxyl group at the 5-position and the nitrile group at the 2-position create a molecule with a unique polarity profile, capable of acting as both a hydrogen bond donor and acceptor. Understanding the solubility of this specific derivative is paramount for its advancement in drug discovery and material science applications.
Physicochemical Properties of 5-Hydroxyquinoline-2-carbonitrile
The solubility of a compound is intrinsically governed by its structural and electronic characteristics. For 5-Hydroxyquinoline-2-carbonitrile, the key determinants are its polarity, potential for hydrogen bonding, and crystalline structure.
-
Molecular Structure and Polarity: The presence of a hydroxyl (-OH) group, a nitrile (-C≡N) group, and a nitrogen atom within the aromatic ring system imparts a significant degree of polarity to the molecule. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen in the quinoline ring, the nitrile nitrogen, and the hydroxyl oxygen can all act as hydrogen bond acceptors. This dual capability suggests that its solubility will be highly dependent on the hydrogen bonding capacity of the solvent.
-
Crystalline Form: At room temperature, 5-Hydroxyquinoline-2-carbonitrile is expected to be a crystalline solid.[3][4] The energy required to overcome the crystal lattice forces will play a crucial role in its dissolution.
Predicted Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C10H6N2O | [3][4] |
| Molecular Weight | 170.17 g/mol | [3][4] |
| Appearance | Expected to be a crystalline solid | Inferred from related compounds[5] |
| Storage | Room temperature, sealed in a dry environment | [4] |
Solubility Profile of 5-Hydroxyquinoline-2-carbonitrile
Direct, experimentally determined solubility data for 5-Hydroxyquinoline-2-carbonitrile is not widely available in the public domain. However, by leveraging data from structurally similar compounds, such as 5-hydroxyquinoline, and considering the electronic contributions of the nitrile group, we can construct a predictive solubility profile. 5-Hydroxyquinoline is reported to have limited solubility in water but is more soluble in organic solvents like ethanol, acetone, and dimethylformamide.[5] The addition of a polar nitrile group is expected to slightly increase its affinity for polar solvents.
Predicted Solubility in Common Solvents at Ambient Temperature:
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble | The aromatic core is hydrophobic, but the hydroxyl and nitrile groups can interact with water. Overall, low solubility is expected. |
| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can effectively hydrogen bond with the solute. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good hydrogen bonding solvent. |
| Acetone | Polar Aprotic | Moderately Soluble | Acetone can act as a hydrogen bond acceptor, interacting with the hydroxyl group of the solute. |
| Dichloromethane | Nonpolar Aprotic | Slightly Soluble | Limited interaction with the polar functional groups of the solute. |
| Diethyl Ether | Nonpolar Aprotic | Slightly Soluble | Similar to dichloromethane, weak interactions are expected. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, capable of disrupting the crystal lattice. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that can effectively solvate the molecule. |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, experimental determination is essential. The following section outlines a standard protocol for determining the equilibrium solubility of 5-Hydroxyquinoline-2-carbonitrile.
Equilibrium Solubility Determination Protocol
This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.
Workflow for Equilibrium Solubility Determination:
Caption: Workflow for determining the equilibrium solubility of a compound.
Detailed Steps:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 5-Hydroxyquinoline-2-carbonitrile to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Pipette a precise volume of the desired solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the supernatant has reached a plateau.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of calibration standards of 5-Hydroxyquinoline-2-carbonitrile of known concentrations.
-
Analyze the calibration standards and the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Factors Influencing Solubility
Several external factors can significantly impact the solubility of 5-Hydroxyquinoline-2-carbonitrile.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship can be quantified using the van't Hoff equation. Researchers should consider determining solubility at various temperatures relevant to their application (e.g., physiological temperature for drug development).
-
pH: The hydroxyl group on the quinoline ring is weakly acidic, and the quinoline nitrogen is weakly basic.[1] Therefore, the overall charge of the molecule, and consequently its solubility in aqueous solutions, will be pH-dependent. At low pH, the quinoline nitrogen will be protonated, forming a more water-soluble salt. At high pH, the hydroxyl group can be deprotonated, also leading to increased aqueous solubility.
-
Co-solvents: In many formulations, a mixture of solvents is used. The solubility in a co-solvent system is not always a linear combination of the solubilities in the individual solvents. The use of co-solvents can be a powerful tool to enhance the solubility of poorly soluble compounds.
Conclusion
While direct experimental data on the solubility of 5-Hydroxyquinoline-2-carbonitrile is sparse, a predictive understanding of its behavior in different solvents can be established based on its physicochemical properties and data from analogous compounds. This guide provides a framework for researchers to estimate its solubility and, more importantly, offers a detailed protocol for its precise experimental determination. A thorough understanding and characterization of solubility are critical first steps in unlocking the full potential of this promising molecule in both research and development settings.
References
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Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019). [Link]
-
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (n.d.). [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). [Link]
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Quinoline - Wikipedia. (n.d.). [Link]
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Synthesis of derivatives of quinoline. - SciSpace. (n.d.). [Link]
-
5-hydroxyquinolin-2(1H)-one | C9H7NO2 | CID 5382213 - PubChem. (n.d.). [Link]
Sources
Methodological & Application
Application Note & Protocol Optimization: Synthesis of 5-Hydroxyquinoline-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 5-hydroxyquinoline-2-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. We present a robust and optimized protocol centered around the regioselective C2-cyanation of a 5-hydroxyquinoline N-oxide precursor. This application note offers an in-depth exploration of the reaction mechanism, a comparative analysis of various synthetic strategies, and a step-by-step protocol for optimal yield and purity. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting the synthesis.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are fundamental structural motifs in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products.[1][2] The introduction of a cyano group at the C2 position and a hydroxyl group at the C5 position of the quinoline ring system creates a molecule with unique electronic and steric properties, making it a valuable building block for drug discovery and development. The 2-cyanoquinoline moiety, in particular, is a precursor to various functional groups and is found in several bioactive molecules.[3] This guide focuses on a reliable and optimized synthetic route to 5-hydroxyquinoline-2-carbonitrile, starting from the readily available 5-hydroxyquinoline.
Synthetic Strategy: A Two-Step Approach
The most efficient and regioselective pathway to 5-hydroxyquinoline-2-carbonitrile involves a two-step sequence:
-
N-Oxidation: Conversion of 5-hydroxyquinoline to 5-hydroxyquinoline N-oxide. This initial step activates the C2 position of the quinoline ring for subsequent nucleophilic attack.
-
Deoxygenative C2-Cyanation: Introduction of the nitrile group at the C2 position via a Reissert-Henze type reaction on the N-oxide intermediate.[4][5][6]
This strategy offers high regioselectivity for the C2 position, a common challenge in the direct functionalization of the quinoline core.[7]
Caption: Overall synthetic workflow for 5-hydroxyquinoline-2-carbonitrile.
Experimental Protocols
Step 1: Synthesis of 5-Hydroxyquinoline N-oxide
The N-oxidation of quinolines is a well-established transformation. The choice of oxidant and reaction conditions can be tailored to the specific substrate. For 5-hydroxyquinoline, a mild oxidizing agent is recommended to avoid unwanted side reactions on the electron-rich phenol ring.
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-hydroxyquinoline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Oxidant Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq.) in the same solvent to the reaction mixture at 0 °C. Alternatively, a mixture of hydrogen peroxide (30%) in acetic acid can be used.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-hydroxyquinoline N-oxide.
Step 2: Synthesis of 5-Hydroxyquinoline-2-carbonitrile via Deoxygenative Cyanation
The C2-cyanation of quinoline N-oxides can be achieved through various methods.[8][9][10] The Reissert-Henze reaction provides a classic and effective approach. Modern variations often employ trimethylsilyl cyanide (TMSCN) as the cyanide source due to its lower toxicity and ease of handling compared to alkali metal cyanides. The key to a successful and high-yielding reaction lies in the choice of the activating agent for the N-oxide.
Caption: Experimental workflow for the C2-cyanation step.
Optimized Protocol (PIDA-mediated):
A highly efficient method for the C2-cyanation of quinoline N-oxides utilizes (diacetoxyiodo)benzene (PIDA) as a hypervalent iodine(III) reagent.[9][10] This approach is notable for proceeding under metal-free and base-free conditions.
-
Reactant Mixture: To a solution of 5-hydroxyquinoline N-oxide (1.0 eq.) in dry dichloromethane (DCM, 0.5 M), add trimethylsilyl cyanide (TMSCN, 2.0 eq.).
-
Activator Addition: Add (diacetoxyiodo)benzene (PIDA, 1.5 eq.) to the mixture in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield 5-hydroxyquinoline-2-carbonitrile.
Protocol Optimization: A Comparative Analysis
The efficiency of the C2-cyanation step is highly dependent on the choice of activating agent, solvent, and temperature.[11][12] Below is a comparative table summarizing the optimization of this critical step, based on literature precedents for similar quinoline N-oxides.[8][9]
| Entry | Activating Agent | Base | Solvent | Temperature | Yield (%) | Remarks |
| 1 | PIDA | None | DCM | Room Temp | >90 | Fast, clean, metal-free.[9] |
| 2 | DIEA | DIEA | DCM | Room Temp | 85-95 | Good yields, requires a base.[8] |
| 3 | Benzoyl Chloride | None | DCM/H₂O | Room Temp | 70-85 | Classic Reissert-Henze conditions. |
| 4 | Ts₂O | None | CH₃CN | 60 °C | 75-90 | Effective, requires heating. |
| 5 | None | None | Neat | 130 °C | 60-80 | Solvent-free, high temperature.[8] |
Key Insights for Optimization:
-
Activating Agent: PIDA offers a significant advantage by promoting the reaction under mild, metal-free, and base-free conditions, often leading to higher yields and cleaner reaction profiles.[9][10] DIEA is also a highly effective activating agent.[8]
-
Solvent: Dichloromethane (DCM) is a common and effective solvent for this transformation.
-
Temperature: Most modern protocols for the C2-cyanation of quinoline N-oxides proceed efficiently at room temperature, avoiding the need for heating which can sometimes lead to side product formation.
Mechanistic Considerations
The C2-cyanation of quinoline N-oxides is believed to proceed through the formation of a highly reactive N-acyloxy- or N-silyloxyquinolinium intermediate. This intermediate is then susceptible to nucleophilic attack by the cyanide anion at the C2 position. A subsequent elimination of the activating group and deoxygenation leads to the formation of the 2-cyanoquinoline product.
Caption: Plausible reaction mechanism for C2-cyanation of quinoline N-oxide.
Conclusion
The synthesis of 5-hydroxyquinoline-2-carbonitrile can be achieved in high yield and purity through a two-step sequence involving N-oxidation followed by a PIDA-mediated deoxygenative C2-cyanation. This protocol offers a reliable, efficient, and scalable method for accessing this valuable heterocyclic building block. The optimization data presented herein provides a clear rationale for the selection of reaction conditions, empowering researchers to further adapt and refine the synthesis for their specific needs.
References
-
MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for C2‐cyanation of quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative bioactive derivatives of 2‐cyano quinoline/pyridine. Retrieved from [Link]
-
RSC Publishing. (n.d.). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Hypervalent Iodine(III)‐Mediated Regioselective Cyanation of Quinoline N‐Oxides with Trimethylsilyl Cyanide | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). The Chemistry of Quinolines. Retrieved from [Link]
-
NIH. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein J. Org. Chem., 17, 438-446. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Sequential functionalisation of Quinoline N‐oxide; (B) Application... Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. a | Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Hydroxyquinolines | Request PDF. Retrieved from [Link]
-
NIH. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 29(12), 2841. Retrieved from [Link]
-
Wikipedia. (n.d.). Reissert reaction. Retrieved from [Link]
-
Combinatorial Chemistry Review. (2020). New Synthesis of Substituted Quinoline N-Oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions | Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Reissert, Reissert‐Henze and Chichibabin reactions. Retrieved from [Link]
-
J-STAGE. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Reactivity Quinoline. Retrieved from [Link]
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ResearchGate. (n.d.). A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 5-Hydroxyquinoline-2-carbonitrile, 95% Purity, C10H6N2O, 1 gram. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
- Google Patents. (n.d.). US2561553A - Process for the manufacture of 8-hydroxy quinoline.
- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
-
NIH. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Retrieved from [Link]
-
PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. Retrieved from [Link]
-
NIH. (2022). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. ACS Omega, 7(50), 46849-46857. Retrieved from [Link]
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Purification of 5-Hydroxyquinoline-2-carbonitrile: Application Notes and Protocols for Researchers
This technical guide provides a comprehensive overview of purification techniques for 5-Hydroxyquinoline-2-carbonitrile, a key intermediate in the development of novel therapeutics. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to obtain this compound in high purity, a critical prerequisite for reliable biological and pharmacological studies. This document emphasizes the scientific principles behind each purification method, offering a framework for logical troubleshooting and optimization.
Introduction: The Importance of Purity for 5-Hydroxyquinoline-2-carbonitrile
5-Hydroxyquinoline-2-carbonitrile belongs to the quinoline family, a class of heterocyclic compounds renowned for their broad spectrum of biological activities. The presence of both a hydroxyl and a nitrile group on the quinoline scaffold imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry. However, impurities arising from its synthesis can significantly impact downstream applications, leading to erroneous biological data and hindering the drug discovery process. Therefore, robust and efficient purification is not merely a procedural step but a cornerstone of scientific integrity.
Common impurities in the synthesis of quinoline derivatives, particularly through methods like the Skraup or Friedländer synthesis, can include unreacted starting materials, polymeric tars, and regioisomers.[1][2] For instance, the Skraup synthesis of 5-hydroxyquinolines can be highly exothermic and may produce tar-like byproducts that are challenging to remove.[3] The purification strategies outlined in this guide are designed to effectively remove such contaminants.
Core Purification Strategies: A Multi-pronged Approach
The purification of 5-Hydroxyquinoline-2-carbonitrile can be effectively achieved through a combination of techniques, primarily recrystallization, column chromatography, and, in specific cases, sublimation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[4] The principle lies in the differential solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[4]
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward recrystallization method.
Materials:
-
Crude 5-Hydroxyquinoline-2-carbonitrile
-
High-purity recrystallization solvent (e.g., ethanol, methanol, acetone, or a mixture like methanol-acetone)[5]
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Based on the polarity of 5-Hydroxyquinoline-2-carbonitrile (imparted by the hydroxyl and nitrile groups), polar solvents like ethanol, methanol, or acetone are good starting points.[5] A small-scale solubility test is crucial. Place a small amount of the crude material in a test tube and add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is likely too good a solvent. If it is insoluble at room temperature, heat the mixture. If it dissolves when hot and precipitates upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude 5-Hydroxyquinoline-2-carbonitrile in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven or desiccator.
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent is ideal. It employs a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).
Procedure:
-
Dissolve the crude compound in a minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly, as described in the single-solvent method.
Table 1: Recommended Solvents for Recrystallization of Hydroxyquinoline Derivatives
| Solvent/Solvent System | Rationale | Reference |
| Ethanol | A good general-purpose polar solvent for many organic compounds.[3] | |
| Methanol | Similar to ethanol, often used for polar compounds. | |
| Methanol-Acetone | A solvent pair that can be effective for fine-tuning solubility.[5] | |
| Methanol-Ethanol | Another useful solvent pair for hydroxyquinoline derivatives.[5] |
Diagram 1: General Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Column Chromatography: For More Demanding Separations
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[6] For a polar compound like 5-Hydroxyquinoline-2-carbonitrile, normal-phase chromatography using a polar stationary phase like silica gel is a suitable choice.
Protocol 3: Flash Column Chromatography
Materials:
-
Crude 5-Hydroxyquinoline-2-carbonitrile
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Eluent Selection: The choice of eluent is critical for good separation. This is typically determined by thin-layer chromatography (TLC). A good eluent system will give the target compound an Rf value of approximately 0.3-0.4. For a polar compound like 5-Hydroxyquinoline-2-carbonitrile, a gradient of hexane and ethyl acetate is a good starting point.
-
Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the initial, less polar eluent and carefully pour it into the column, avoiding air bubbles. Allow the silica to settle, and then add another layer of sand on top.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., from a nitrogen line or an air pump) to force the eluent through the column. Start with a less polar eluent mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3, 1:1, etc.) to elute the compounds.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified 5-Hydroxyquinoline-2-carbonitrile.
Table 2: Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | A standard polar stationary phase suitable for a wide range of organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A versatile non-polar/polar solvent system that allows for fine-tuning of the eluting power. |
| Sample Loading | Dry loading or minimal solvent | Prevents band broadening and improves separation. |
| Detection | TLC with UV visualization (254 nm) | 5-Hydroxyquinoline-2-carbonitrile is expected to be UV active. |
Diagram 2: Column Chromatography Workflow
Caption: Step-by-step workflow for flash column chromatography.
Sublimation: A Solvent-Free Purification Method
Sublimation is a purification technique that involves the transition of a substance directly from the solid to the gas phase, without passing through a liquid phase.[7] This method is particularly suitable for compounds that are volatile and thermally stable. It is a solvent-free method, which can be an advantage.
Protocol 4: Vacuum Sublimation
Materials:
-
Crude 5-Hydroxyquinoline-2-carbonitrile
-
Sublimation apparatus (including a cold finger)
-
Vacuum pump
-
Heating mantle or oil bath
Procedure:
-
Apparatus Setup: Place the crude 5-Hydroxyquinoline-2-carbonitrile at the bottom of the sublimation apparatus. Assemble the apparatus, ensuring a good seal.
-
Vacuum Application: Connect the apparatus to a vacuum pump and evacuate the system.
-
Cooling: Circulate a coolant (e.g., cold water) through the cold finger.
-
Heating: Gently heat the bottom of the apparatus. The compound will sublime and deposit as pure crystals on the cold finger.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified compound should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.
Conclusion
The purification of 5-Hydroxyquinoline-2-carbonitrile is a critical step in its use for research and drug development. The choice of the most appropriate purification technique—recrystallization, column chromatography, or sublimation—will depend on the specific impurities present and the scale of the purification. The protocols provided in this guide offer a solid foundation for achieving high purity. It is essential to underscore that these are general guidelines, and optimization of parameters such as solvent systems and temperature may be necessary for specific batches of the compound. Rigorous analytical characterization of the final product is paramount to ensure its suitability for subsequent applications.
References
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
-
ResearchGate. (n.d.). Synthesis of 5-Hydroxyquinolines. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 5-Hydroxyquinoline-2-carbonitrile, 95% Purity, C10H6N2O, 1 gram. Retrieved from [Link]
-
Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
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Application Note: Comprehensive Structural Elucidation of 5-Hydroxyquinoline-2-carbonitrile using Advanced NMR and High-Resolution Mass Spectrometry Techniques
Introduction: The Significance of 5-Hydroxyquinoline-2-carbonitrile
Quinoline derivatives are a cornerstone of pharmaceutical development, forming the core structure of numerous therapeutic agents with applications as antimalarial, antibacterial, and anticancer drugs.[1] The precise substitution pattern on the quinoline ring system dictates the molecule's biological activity and physicochemical properties. 5-Hydroxyquinoline-2-carbonitrile (C₁₀H₆N₂O, MW: 170.17 g/mol ) is a valuable synthetic intermediate, combining three key functional groups: a hydroxyl group, a nitrile group, and the quinoline core.[2][3] This unique combination offers multiple avenues for further chemical modification.
Accurate and unambiguous structural characterization is paramount to ensuring the quality and integrity of research and development involving this compound. This application note establishes a definitive analytical workflow, explaining not just the steps to be taken, but the scientific rationale underpinning each experimental choice.
Integrated Analytical Workflow
The structural confirmation of 5-Hydroxyquinoline-2-carbonitrile relies on a synergistic approach, where each analytical technique provides a unique piece of the structural puzzle. Mass spectrometry provides the elemental formula, while a suite of NMR experiments reveals the precise atomic connectivity.
Figure 1: Integrated workflow for structural validation.
Mass Spectrometry Analysis Protocol
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition with high confidence.[4][5] Electrospray Ionization (ESI) is the chosen method due to its soft ionization nature, which is ideal for analyzing polar organic molecules and typically yields the intact molecular ion.[6]
Protocol: Sample Preparation for ESI-MS
The goal is to prepare a clean, dilute solution free of non-volatile salts or buffers that can interfere with ionization and contaminate the instrument.[6][7]
-
Initial Dissolution: Accurately weigh approximately 1 mg of 5-Hydroxyquinoline-2-carbonitrile and dissolve it in 1 mL of a high-purity, volatile solvent such as methanol or acetonitrile.[8]
-
Serial Dilution: Perform a 1:100 dilution of the stock solution. Transfer 10 µL of the initial solution into 990 µL of the same solvent. This brings the final concentration to approximately 10 µg/mL, an optimal range for modern ESI sources to avoid signal saturation.[8]
-
Acidification (Optional but Recommended): To promote protonation and enhance signal in positive ion mode, add 0.1% formic acid to the final solution.[9][10]
-
Filtration: Filter the final solution through a 0.22 µm syringe filter directly into a clean autosampler vial to remove any particulate matter that could clog the system.[6][8]
Protocol: HRMS Data Acquisition (LC-ESI-QTOF)
A Quadrupole Time-of-Flight (QTOF) mass spectrometer is ideal, offering excellent mass accuracy.[4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The quinoline nitrogen is basic and readily protonated.
-
Mass Analyzer: QTOF.
-
Scan Range: m/z 50 - 500. This range comfortably covers the expected molecular ion.
-
Data Interpretation: The primary goal is to identify the protonated molecular ion [M+H]⁺. The high-resolution instrument allows for the differentiation of compounds with very similar nominal masses.[11]
Expected HRMS Data
The data obtained from HRMS provides a high-precision mass measurement that validates the molecular formula.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₆N₂O |
| Exact Mass (Monoisotopic) | 170.04801 |
| Ion Species | [M+H]⁺ |
| Expected m/z (Calculated) | 171.05529 |
Table 1: Predicted HRMS Data for 5-Hydroxyquinoline-2-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[1] A combination of 1D and 2D experiments is required for the complete and unambiguous assignment of all proton and carbon signals.
Protocol: NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality, high-resolution NMR spectra.[12]
-
Sample Weighing: Weigh 5-10 mg of 5-Hydroxyquinoline-2-carbonitrile for ¹H NMR and 15-25 mg for a full suite of ¹³C NMR experiments.[13][14]
-
Solvent Selection: Use approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).[15] This solvent is chosen for its excellent solvating power for polar aromatic compounds and for its ability to allow observation of the exchangeable hydroxyl proton.
-
Dissolution & Transfer: Dissolve the sample completely in the solvent within a small vial. Once dissolved, filter the solution through a pipette packed with a small plug of glass wool or Kimwipe into a clean, high-quality 5 mm NMR tube to remove any dust or solid impurities.[14] This step is crucial for achieving good magnetic field homogeneity (shimming).
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).
NMR Experimental Workflow
A logical progression of NMR experiments ensures efficient and accurate structural assignment.
Figure 2: Workflow for NMR-based structural elucidation.
Data Analysis and Predicted Spectral Assignments
The following data are predicted based on established chemical shift principles for quinoline derivatives and substituent effects.[16][17] The numbering scheme used for assignment is shown below:
¹H NMR Spectroscopy: Provides information on the number of chemically distinct protons, their electronic environment, and their coupling (neighboring protons).
| Predicted δ (ppm) | Multiplicity | Protons | Assignment | J (Hz) | Rationale |
| ~10.5 | broad s | 1H | 5-OH | - | Exchangeable hydroxyl proton, broad signal in DMSO. |
| ~8.6 | d | 1H | H4 | J4,3 ≈ 8.5 | Doublet due to coupling with H3. Deshielded by adjacent ring nitrogen. |
| ~8.2 | d | 1H | H6 | J6,7 ≈ 7.5 | Doublet due to coupling with H7. |
| ~7.9 | d | 1H | H3 | J3,4 ≈ 8.5 | Doublet due to coupling with H4. |
| ~7.7 | t | 1H | H7 | J7,6≈7.5, J7,8≈8.0 | Triplet (or dd) from coupling to H6 and H8. |
| ~7.2 | d | 1H | H8 | J8,7 ≈ 8.0 | Doublet from coupling to H7. Shielded relative to other aromatic protons. |
Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆).
¹³C NMR & DEPT-135 Spectroscopy: The ¹³C NMR spectrum reveals all unique carbon environments. The DEPT-135 experiment distinguishes carbons based on the number of attached protons: CH/CH₃ signals appear positive, CH₂ signals are negative, and quaternary carbons (C) are absent.[18][19][20][21][22]
| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |
| ~155.0 | Absent | C5 | Carbon bearing the hydroxyl group, significantly deshielded. |
| ~148.0 | Absent | C8a | Quaternary carbon at the ring junction. |
| ~142.0 | CH (+) | C4 | Aromatic CH adjacent to the ring nitrogen. |
| ~135.0 | CH (+) | C7 | Aromatic CH. |
| ~131.0 | Absent | C2 | Carbon attached to the electron-withdrawing nitrile group. |
| ~130.0 | CH (+) | C3 | Aromatic CH. |
| ~125.0 | Absent | C4a | Quaternary carbon at the ring junction. |
| ~118.0 | Absent | CN | Nitrile carbon, characteristic chemical shift. |
| ~115.0 | CH (+) | C6 | Aromatic CH ortho to the hydroxyl group. |
| ~110.0 | CH (+) | H8 | Aromatic CH para to the hydroxyl group. |
Table 3: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆).
2D NMR Spectroscopy for Unambiguous Assignment:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart).[23] We expect to see correlations forming distinct spin systems.
-
Expected Correlations: H3↔H4; H6↔H7; H7↔H8. This confirms the connectivity within the two aromatic rings.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[1][23][24][25][26] This is the most reliable way to assign protonated carbons.
-
Expected Correlations: H3↔C3; H4↔C4; H6↔C6; H7↔C7; H8↔C8.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is essential for assigning quaternary carbons and piecing the molecular fragments together.[23][24][27]
-
Key Expected Correlations for Quaternary Carbons:
-
H4 → C2 , C4a , C5
-
H3 → C4a , C2
-
H6 → C8 , C4a , C5
-
H8 → C6 , C8a , C4a
-
-
These long-range correlations definitively link the pyridine and benzene rings and confirm the positions of the C-2 nitrile and C-5 hydroxyl groups. For example, the correlation from H4 to C2 confirms the proximity of this proton to the nitrile-bearing carbon.
-
Conclusion
The combination of High-Resolution Mass Spectrometry and a comprehensive suite of NMR experiments provides a robust and self-validating methodology for the complete structural characterization of 5-Hydroxyquinoline-2-carbonitrile. HRMS confirms the elemental formula with high precision, while 1D and 2D NMR techniques work in concert to provide an unambiguous map of the atomic connectivity. This integrated approach ensures the highest level of scientific integrity for researchers working with this important class of heterocyclic compounds.
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Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Bristol. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]
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JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. Retrieved from [Link]
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University of Ottawa. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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University of Cambridge. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
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Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Retrieved from [Link]
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ResearchGate. (2025, December 22). High resolution mass spectrometry for structural identification of metabolites in metabolomics. Retrieved from [Link]
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Stanford University. (n.d.). Sample Preparation & Autosampler Vials for ESI-MS. Retrieved from [Link]
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Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]
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San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. Retrieved from [Link]
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National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
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University of Illinois. (n.d.). Sample Preparation | School of Chemical Sciences. Retrieved from [Link]
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Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]
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ResearchGate. (2020, February 24). Mass spectra analysis of quinoline alkaloids detected in Sauuda. Retrieved from [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
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Springer. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
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National Institutes of Health. (2021, February 12). Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]
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ACS Publications. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]
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Application Notes and Protocols for Utilizing 5-Hydroxyquinoline-2-carbonitrile in Antimicrobial Assays
Introduction: The Promise of Quinoline Scaffolds in Antimicrobial Drug Discovery
The quinoline nucleus is a foundational scaffold in medicinal chemistry, giving rise to a broad spectrum of therapeutic agents.[1] This nitrogen-containing heterocyclic aromatic compound and its derivatives have demonstrated a wide range of biological activities, including potent antimicrobial effects.[2][3] The well-known quinolone antibiotics, for instance, exert their bactericidal action by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair processes.[4][5] The emergence of widespread antimicrobial resistance necessitates the exploration of novel chemical entities that can overcome existing resistance mechanisms.[1][6]
5-Hydroxyquinoline-2-carbonitrile is a synthetic quinoline derivative that presents an interesting candidate for antimicrobial screening. Its unique substitution pattern offers the potential for novel interactions with bacterial targets. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the antimicrobial properties of 5-Hydroxyquinoline-2-carbonitrile and other novel quinoline-based compounds. The protocols herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[7][8][9]
Part 1: Essential Preliminary Characterization of 5-Hydroxyquinoline-2-carbonitrile
Before proceeding to antimicrobial susceptibility testing (AST), a thorough understanding of the physicochemical properties of the test compound is paramount for accurate and reliable results.
Compound Handling and Stock Solution Preparation
5-Hydroxyquinoline-2-carbonitrile should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
Protocol for Stock Solution Preparation:
-
Determine Solubility: The solubility of 5-Hydroxyquinoline-2-carbonitrile must be empirically determined in various solvents to prepare a high-concentration stock solution. It is recommended to test solubility in dimethyl sulfoxide (DMSO), ethanol, and methanol. Based on related compounds like 5-Hydroxyquinoline, solubility in DMSO and methanol is likely.[10][11]
-
Weighing the Compound: Accurately weigh a precise amount of 5-Hydroxyquinoline-2-carbonitrile powder using an analytical balance.
-
Dissolution: Dissolve the weighed compound in a minimal amount of the chosen solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light, as quinoline compounds can be light-sensitive.[12]
Stability Assessment
The stability of 5-Hydroxyquinoline-2-carbonitrile in the assay medium at 37°C is a critical parameter. Compound degradation during the incubation period can lead to an overestimation of the Minimum Inhibitory Concentration (MIC).
Simplified Stability Assessment Protocol:
-
Prepare a solution of 5-Hydroxyquinoline-2-carbonitrile in the intended test medium (e.g., Cation-Adjusted Mueller-Hinton Broth) at the highest concentration to be tested.
-
Incubate the solution under the same conditions as the antimicrobial assay (e.g., 37°C for 24 hours).
-
At various time points (e.g., 0, 6, 12, 24 hours), analyze the solution using High-Performance Liquid Chromatography (HPLC) to detect any degradation products or a decrease in the parent compound's peak area. The appearance of new peaks is indicative of degradation.[12]
-
A compound is generally considered stable if less than 10% degradation is observed over the assay period.
Part 2: Core Antimicrobial Susceptibility Testing Protocols
The following protocols are based on CLSI and EUCAST guidelines to determine the antimicrobial activity of 5-Hydroxyquinoline-2-carbonitrile.[7][8][13]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[3][14]
Experimental Workflow for MIC/MBC Determination
Caption: Workflow for MIC and MBC determination.
Detailed Protocol:
-
Prepare Microdilution Plates: In a sterile 96-well microtiter plate, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.
-
Serial Dilution: Add 100 µL of the 5-Hydroxyquinoline-2-carbonitrile working solution (prepared from the stock to be twice the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should not contain the compound.
-
Prepare Inoculum: From an overnight culture of the test organism on an appropriate agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Within 15 minutes of its preparation, add 50 µL of the standardized inoculum to wells 1 through 11.[16] Add 50 µL of sterile broth to well 12. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in an ambient air incubator.[17]
-
MIC Determination: The MIC is the lowest concentration of 5-Hydroxyquinoline-2-carbonitrile at which there is no visible growth (turbidity) compared to the growth control (well 11).[3]
-
MBC Determination: To determine the MBC, subculture 10 µL from each well that shows no visible growth onto a nutrient agar plate. Incubate the agar plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[6]
Agar Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[1][5]
Detailed Protocol:
-
Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid.[18] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[15]
-
Prepare and Apply Disks: Prepare sterile filter paper disks (6 mm diameter) impregnated with a known amount of 5-Hydroxyquinoline-2-carbonitrile. The amount per disk needs to be optimized, but a starting range of 10-30 µg can be explored. A disk impregnated with the solvent (e.g., DMSO) should be used as a negative control.
-
Disk Placement: Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact.[18] Space the disks to prevent overlapping of inhibition zones.
-
Incubation: Invert the plates and incubate at 37°C for 16-24 hours.[15]
-
Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters. The interpretation of susceptible, intermediate, or resistant requires correlation with MIC data and the establishment of standardized breakpoints, which is beyond the scope of initial screening.[15]
Time-Kill Kinetic Assay
This assay provides dynamic information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[6][19]
Detailed Protocol:
-
Preparation: Prepare flasks containing CAMHB with 5-Hydroxyquinoline-2-carbonitrile at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, include a growth control flask without the compound.
-
Inoculation: Inoculate each flask with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[20]
-
Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto nutrient agar to determine the viable count (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[6] A bacteriostatic effect is characterized by a minimal change in CFU/mL over 24 hours.
Part 3: Data Presentation and Interpretation
Example MIC and MBC Data Table
The results of the antimicrobial assays should be presented in a clear and concise format.
| Test Organism | Strain (ATCC) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli | 25922 | 32 | >64 | >2 | - |
| Pseudomonas aeruginosa | 27853 | >64 | >64 | - | Inactive |
| Enterococcus faecalis | 29212 | 16 | 64 | 4 | Bactericidal |
| Candida albicans | 90028 | >64 | >64 | - | Inactive |
Note: The data presented in this table is hypothetical and for illustrative purposes only. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[21]
Conclusion
This application note provides a comprehensive framework for the systematic evaluation of the antimicrobial properties of 5-Hydroxyquinoline-2-carbonitrile. Adherence to standardized protocols from authoritative bodies like CLSI and EUCAST is crucial for generating high-quality, reproducible data. Preliminary characterization of the compound's solubility and stability is a non-negotiable first step to ensure the integrity of the antimicrobial assays. The combination of MIC/MBC determination, disk diffusion, and time-kill kinetic assays will provide a robust initial assessment of the compound's antimicrobial potential, guiding further research and development efforts.
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Xing, Y., et al. Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry. 2019;27(12):2556-2566. [Link]
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Kamal, A., et al. Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters. 2009;19(24):6939-6942. [Link]
-
ResearchGate. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. [Link]
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Al-Ostath, A., et al. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances. 2021;11(52):32867-32884. [Link]
-
ResearchGate. Chemical structures of some potent antimicrobial quinoline derivatives. [Link]
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ResearchGate. Physicochemical properties of compounds. [Link]
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de la Fuente-Salcido, N. M., et al. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. 2021;26(11):3198. [Link]
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Apexmol. 5-hydroxyquinoline-8-carbonitrile. [Link]
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MDPI. Low Molecular Weight Acid-Modified Aluminum Nitride Powders for Enhanced Hydrolysis Resistance. [Link]
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Application Notes and Protocols for Cytotoxicity Testing of 5-Hydroxyquinoline-2-carbonitrile on Cancer Cell Lines
Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] Quinoline derivatives have been shown to exert their antineoplastic effects through diverse mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways essential for cancer cell proliferation and survival.[2][3] 5-Hydroxyquinoline-2-carbonitrile is a member of this promising class of compounds. Its unique substitution pattern warrants a thorough investigation of its cytotoxic potential against various cancer cell lines to elucidate its mechanism of action and therapeutic promise.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of 5-Hydroxyquinoline-2-carbonitrile. We will detail the underlying principles and step-by-step protocols for two robust and widely accepted cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane integrity.
Principle of Cytotoxicity Assays
To obtain a comprehensive understanding of a compound's cytotoxic profile, it is often recommended to use multiple assays that measure different cellular parameters.[4]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method for assessing cell viability and proliferation. The principle is based on the reduction of the yellow tetrazolium salt MTT, primarily by mitochondrial dehydrogenases in living, metabolically active cells, to form purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[7]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity, a hallmark of necrosis and late-stage apoptosis.[8][10]
Experimental Workflow for Cytotoxicity Assessment
A systematic approach is crucial for obtaining reliable and reproducible cytotoxicity data. The following diagram outlines the general workflow for evaluating the anticancer activity of 5-Hydroxyquinoline-2-carbonitrile.
Caption: General experimental workflow for evaluating the anticancer activity of quinoline derivatives.
Detailed Protocols
PART 1: Cell Culture and Maintenance
Standard aseptic cell culture techniques are paramount for obtaining reliable and reproducible results. All procedures should be performed in a certified biological safety cabinet.[11]
1.1. Recommended Cancer Cell Lines:
Based on the literature for other quinoline derivatives, the following human cancer cell lines are suggested for initial screening:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Breast adenocarcinoma (triple-negative)
-
A549: Lung carcinoma
-
HeLa: Cervical cancer
-
HepG2: Hepatocellular carcinoma
1.2. General Cell Culture Protocol:
-
Thawing Frozen Cells:
-
Rapidly thaw the vial of cells in a 37°C water bath for approximately 2 minutes until a small amount of ice remains.[12][13]
-
Transfer the cells to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[12]
-
Centrifuge at 300 x g for 3-5 minutes to pellet the cells.[12][13]
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to an appropriately sized culture flask.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.[12]
-
-
Passaging Adherent Cells:
-
Cells should be passaged when they reach 70-90% confluency.[12]
-
Aspirate the culture medium and wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).[13]
-
Add an appropriate volume of pre-warmed trypsin-EDTA solution to cover the cell monolayer and incubate at 37°C for 3-5 minutes, or until the cells detach.[13]
-
Neutralize the trypsin by adding complete growth medium.
-
Collect the cell suspension and centrifuge at 300 x g for 3-5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at the desired density in new culture flasks.
-
PART 2: Cytotoxicity Assay Protocols
2.1. Preparation of 5-Hydroxyquinoline-2-carbonitrile:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of 5-Hydroxyquinoline-2-carbonitrile in sterile dimethyl sulfoxide (DMSO).
-
Further dilute the stock solution in complete culture medium to prepare a series of working concentrations. Ensure the final DMSO concentration in the culture wells is less than 0.5% to avoid solvent-induced cytotoxicity.
2.2. MTT Assay Protocol:
This protocol is adapted from established methods.[5][7]
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
After overnight incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of 5-Hydroxyquinoline-2-carbonitrile to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan Crystals:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5][14]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Absorbance Measurement:
2.3. LDH Cytotoxicity Assay Protocol:
This protocol is based on standard LDH assay principles.[8][10][15]
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (steps 1 and 2). It is often beneficial to run the MTT and LDH assays on parallel plates prepared at the same time.
-
-
Preparation of Controls:
-
Spontaneous LDH Release: Wells with cells treated with vehicle control.
-
Maximum LDH Release: Wells with cells treated with a lysis buffer (e.g., 2% Triton X-100) for 45 minutes before the end of the incubation period.[15]
-
Background Control: Wells with medium only.
-
-
Sample Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[10]
-
Add an equal volume of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[15][16]
-
-
Absorbance Measurement:
Data Analysis and Interpretation
3.1. Calculation of Cell Viability (MTT Assay):
3.2. Calculation of Cytotoxicity (LDH Assay):
3.3. Determination of IC50:
The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
3.4. Data Presentation:
Summarize the IC50 values for 5-Hydroxyquinoline-2-carbonitrile across different cell lines and time points in a clear and concise table.
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| MDA-MB-231 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| A549 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| HeLa | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| HepG2 | 24 | Value |
| 48 | Value | |
| 72 | Value |
Potential Mechanisms of Action of Quinoline Derivatives
Quinoline derivatives can exert their anticancer effects by modulating various cellular signaling pathways.[3] Understanding these pathways is crucial for interpreting the cytotoxicity data and for designing further mechanistic studies.
Caption: Potential signaling pathways modulated by quinoline derivatives in cancer cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in MTT assay | Contamination of culture; Phenol red or serum in media | Use fresh, sterile reagents; Use phenol red-free medium for the assay |
| Low signal in MTT assay | Insufficient cell number; Low metabolic activity of cells | Optimize cell seeding density; Ensure cells are in the logarithmic growth phase |
| High spontaneous LDH release | Over-confluency of cells; Rough handling of cells | Passage cells before they become over-confluent; Handle plates gently |
| Inconsistent results | Pipetting errors; Uneven cell distribution | Use calibrated pipettes; Ensure a single-cell suspension before seeding |
Conclusion
This application note provides a detailed guide for the preliminary in vitro cytotoxicity screening of 5-Hydroxyquinoline-2-carbonitrile against a panel of human cancer cell lines. By employing robust and complementary assays such as the MTT and LDH assays, researchers can obtain reliable data on the compound's potency and cytotoxic effects. The insights gained from these studies will be instrumental in guiding further preclinical development of this and other promising quinoline derivatives as novel anticancer agents.
References
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). National Center for Biotechnology Information. [Link]
-
MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). NIH. [Link]
-
MTT Assay Protocol for Lab Use | PDF. (n.d.). Scribd. [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1). ScienceDirect. [Link]
-
Protocols for Cancer-related cell lines. (n.d.). Horizon Discovery. [Link]
-
Cancer Cell Lines Culture Protocol | by Alpha Lifetech. (2023, August 21). Medium. [Link]
-
LDH cytotoxicity assay. (2024, December 11). Protocols.io. [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025, August 27). PubMed Central. [Link]
-
Essential Techniques of Cancer Cell Culture. (n.d.). Optical Imaging Core. [Link]
-
(PDF) Cytotoxicity Assay Protocol v1. (n.d.). ResearchGate. [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc. [Link]
-
Cytotoxicity Assay Protocol. (2024, February 28). Protocols.io. [Link]
-
Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect. [Link]
-
Cancer Cell Culture : Methods and Protocols. (n.d.). KU Leuven - Limo. [Link]
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Cancer+Cell+Culture+Methods+and+Protocols.pdf. (n.d.). ResearchGate. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
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Application Notes & Protocols: 5-Hydroxyquinoline-2-carbonitrile as a Fluorescent Probe for Metal Ions
A Foundational Guide for Investigation and Characterization
Section 1: Abstract and Scientific Context
Quinoline and its derivatives represent a cornerstone in the development of fluorescent chemosensors, prized for their rigid structure, high quantum yield, and inherent ability to coordinate with metal ions.[1][2] Among these, 8-hydroxyquinoline (8-HQ) is the most celebrated member, forming the basis for a vast array of probes for biologically and environmentally significant metal ions like Zn²⁺, Al³⁺, and Fe³⁺.[3][4] The success of 8-HQ is rooted in its molecular geometry: the proximity of the hydroxyl group at the C-8 position and the nitrogen atom at the C-1 position allows for the formation of a highly stable, five-membered chelate ring with a target metal ion.[5] This chelation event rigidly locks the molecule, inhibiting non-radiative decay pathways such as Excited-State Intramolecular Proton Transfer (ESIPT) and leading to a significant enhancement in fluorescence—a "turn-on" signal.[3][6][7]
This document addresses 5-Hydroxyquinoline-2-carbonitrile . While literature on this specific isomer's application as a metal ion sensor is sparse, this guide serves as a foundational framework for researchers. We will provide the theoretical basis for its anticipated behavior, protocols for its synthesis and characterization, and a rigorous experimental workflow to empirically test its efficacy as a fluorescent probe. We will operate from the hypothesis that, due to the spatial separation of its hydroxyl and nitrogen groups, 5-Hydroxyquinoline-2-carbonitrile is unlikely to function as an effective bidentate chelator, a principle that this guide will equip researchers to verify.
Section 2: Principle of Detection - A Tale of Two Isomers
The efficacy of a hydroxyquinoline derivative as a fluorescent metal sensor is overwhelmingly dictated by the position of the hydroxyl substituent. The contrast between 8-hydroxyquinoline (8-HQ) and other isomers is stark and illustrative.
In 8-HQ, the hydroxyl proton can be readily displaced by a metal ion, which then coordinates with both the phenolate oxygen and the quinoline nitrogen. This chelation blocks the ESIPT pathway, a primary fluorescence quenching mechanism for 8-HQ in its free state.[3][7] The resulting metal-ligand complex is rigid and highly fluorescent.
Conversely, in 5-Hydroxyquinoline-2-carbonitrile, the hydroxyl group at the C-5 position is sterically distant from the nitrogen atom. This arrangement precludes the formation of a stable five-membered chelate ring, which is the structural basis for high-affinity metal binding and the subsequent "turn-on" fluorescence response seen in 8-HQ.[5] While some interaction with metal ions may occur, it is unlikely to be the strong, selective bidentate chelation that defines a high-performance sensor.
Caption: Structural comparison of metal ion chelation by 8-HQ vs. 5-HQ-2-CN.
Section 3: Synthesis and Characterization
As this specific molecule is not widely used, a reliable synthesis protocol is essential for its investigation. The Skraup synthesis is a classic and effective method for generating quinoline scaffolds.[8]
Protocol 3.1: Synthesis of 5-Hydroxyquinoline-2-carbonitrile via Modified Skraup Reaction
Causality: This protocol is adapted from established methods for quinoline synthesis. The choice of 3-aminophenol as a starting material directly places the hydroxyl group at the desired C-5 position of the resulting quinoline ring. Glycerol acts as the source for the acrolein intermediate, which undergoes a Michael addition with the aniline derivative, followed by cyclization and oxidation to form the quinoline core. The 2-carbonitrile group is often introduced in a subsequent step, but for foundational work, synthesizing the 5-hydroxyquinoline precursor is the primary goal.
Materials:
-
3-Aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Sodium hydroxide (NaOH) solution
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully mix 3-aminophenol with glycerol.
-
Acid Catalysis: Slowly and with cooling, add concentrated sulfuric acid to the mixture. The acid catalyzes the dehydration of glycerol to acrolein and the subsequent cyclization.
-
Addition of Oxidant: Add the oxidizing agent to the flask. This is crucial for the final aromatization step to form the quinoline ring system.
-
Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, carefully pour the reaction mixture into a large volume of water and neutralize with a NaOH solution. This will precipitate the crude product.
-
Purification: The crude 5-hydroxyquinoline can be purified by recrystallization or column chromatography.
-
Cyanation (if required): Conversion of a suitable precursor (e.g., a 2-halo-5-hydroxyquinoline) to the 2-carbonitrile derivative can be achieved through nucleophilic substitution with a cyanide salt (e.g., CuCN). This step requires advanced synthetic chemistry expertise and stringent safety precautions.
Protocol 3.2: Spectroscopic and Photophysical Characterization
Before testing for sensing capabilities, the synthesized compound must be fully characterized.
1. Structural Verification (NMR, MS, IR):
-
Dissolve a small, pure sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.[9]
-
Obtain a mass spectrum (e.g., ESI-MS) to confirm the molecular weight (C₁₀H₆N₂O, Expected [M+H]⁺ ≈ 171.05).[9]
-
Perform FT-IR spectroscopy to identify key functional groups (e.g., -OH stretch, -C≡N stretch, aromatic C-H stretches).
2. Photophysical Properties:
-
Apparatus: Spectrofluorometer and UV-Vis Spectrophotometer.
-
Procedure:
-
Prepare a dilute solution (e.g., 10 µM) of the compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile).
-
Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs_max).
-
Record the fluorescence emission spectrum by exciting at λ_abs_max.
-
Determine the fluorescence quantum yield (Φ_F) using the comparative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).[10] The quantum yield is calculated using the following equation:
Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (n_X² / n_S²)
Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts X and S denote the test sample and the standard, respectively.
-
Section 4: Experimental Protocols for Metal Ion Sensing
This section provides a comprehensive workflow to screen 5-Hydroxyquinoline-2-carbonitrile for any potential response to metal ions.
Caption: Experimental workflow for evaluating a novel fluorescent probe.
Protocol 4.1: Materials and Solution Preparation
-
Probe Stock Solution: Prepare a 1.0 mM stock solution of 5-Hydroxyquinoline-2-carbonitrile in dimethyl sulfoxide (DMSO).
-
Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water. A recommended screening panel includes: Fe³⁺, Fe²⁺, Cu²⁺, Zn²⁺, Al³⁺, Cr³⁺, Pb²⁺, Cd²⁺, Hg²⁺, Ni²⁺, Co²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺.[11]
-
Buffer Solution: Prepare a buffer solution appropriate for the intended application, for example, HEPES buffer (10 mM, pH 7.4) for biological relevance.
-
Instruments: A spectrofluorometer and 1 cm path length quartz cuvettes.
Protocol 4.2: Selectivity Study
Causality: This experiment is a broad screen to quickly identify if the probe interacts with any metal ion in a way that produces a change in fluorescence. By testing a wide range of common ions, we can determine if the probe has any potential selectivity.
-
To a series of cuvettes, add the appropriate amount of buffer solution.
-
Add the probe stock solution to each cuvette to a final concentration of 10 µM.
-
To each cuvette, add a different metal ion stock solution to a final concentration of 50 µM (a 5-fold excess). Include one cuvette with only the probe as a control.
-
Mix gently and allow the solutions to incubate for 5-10 minutes at room temperature.
-
Measure the fluorescence emission spectrum for each sample, using the predetermined excitation wavelength.
-
Analysis: Compare the fluorescence intensity of the probe in the presence of each metal ion to the control. A significant change (enhancement or quenching) indicates a potential interaction.
Protocol 4.3: Fluorescence Titration and Sensitivity (LOD) Determination
Causality: If a metal ion elicits a response, this titration experiment quantifies that response. By incrementally adding the metal ion, we can determine the probe's sensitivity and calculate the Limit of Detection (LOD), a key performance metric.
-
Prepare a series of solutions in cuvettes containing buffer and a fixed concentration of the probe (e.g., 10 µM).
-
Add increasing concentrations of the target metal ion (the one identified in 4.2) to the cuvettes, ranging from 0 to several equivalents relative to the probe concentration.
-
After incubation, measure the fluorescence intensity at the emission maximum for each sample.
-
Analysis:
-
Plot the fluorescence intensity versus the metal ion concentration.
-
The Limit of Detection (LOD) can be calculated using the formula: LOD = 3σ / k , where σ is the standard deviation of the blank (probe-only) measurements and k is the slope of the linear portion of the titration curve at low concentrations.
-
Protocol 4.4: Binding Constant and Stoichiometry
Causality: The binding constant (Kₐ) indicates the strength of the interaction, while the stoichiometry reveals the probe-to-metal ratio in the complex. A Job's plot is a standard method to determine stoichiometry.
-
Binding Constant (Kₐ): For a 1:1 binding model, the Benesi-Hildebrand equation can be used:
1 / (F - F₀) = 1 / (F_max - F₀) + 1 / (Kₐ * (F_max - F₀) * [M])
Where F₀ is the fluorescence of the free probe, F is the fluorescence at a given metal concentration [M], and F_max is the maximum fluorescence at saturation. A plot of 1/(F - F₀) versus 1/[M] should be linear, and Kₐ can be calculated from the slope and intercept.
-
Stoichiometry (Job's Plot):
-
Prepare a series of solutions where the total molar concentration of probe + metal ion is constant, but their mole fractions vary (from 0 to 1).
-
Measure the fluorescence intensity of each solution.
-
Plot the change in fluorescence intensity against the mole fraction of the metal ion. The maximum of the plot indicates the stoichiometry of the complex (e.g., a maximum at 0.5 indicates a 1:1 complex).[12]
-
Section 5: Data Presentation
All quantitative data should be summarized in clear, concise tables for easy comparison and reporting.
Table 1: Photophysical Properties of 5-Hydroxyquinoline-2-carbonitrile
| Property | Value | Conditions |
|---|---|---|
| λ_abs_max (nm) | TBD | In Ethanol |
| λ_em_max (nm) | TBD | In Ethanol |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | TBD | at λ_abs_max |
| Fluorescence Quantum Yield (Φ_F) | TBD | vs. Quinine Sulfate |
| Stokes Shift (nm) | TBD | λ_em_max - λ_abs_max |
Table 2: Fluorescence Response to Various Metal Ions
| Metal Ion (5 equiv.) | Fluorescence Intensity (a.u.) | Fold Change vs. Control |
|---|---|---|
| Control (Probe only) | TBD | 1.0 |
| Fe³⁺ | TBD | TBD |
| Cu²⁺ | TBD | TBD |
| Zn²⁺ | TBD | TBD |
| Al³⁺ | TBD | TBD |
| (continue for all ions)| | |
Section 6: Conclusion and Outlook
This guide provides a comprehensive framework for the synthesis, characterization, and evaluation of 5-Hydroxyquinoline-2-carbonitrile as a potential fluorescent probe for metal ions. Based on established principles of coordination chemistry, the structural arrangement of this isomer suggests it is unlikely to be an effective bidentate chelator in the same manner as the highly successful 8-hydroxyquinoline scaffold.[5] However, empirical validation is the cornerstone of scientific inquiry. The protocols detailed herein offer a rigorous, self-validating workflow for any researcher to systematically investigate this compound's properties. The results of these experiments will definitively determine the utility, or lack thereof, of 5-Hydroxyquinoline-2-carbonitrile in the field of fluorescent chemosensors.
References
- PCCP - RSC Publishing. (n.d.). Intriguing optical properties of a unique π-expanded coumarin.
- Supporting Information for a scientific article. (n.d.).
-
ResearchGate. (n.d.). Synthesis of 5-Hydroxyquinolines | Request PDF. Retrieved from [Link]
- The Royal Society of Chemistry. (2025). Quinoline based bio-compatible fluorophore employing dual sensor for Mg(II) and Zn(II): insights from Single Crystal structures.
-
National Institutes of Health (NIH). (n.d.). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. Retrieved from [Link]
- Saadeh, H., et al. (n.d.). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS.
-
Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved from [Link]
-
Semantic Scholar. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Retrieved from [Link]
-
MDPI. (n.d.). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 5-Hydroxyquinoline-2-carbonitrile, 95% Purity. Retrieved from [Link]
-
Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
PubMed. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. Retrieved from [Link]
-
European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic...analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. rsc.org [rsc.org]
Application Notes: Regioselective Functionalization of 5-Hydroxyquinoline-2-carbonitrile via O-Alkylation
Abstract
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities. 5-Hydroxyquinoline-2-carbonitrile is a promising building block for the synthesis of novel therapeutic agents. Functionalization of its hydroxyl group allows for the systematic modulation of its physicochemical properties and biological activity. This application note provides a detailed, field-proven protocol for the regioselective O-alkylation of 5-hydroxyquinoline-2-carbonitrile using a Williamson ether synthesis approach. We explain the causality behind experimental choices, from reagent selection to reaction monitoring and final product validation, to ensure trustworthy and reproducible results for researchers in drug discovery and organic synthesis.
Introduction and Scientific Rationale
The quinoline ring system is a privileged structure in drug development, forming the core of many synthetic and natural compounds with anticancer, antimalarial, and antibacterial properties. The strategic functionalization of 5-hydroxyquinoline-2-carbonitrile, specifically at the C5 hydroxyl group, offers a direct pathway to generate diverse chemical libraries for screening.
The most common and versatile method for this transformation is the Williamson ether synthesis , a robust SN2 reaction.[1] This reaction involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then attacks an alkyl halide to form an ether linkage.[2]
Causality of Reaction Design: O- vs. N-Alkylation
Heterocyclic compounds like 5-hydroxyquinoline-2-carbonitrile present an "ambident nucleophile" challenge, with potential reaction sites at both the hydroxyl oxygen (O-alkylation) and the ring nitrogen (N-alkylation).[3] The regioselectivity of the reaction is highly dependent on the chosen conditions:
-
Base: A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the more acidic phenolic proton (pKa ≈ 10) without significantly affecting the less basic quinoline nitrogen. Stronger bases like sodium hydride (NaH) could lead to a mixture of products.
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are ideal.[1] They effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic, favoring the SN2 pathway for O-alkylation.[4]
-
Leaving Group: Primary alkyl halides (I > Br > Cl) are preferred as they are most susceptible to SN2 attack and less prone to competing elimination reactions.[5]
This protocol is optimized for selective O-alkylation, yielding the desired 5-alkoxyquinoline-2-carbonitrile derivatives.
Experimental Workflow Overview
The overall process involves the preparation of the phenoxide, subsequent alkylation, reaction monitoring, and finally, purification and characterization of the target compound.
Caption: High-level workflow for the O-alkylation of 5-hydroxyquinoline-2-carbonitrile.
Detailed Experimental Protocol
This protocol describes the synthesis of 5-(benzyloxy)quinoline-2-carbonitrile as a representative example.
Materials and Equipment
-
Reagents:
-
5-Hydroxyquinoline-2-carbonitrile (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Benzyl Bromide (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Reflux condenser and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)[6]
-
UV lamp (254 nm)
-
Glass column for chromatography
-
Silica gel for column chromatography (230-400 mesh)
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add 5-hydroxyquinoline-2-carbonitrile (e.g., 170 mg, 1.0 mmol, 1.0 eq) and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 eq).
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the suspension at room temperature for 15 minutes.
-
Scientist's Note: This initial stirring ensures the formation of the potassium phenoxide salt. Using powdered K₂CO₃ increases the surface area and reaction rate. Anhydrous conditions prevent hydrolysis of the alkylating agent and competing side reactions.[7]
-
-
Alkylation:
-
Slowly add benzyl bromide (0.14 mL, 1.2 mmol, 1.2 eq) to the stirring suspension via syringe.
-
Heat the reaction mixture to 70 °C using a heating mantle.
-
Scientist's Note: A slight excess of the alkylating agent ensures the complete consumption of the starting material. The reaction is heated to increase the rate of the SN2 reaction.[1]
-
-
Reaction Monitoring:
-
Monitor the reaction progress using TLC every 30-60 minutes.[8]
-
Use a solvent system such as 30% Ethyl Acetate in Hexanes.
-
Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.
-
Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spot has been fully consumed.
-
Data Presentation: TLC Analysis
Lane Compound Expected Rf Appearance under UV (254 nm) 1 Starting Material (SM) ~0.2 UV active spot 2 Reaction Mixture (RM) ~0.2 (SM), ~0.5 (Product) Diminishing SM spot, new product spot appears | 3 | Co-spot (SM + RM) | Two distinct spots initially, merging to one at Rf ~0.5 | Confirms spot identity |
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Scientist's Note: The water quench removes the DMF and potassium salts. The brine wash helps to remove residual water from the organic layer.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude solid/oil via flash column chromatography on silica gel.[9]
-
Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid or oil.
-
Scientist's Note: For quinoline derivatives, which are basic, peak tailing on the acidic silica gel can be an issue. Adding 0.5-1% triethylamine to the eluent can neutralize the silica surface and improve peak shape.[10]
-
-
Characterization and Validation:
-
Determine the yield and characterize the purified product to confirm its structure and purity.
-
¹H NMR: The most definitive method to confirm O-alkylation vs. N-alkylation. For O-alkylation, a downfield shift is expected for the protons on the carbon directly attached to the oxygen (e.g., benzylic CH₂ protons around δ 5.2-5.6 ppm).[11]
-
¹³C NMR: The carbon attached to the ether oxygen will show a characteristic chemical shift in the range of δ 65-75 ppm.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Disappearance of the broad O-H stretch from the starting material (around 3300 cm⁻¹) and the appearance of C-O-C ether stretches (around 1250-1050 cm⁻¹).
-
Mechanistic Visualization
The reaction proceeds via a classic SN2 mechanism following the deprotonation of the phenol.
Caption: O-Alkylation mechanism via Williamson Ether Synthesis.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Yield | 1. Inactive base (hydrated K₂CO₃).2. Poor quality alkylating agent.3. Reaction temperature too low. | 1. Use freshly opened or flame-dried K₂CO₃.2. Purify or use a fresh bottle of the alkyl halide.3. Increase temperature to 80-90 °C. |
| Mixture of O- and N-Alkylated Products | 1. Base is too strong.2. Reaction conditions favor N-alkylation. | 1. Use a milder base like K₂CO₃ instead of NaH.2. Ensure a polar aprotic solvent (DMF, Acetonitrile) is used. |
| Streaking on TLC / Poor Column Separation | Basic nature of the quinoline nitrogen interacting with acidic silica gel. | Add 0.5-1% triethylamine (NEt₃) to the TLC and column chromatography solvent system.[10] |
| Elimination Byproduct | Use of a secondary or tertiary alkyl halide. | Switch to a primary alkyl halide or a tosylate.[5] |
References
-
Mátyus, P., et al. (1995). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Van der Veken, P., et al. (2017). Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol.... European Journal of Medicinal Chemistry. [Link]
-
Massah, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications. [Link]
-
Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Zhang, Y., et al. (2015). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]
- Creyf, S., et al. (1994). Process for O-alkylation of phenolic compounds.
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
-
Javaherian, M., et al. (2017). An Efficient Tandem Synthesis of Alkyl Aryl Ethers.... Organic Chemistry Research. [Link]
-
Mastoor, S., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry. [Link]
-
MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Lewis, J. C., et al. (2008). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society. [Link]
-
Cammidge, A. N., et al. (1999). N- vs. O-alkylation in 2(1H)-quinolinone derivatives. Tetrahedron Letters. [Link]
-
ResearchGate. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
-
Patel, R. V., et al. (2016). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Science OA. [Link]
-
Wang, Z., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][13]naphthyrin-5(6H)-one. Tetrahedron. [Link]
-
YouTube. (2021). Williamson Ether Synthesis Final. [Link]
-
ResearchGate. (2014). Purification of quinoline yellow components using high-speed counter-current chromatography.... [Link]
-
Osipyan, V., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Scribd. Williamson Ether Synthesis Lab. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
MDPI. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. [Link]
-
MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]
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- 12. Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol, 1,5-naphthyridin-4-ol and quinazolin-4-ol derivatives with antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On the mechanism of the alkylation of quinoline and naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
High-Yield Synthesis of 5-Hydroxyquinoline-2-carbonitrile Derivatives: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed protocols and expert insights for the high-yield synthesis of 5-hydroxyquinoline-2-carbonitrile and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the nitrile group and the biological relevance of the quinoline scaffold. We present a primary, highly efficient protocol based on the direct cyanation of 5-hydroxyquinoline N-oxide, a method noted for its operational simplicity and broad substrate applicability. Additionally, the classic Reissert reaction is detailed as a robust alternative. This document is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathways.
Introduction
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of a cyano group at the 2-position and a hydroxyl group at the 5-position of the quinoline nucleus further enhances its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The nitrile moiety can be readily transformed into other functional groups such as amines, amides, and carboxylic acids, providing a gateway to a diverse range of derivatives. This guide focuses on providing reliable and high-yield synthetic routes to 5-hydroxyquinoline-2-carbonitrile derivatives to facilitate research and development in this promising area of chemical biology.
Primary Synthetic Strategy: Direct Cyanation of 5-Hydroxyquinoline N-oxide
The direct C-H cyanation of quinoline N-oxides has emerged as a powerful and regioselective method for the synthesis of 2-cyanoquinolines. This approach avoids the multi-step sequences often required by classical methods and has been shown to be tolerant of a variety of functional groups. The protocol described below is a metal-free approach that utilizes trimethylsilyl cyanide (TMSCN) as the cyanide source and an activating agent to facilitate the reaction.
Scientific Rationale
The reaction proceeds via the initial activation of the quinoline N-oxide at the oxygen atom, which significantly enhances the electrophilicity of the C2 position of the quinoline ring. This activation makes the C2 position susceptible to nucleophilic attack by the cyanide ion, which is generated from TMSCN. A subsequent rearomatization step yields the desired 2-cyanoquinoline product. This method is highly regioselective for the C2 position, a key advantage for the targeted synthesis of 2-carbonitrile derivatives.
Experimental Workflow: Direct Cyanation
Caption: Workflow for the direct cyanation of 5-hydroxyquinoline N-oxide.
Detailed Protocol: Direct Cyanation
-
Preparation of the Starting Material: 5-Hydroxyquinoline is converted to its corresponding N-oxide by treatment with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
-
Reaction Setup: To a solution of 5-hydroxyquinoline N-oxide (1.0 equiv) in anhydrous dichloromethane (DCM) or ethyl acetate (EA) is added diisopropylethylamine (DIEA, 2.0 equiv) as a base.
-
Addition of Reagents: Trimethylsilyl cyanide (TMSCN, 3.0 equiv) is added to the mixture.
-
Activation: An activating agent, such as methanesulfonic anhydride (Ms2O, 2.0 equiv), is added portion-wise at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: The aqueous layer is extracted with DCM or EA. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 5-hydroxyquinoline-2-carbonitrile derivative.
| Parameter | Condition | Rationale |
| Cyanide Source | Trimethylsilyl cyanide (TMSCN) | A less toxic and easy-to-handle source of cyanide. |
| Activating Agent | Methanesulfonic anhydride (Ms2O) | Activates the N-oxide for nucleophilic attack. |
| Base | Diisopropylethylamine (DIEA) | A non-nucleophilic base to neutralize the generated acid. |
| Solvent | Dichloromethane (DCM) or Ethyl Acetate (EA) | Anhydrous conditions are crucial for the reaction's success. |
| Temperature | Room Temperature | Mild reaction conditions are generally sufficient. |
Alternative Synthetic Strategy: The Reissert Reaction
The Reissert reaction is a classic and reliable method for the synthesis of 2-cyanoquinolines.[1] This two-step process involves the formation of a Reissert compound, which is a 1-acyl-2-cyano-1,2-dihydroquinoline, followed by its rearomatization to the 2-cyanoquinoline.
Scientific Rationale
The reaction begins with the acylation of the quinoline nitrogen by an acid chloride, forming a highly electrophilic quinolinium salt. This salt then readily undergoes nucleophilic attack at the C2 position by a cyanide ion. The resulting Reissert compound can then be treated with a base to induce elimination and restore the aromaticity of the quinoline ring, yielding the 2-cyanoquinoline. The hydroxyl group at the 5-position may require protection to prevent side reactions during the acylation step.
Reaction Mechanism: Reissert Reaction
Caption: Two-step mechanism of the Reissert reaction for 2-cyanation.
Detailed Protocol: Reissert Reaction
-
Protection (if necessary): The hydroxyl group of 5-hydroxyquinoline may be protected with a suitable protecting group (e.g., as a silyl ether or acetate) to prevent acylation at this position.
-
Reissert Compound Formation: To a solution of the protected 5-hydroxyquinoline (1.0 equiv) in a suitable solvent such as dichloromethane is added an acid chloride (e.g., benzoyl chloride, 1.2 equiv). The mixture is cooled to 0 °C, and a cyanide source, such as potassium cyanide in a two-phase system or TMSCN with a catalytic amount of a Lewis acid, is added. The reaction is stirred until the formation of the Reissert compound is complete, as monitored by TLC.
-
Isolation of Reissert Compound: The reaction mixture is worked up by washing with water and brine. The organic layer is dried and concentrated to yield the crude Reissert compound, which may be purified by crystallization or chromatography.
-
Rearomatization: The isolated Reissert compound is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and treated with a base such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to effect elimination and rearomatization.
-
Deprotection (if necessary): If a protecting group was used, it is removed under appropriate conditions (e.g., fluoride source for silyl ethers, or base/acid for esters).
-
Purification: The final product is purified by column chromatography to yield the 5-hydroxyquinoline-2-carbonitrile derivative.
| Parameter | Condition | Rationale |
| Acylating Agent | Benzoyl chloride or other acid chlorides | Activates the quinoline ring for nucleophilic attack. |
| Cyanide Source | KCN, NaCN, or TMSCN | Provides the cyanide nucleophile. |
| Rearomatization Base | NaH or DBU | A strong, non-nucleophilic base is required for elimination. |
| Solvent | Dichloromethane, THF | Anhydrous conditions are essential. |
| Protection | Optional, depending on substrate | Prevents unwanted side reactions at the hydroxyl group. |
Conclusion
The synthesis of 5-hydroxyquinoline-2-carbonitrile derivatives can be achieved with high yields through modern synthetic methodologies. The direct cyanation of 5-hydroxyquinoline N-oxides represents a highly efficient and regioselective one-step process. For cases where the N-oxide is not readily accessible or for further exploration of synthetic diversity, the classical Reissert reaction provides a reliable, albeit multi-step, alternative. The choice of method will depend on the specific derivative being synthesized, the availability of starting materials, and the desired scale of the reaction. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize these valuable compounds for their drug discovery and development programs.
References
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. [Link]
-
Strategies for C2‐cyanation of quinolines. ResearchGate. [Link]
-
Reissert reaction. Wikipedia. [Link]
-
Enantioselective and Diastereoselective Synthesis of Quinolines Using Reissert Compounds. 2021 Meeting of the APS Ohio-Region Section. [Link]
-
Synthesis of 2-Hydroxyquinolines from 2-Amino-benzophenones and N,N-Dimethylacetamide. Organic Preparations and Procedures International. [Link]
-
Reissert Reaction. Name Reactions in Organic Synthesis. [Link]
-
Hypervalent Iodine(III)‐Mediated Regioselective Cyanation of Quinoline N‐Oxides with Trimethylsilyl Cyanide. ResearchGate. [Link]
-
Electrochemical Oxidative C−H Cyanation of Quinoxalin‐2(1H)‐ones with TMSCN. ChemistrySelect. [Link]
-
Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Journal of the Chemical Society C: Organic. [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry. [Link]
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Application Notes and Protocols: Assessing the Cytotoxicity of 5-Hydroxyquinoline-2-carbonitrile using the MTT Assay
Introduction
The evaluation of a compound's cytotoxic potential is a cornerstone of drug discovery and development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell viability and proliferation.[1][2][3] This assay quantifies the metabolic activity of living cells, providing an indirect measure of their viability.[4][5] The principle of the MTT assay lies in the enzymatic conversion of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.[2][6]
This application note provides a detailed protocol for determining the cytotoxic effects of 5-Hydroxyquinoline-2-carbonitrile, a quinoline derivative of interest in pharmacological research. Quinoline compounds have demonstrated a broad spectrum of biological activities, including anticancer properties.[7][8][9][10] Therefore, assessing the cytotoxicity of novel derivatives like 5-Hydroxyquinoline-2-carbonitrile is a critical step in evaluating their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals familiar with cell culture techniques.
Principle of the MTT Assay
The MTT assay is predicated on the functional integrity of mitochondria in living cells.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[12][13] These crystals are then solubilized using a suitable solvent, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[6][14] A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in cell viability, suggesting a cytotoxic or anti-proliferative effect of the test compound.[15]
Materials and Reagents
-
Cell Lines: A suitable cancer cell line (e.g., HeLa, MCF-7, A549) or a normal cell line (e.g., fibroblasts) should be selected based on the research objectives.
-
5-Hydroxyquinoline-2-carbonitrile: (CAS RN: 586413-05-0)[16][17] Prepare a stock solution (e.g., 10 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Store at -20°C.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Prepare a 5 mg/mL stock solution in sterile phosphate-buffered saline (PBS).[2][14] This solution should be filter-sterilized and stored protected from light at 4°C for short-term use or -20°C for long-term storage.[13][14]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Solubilization Solution: DMSO is a commonly used solvent to dissolve the formazan crystals.[12] Other options include acidified isopropanol or a solution of sodium dodecyl sulfate (SDS) in diluted HCl.
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Inverted microscope
-
96-well flat-bottom sterile tissue culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Experimental Protocol
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
Part 1: Cell Seeding
-
Cell Culture: Culture the chosen cell line in appropriate medium until it reaches the exponential growth phase.[2]
-
Cell Harvesting: Detach adherent cells using trypsin-EDTA. For suspension cells, centrifugation is sufficient.
-
Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Seeding: Seed the cells into a 96-well plate at a pre-determined optimal density. This is a critical step and should be optimized for each cell line to ensure that the cells are in the logarithmic growth phase during the assay. A typical seeding density is between 5,000 and 10,000 cells per well.[18] Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.[1]
Part 2: Treatment with 5-Hydroxyquinoline-2-carbonitrile
-
Prepare Dilutions: Prepare a series of dilutions of the 5-Hydroxyquinoline-2-carbonitrile stock solution in a serum-free or low-serum medium. It is crucial to perform a preliminary range-finding experiment to determine the appropriate concentration range for testing.
-
Treatment: After the 24-hour incubation period, carefully remove the old medium from the wells. Add 100 µL of the prepared dilutions of 5-Hydroxyquinoline-2-carbonitrile to the respective wells.
-
Controls: Include the following controls in your experimental setup:
-
Untreated Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration used for the test compound. This control represents 100% cell viability.
-
Blank Control: Wells containing only cell culture medium without cells. This is used to subtract the background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Part 3: MTT Assay Procedure
-
Add MTT Reagent: Following the treatment period, carefully remove the medium containing the test compound. Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan Crystals: After the incubation with MTT, carefully remove the MTT solution. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[13]
-
Incubation and Mixing: Incubate the plate for 15 minutes at room temperature on an orbital shaker to ensure complete dissolution of the formazan crystals.
Part 4: Data Acquisition and Analysis
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[6][12] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of 5-Hydroxyquinoline-2-carbonitrile to generate a dose-response curve.
-
From the dose-response curve, the IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
The results of the MTT assay can be summarized in a table as shown below:
| Concentration of 5-Hydroxyquinoline-2-carbonitrile (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.05 | 100 |
| 1 | 1.125 | 0.04 | 90 |
| 10 | 0.875 | 0.06 | 70 |
| 50 | 0.625 | 0.03 | 50 |
| 100 | 0.313 | 0.02 | 25 |
Visualization of Experimental Workflow and Mechanism
Caption: Experimental workflow for assessing cytotoxicity using the MTT assay.
Caption: Mechanism of MTT reduction to formazan in viable cells.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Absorbance | Contamination of media or reagents. | Use fresh, sterile reagents. Include media-only controls to assess background.[18] |
| Phenol red in the medium can interfere. | Use phenol red-free medium during the MTT incubation step.[1] | |
| Low Signal Intensity | Insufficient number of viable cells. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase.[18] |
| Short incubation time with MTT. | Increase the incubation time with MTT (up to 4 hours).[18] | |
| Inconsistent Results Between Replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.[1] |
| Incomplete solubilization of formazan crystals. | Ensure adequate mixing after adding the solubilization solvent. Mild sonication can be applied if clumping persists.[18] | |
| "Edge effect" in the 96-well plate. | Avoid using the outermost wells for experimental samples or fill them with sterile PBS to maintain humidity.[18] | |
| Unexpected Increase in Absorbance with Higher Compound Concentration | The test compound may directly reduce MTT. | Run a control experiment with the compound in cell-free medium to check for direct MTT reduction.[19] |
| The compound may induce a stress response leading to increased metabolic activity before cell death. | Correlate MTT results with morphological observations under a microscope. Consider using an alternative cytotoxicity assay.[19] |
Conclusion
The MTT assay is a robust and widely used method for assessing the cytotoxic potential of novel compounds like 5-Hydroxyquinoline-2-carbonitrile. Adherence to a well-optimized protocol, including appropriate controls and careful data analysis, is crucial for obtaining reliable and reproducible results. The information generated from this assay is invaluable for the preclinical evaluation of potential therapeutic agents and for understanding their mechanism of action. It is important to remember that the MTT assay measures metabolic activity, and a decrease in this activity can be due to either cytotoxicity or cytostatic effects. Therefore, it is often beneficial to complement the MTT assay with other methods that assess different cellular parameters, such as membrane integrity or apoptosis.
References
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
- MDPI. (2023).
-
Cusabio. (n.d.). The Overview of Cell Viability. Retrieved from [Link]
-
YouTube. (2025). Cytotoxicity Assays: How We Test Cell Viability. Retrieved from [Link]
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
- MDPI. (2023). Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities.
-
CP Lab Safety. (n.d.). 5-Hydroxyquinoline-2-carbonitrile, 95% Purity, C10H6N2O, 1 gram. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]
- MDPI. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
-
National Institutes of Health. (n.d.). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Retrieved from [Link]
-
ResearchGate. (2025). Cytotoxic effects of synthesized quinoline derivatives on the viability.... Retrieved from [Link]
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- 4. Cell viability assays | Abcam [abcam.com]
- 5. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 6. MTT Assay | AAT Bioquest [aatbio.com]
- 7. mdpi.com [mdpi.com]
- 8. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
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- 11. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Developing 5-Hydroxyquinoline-2-carbonitrile-Based Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] This guide provides a comprehensive framework for the development of enzyme inhibitors based on the versatile 5-hydroxyquinoline-2-carbonitrile moiety. We will explore the rationale behind its selection, methods for library synthesis, and detailed protocols for robust screening and mechanistic characterization. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data for advancing drug discovery programs.
The 5-Hydroxyquinoline-2-carbonitrile Scaffold: A Privileged Starting Point
The 5-hydroxyquinoline-2-carbonitrile structure offers a unique combination of features that make it an attractive starting point for inhibitor design.
-
Hydrogen Bonding: The 5-hydroxy group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within an enzyme's active site.
-
Aromatic System: The planar quinoline ring system allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
-
Chelation Properties: The arrangement of the hydroxyl group and the quinoline nitrogen can allow for metal chelation, a key interaction for inhibiting metalloenzymes.
-
Synthetic Tractability: The scaffold possesses multiple sites for chemical modification, allowing for the systematic synthesis of derivative libraries to explore structure-activity relationships (SAR).[3]
-
Bioactivity: Quinoline derivatives have a proven track record as potent inhibitors of various enzymes, including kinases, polymerases, and methyltransferases, and are foundational to numerous anticancer and antimalarial drugs.[4][5][6][7][8]
General Synthesis of a 5-Hydroxyquinoline-2-carbonitrile Derivative Library
The generation of a focused library of compounds is essential for identifying a potent and selective inhibitor. A common synthetic approach involves the modification of the core scaffold. The following is a generalized scheme; specific reaction conditions must be optimized for each derivative.
Rationale: This multi-step synthesis allows for the introduction of diversity at key positions. The initial Friedländer annulation is a classic method for quinoline synthesis, while subsequent reactions on the hydroxyl group enable fine-tuning of the molecule's properties to enhance target engagement and pharmacokinetic profiles.
Caption: General workflow for synthesis and derivatization.
High-Throughput Screening and Potency Determination
The initial phase of inhibitor discovery involves screening the synthesized library to identify "hits"—compounds that demonstrate activity against the target enzyme. This is followed by determining their potency.
Primary Assay Development
The choice of assay is critical and depends on the enzyme and available substrates. Continuous kinetic assays, where the reaction progress is monitored in real-time, are often preferred.[9][10] Examples include:
-
Spectrophotometric Assays: Used when the substrate or product has a unique absorbance spectrum.
-
Fluorometric Assays: Highly sensitive assays where a change in fluorescence is measured.[11]
Causality: A substrate concentration at or below the Michaelis constant (Km) is recommended for initial screens to ensure that competitive inhibitors can be identified effectively.[12] High substrate concentrations can overcome the effect of a competitive inhibitor, leading to false negatives.
Protocol: IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13] It is the standard metric for quantifying inhibitor potency.
Materials:
-
Target Enzyme Stock Solution
-
Substrate Stock Solution
-
Assay Buffer (optimized for pH and ionic strength)
-
Test Compound (5-Hydroxyquinoline-2-carbonitrile derivative) Stock Solution (e.g., 10 mM in DMSO)
-
96-well or 384-well microplates (black plates for fluorescence assays)
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.[11]
-
Plate Setup:
-
Blank Wells: Add assay buffer and substrate, but no enzyme.
-
Positive Control (100% Activity): Add assay buffer, enzyme, and substrate, with DMSO vehicle.
-
Negative Control (0% Activity): Add assay buffer and enzyme, but no substrate.
-
Test Wells: Add assay buffer, enzyme, and the serially diluted test compound.
-
-
Pre-incubation: Add the enzyme and inhibitor (or DMSO vehicle) to the appropriate wells. Incubate for 15-30 minutes at the optimal temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[11]
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the signal (absorbance or fluorescence) over time (kinetic mode) or at a single endpoint after a fixed incubation period.[10] The reaction should be monitored under initial velocity conditions, where product formation is linear with time.[12]
-
Data Analysis:
-
Subtract the background signal from the blank wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[12][13]
-
Data Presentation:
| Compound ID | Target Enzyme | IC50 (µM) [Mean ± SD, n=3] |
| HQ-CN-001 | Kinase A | 15.2 ± 1.8 |
| HQ-CN-002 | Kinase A | 1.1 ± 0.2 |
| HQ-CN-003 | Kinase A | > 100 |
| HQ-CN-004 | Kinase A | 0.05 ± 0.01 |
Elucidating the Mechanism of Action (MoA)
A potent inhibitor's IC50 value is only part of the story. Understanding how it inhibits the enzyme is crucial for lead optimization.
Caption: Workflow for determining the mechanism of action.
Protocol: Determining Inhibition Reversibility
This experiment distinguishes between inhibitors that bind non-covalently (reversible) and those that form a covalent bond or bind extremely tightly (irreversible).[9]
Rationale: A rapid dilution experiment is a straightforward method to test reversibility. If an inhibitor is reversible, its effect will be diminished upon significant dilution because the inhibitor will dissociate from the enzyme, restoring its activity. An irreversible inhibitor will remain bound, and activity will not be recovered.[9]
Procedure:
-
High Concentration Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x the IC50) for a set period (e.g., 60 minutes).
-
Rapid Dilution: Dilute the enzyme-inhibitor mixture rapidly (e.g., 100-fold) into the assay buffer containing the substrate. The final enzyme concentration should be the same as in a control assay, but the inhibitor concentration will now be far below its IC50 (e.g., 0.1x IC50).
-
Measure Activity: Immediately measure the enzymatic activity.
-
Compare: Compare the activity of the diluted sample to a control where the enzyme was not pre-incubated with the inhibitor.
-
Reversible: Activity will be largely recovered and comparable to the control.
-
Irreversible: Activity will remain low, showing little to no recovery.
-
Protocol: Enzyme Kinetic Analysis for Reversible Inhibitors
For reversible inhibitors, it's essential to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.[3][9]
Procedure:
-
Matrix Setup: Design a matrix of experiments. You will vary the substrate concentration along one axis and the inhibitor concentration along the other.
-
Substrate Concentrations: Choose a range of concentrations around the Km value (e.g., 0.2x Km to 5x Km).
-
Inhibitor Concentrations: Choose several fixed concentrations based on the IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
-
Measure Initial Rates: For each condition in the matrix, measure the initial reaction velocity (V₀).
-
Data Analysis:
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs. 1/[S]).
-
Analyze how the lines on the plot change with increasing inhibitor concentration.
-
Caption: Simplified models of competitive and non-competitive inhibition.
Interpretation of Lineweaver-Burk Plots:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases). The inhibitor binds to the same site as the substrate.
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged). The inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.
-
Uncompetitive: Lines are parallel (Vmax and Km both decrease). The inhibitor binds only to the enzyme-substrate (ES) complex.
-
Mixed: Lines intersect in the second or third quadrant (Vmax decreases, Km changes). The inhibitor binds to an allosteric site and affects both catalysis and substrate binding.
Calculating the Inhibition Constant (Ki): The Ki is the dissociation constant of the enzyme-inhibitor complex and is a true measure of inhibitor potency, independent of substrate concentration.[13] It can be calculated from the kinetic data using specific equations for each inhibition type. For competitive inhibition, the Cheng-Prusoff equation can also be used to convert an IC50 value to a Ki.[13]
Data Presentation:
| Compound ID | Inhibition Type | Ki (µM) [Mean ± SD, n=3] | Apparent Vmax Effect | Apparent Km Effect |
| HQ-CN-004 | Competitive | 0.02 ± 0.005 | Unchanged | Increases |
Conclusion
The 5-hydroxyquinoline-2-carbonitrile scaffold represents a fertile ground for the discovery of novel enzyme inhibitors. By employing a systematic approach that combines targeted library synthesis with robust biochemical and kinetic assays, researchers can efficiently progress from an initial concept to a well-characterized lead compound. The protocols outlined in this guide provide a validated workflow to determine inhibitor potency (IC50) and elucidate the mechanism of action, thereby generating the critical data needed to drive informed decisions in any drug discovery pipeline.
References
- Quinoline-based compounds can inhibit diverse enzymes that act on DNA.Cell Chemical Biology. (2024).
- ACE-inhibitory activity assay: IC50.protocols.io. (2022).
- Steady-state enzyme kinetics.The Biochemist, Portland Press. (2021).
- IC50 Determin
- Kinetic Mechanism of Quinone Oxidoreductase 2 and Its Inhibition by the Antimalarial Quinolines.
- Mechanism of action of quinoline drugs.
- Enzyme-inhibition assay and IC50 determin
- How should I start with Enzyme-Inhibitor kinetics assay?
- What Are Enzyme Kinetic Assays?Tip Biosystems. (2024).
- Enzyme kinetics and inhibition studies.Fiveable.
- Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors.PubMed.
- Basics of Enzymatic Assays for HTS.Assay Guidance Manual, NCBI Bookshelf. (2012).
- A Detailed Protocol for IC50 Determin
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.PMC. (2025).
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Structures of compounds I–III, quinoline-based moieties, as inhibitors of protein kinase.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evalu
- Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characteriz
- Quinoline-based compounds can inhibit diverse enzymes th
- Quinine.Wikipedia.
- (PDF) Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors.
- Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency.PubMed.
- Comprehensive review on current developments of quinoline-based anticancer agents.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect.PubMed Central.
- 5-hydroxyquinoline-2-carbonitrile.Achemica.
- 6-Hydroxyquinoline-2-carbonitrile.Biosynth.
- 5-Hydroxyquinoline-2-carbonitrile.Achmem.
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.MDPI.
- Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile deriv
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.PMC, PubMed Central.
- SYNTHESIS OF SOME NEW ANTIMICROBIAL 5,6,7,8-TETRAHYDROPYRIMIDO [4,5-b] QUINOLONE DERIVATIVES.INTERNATIONAL JOURNAL OF PHARMACOGNOSY. (2008).
- Synthesis of 5-hydroxyquinolines.Semantic Scholar. (2010).
- 5-Hydroxyquinoline-2-carbonitrile.ChemicalBook. (2025).
- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinine - Wikipedia [en.wikipedia.org]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. courses.edx.org [courses.edx.org]
Troubleshooting & Optimization
troubleshooting low yield in 5-Hydroxyquinoline-2-carbonitrile synthesis
Welcome to the technical support center for the synthesis of 5-Hydroxyquinoline-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here you will find troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and mechanistic insights to assist in overcoming common challenges and optimizing your reaction yields.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This guide is structured to address specific issues that may arise during the key stages of a common synthetic route: the formation of the 5-hydroxyquinoline core and the subsequent introduction of the 2-carbonitrile group via an oxidative cyanation (Reissert-Henze type) reaction.
Part 1: Synthesis of the 5-Hydroxyquinoline Precursor
The initial formation of the quinoline ring is a critical step where yields can significantly falter. The most common approaches involve acid-catalyzed cyclization reactions like the Skraup or Doebner-von Miller synthesis, starting from 3-aminophenol.
Question 1: My Skraup/Doebner-von Miller reaction with 3-aminophenol is extremely vigorous, producing a low yield of 5-hydroxyquinoline and a large amount of intractable tar. How can I control this?
Probable Cause: The classic Skraup and Doebner-von Miller reactions are notoriously exothermic, especially when using electron-rich anilines like 3-aminophenol.[1] The strong sulfuric acid, combined with the oxidizing agent (e.g., nitrobenzene or arsenic acid), promotes rapid, uncontrolled polymerization and degradation of the starting material and product, leading to tar formation. The mechanism involves the 1,4-addition of the aniline to an α,β-unsaturated carbonyl (formed in situ from glycerol), followed by cyclization and oxidation.[2][3][4] Excessive heat accelerates side reactions.
Actionable Solutions:
-
Use a Moderating Agent: The inclusion of a mild Lewis acid like ferrous sulfate (FeSO₄) is crucial. FeSO₄ forms a complex with the sulfuric acid, buffering its activity and ensuring a smoother, more controlled reaction profile.[1] Boric acid can also be employed for this purpose.[5]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and portion-wise to the mixture of 3-aminophenol, glycerol, and the oxidizing agent, while vigorously stirring and maintaining external cooling (e.g., an ice-water bath). This prevents dangerous temperature spikes.
-
Optimize the Oxidizing Agent: While nitrobenzene is traditional, milder oxidizing agents can sometimes be used. However, their effectiveness depends on the specific substrate. In some cases, the reaction can be run without an external oxidant if air is used, though this is less common.
-
Solvent Choice: High-boiling, inert solvents can help dissipate heat more effectively than running the reaction neat. A patent for a related synthesis uses an organic solvent that is not mutually soluble with water and has a boiling point above 120 °C.[5]
Question 2: I am attempting a Friedländer synthesis to create the quinoline core, but the reaction is incomplete or shows no conversion. What are the likely issues?
Probable Cause: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is highly dependent on the catalyst and reaction conditions.[6][7] Low yields often stem from an inactive or inappropriate catalyst, poor solubility of reactants, or a reaction temperature that is too low to overcome the activation energy for the cyclodehydration step.[8]
Actionable Solutions:
-
Catalyst Selection is Critical: This reaction is catalyzed by either acids or bases.
-
Lewis Acids: Metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) are highly effective and can be used in catalytic amounts under mild conditions.[9][10]
-
Brønsted Acids: Solid acid catalysts or acidic ionic liquids can improve yields and simplify workup.[8] While traditional strong acids like H₂SO₄ work, they can cause degradation.[11]
-
-
Adjust Reaction Temperature and Solvent: If reactants are not fully dissolved, the reaction will be slow. Consider switching to a more polar, higher-boiling solvent like DMF or ethanol to improve solubility.[6] For sluggish reactions, incrementally increasing the temperature (e.g., in 10-20 °C steps) while monitoring by TLC is a standard optimization strategy.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and improve yields by promoting rapid, uniform heating. Acetic acid often serves as an excellent solvent and catalyst under microwave conditions.[8]
Part 2: Introduction of the 2-Carbonitrile Group
A robust method for introducing a nitrile at the C2 position is the Reissert-Henze reaction, which involves N-oxidation of the quinoline followed by cyanation.
Question 3: My N-oxidation of 5-hydroxyquinoline using m-CPBA or H₂O₂ results in a low yield of the desired N-oxide and multiple unidentified byproducts. What is going wrong?
Probable Cause: The unprotected phenol group at the C5 position is susceptible to oxidation under the reaction conditions, competing with the desired N-oxidation of the pyridine ring. The electron-donating nature of the hydroxyl group also activates the benzene ring, making it prone to electrophilic attack by the oxidant, leading to undesired side products or decomposition.
Actionable Solutions:
-
Protect the Hydroxyl Group: Before N-oxidation, protect the 5-hydroxy group as a more robust ether (e.g., benzyl or methyl ether) or a silyl ether (e.g., TBDMS). This shields the sensitive phenol from the oxidant. The protecting group can be removed in a later step after the nitrile is installed. A similar strategy of in situ silylation has been used to prevent catalyst chelation by an 8-hydroxyquinoline moiety in other reactions.[12]
-
Optimize Oxidant and Conditions: Use the mildest effective conditions.
-
m-CPBA: Use 1.05-1.2 equivalents in a chlorinated solvent like dichloromethane (DCM) or chloroform at 0 °C to room temperature. Monitor carefully by TLC to avoid over-reaction.
-
Hydrogen Peroxide: The H₂O₂/acetic acid system is effective but can be aggressive. Perform the reaction at a controlled temperature (e.g., 60-70 °C) and monitor closely.
-
-
Purification: The N-oxide product is often highly polar. Purification can be challenging and may require column chromatography on silica gel using a polar eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane with a high ethyl acetate ratio).
Question 4: The final cyanation step on my 5-hydroxyquinoline N-oxide using TMSCN and benzoyl chloride is giving a very low yield of 5-hydroxyquinoline-2-carbonitrile. What are the critical parameters to check?
Probable Cause: This step, a modification of the Reissert-Henze reaction, is highly sensitive to moisture and stoichiometry. Trimethylsilyl cyanide (TMSCN) is readily hydrolyzed by water, which quenches the reagent.[13] The unprotected hydroxyl group can also react with the benzoyl chloride activator or TMSCN. Furthermore, improper temperature control can lead to side reactions.
Actionable Solutions:
-
Ensure Strictly Anhydrous Conditions: All glassware must be oven- or flame-dried. Use anhydrous solvents (e.g., dry DCM or acetonitrile). Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Reagent Purity and Stoichiometry: Use freshly opened or distilled TMSCN. Typically, a slight excess of both the acylating agent (benzoyl chloride or dimethylcarbamoyl chloride) and TMSCN (1.5-2.0 equivalents each) is used to drive the reaction to completion. Add the reagents sequentially at low temperature (0 °C): first the acylating agent, stir for 15-30 minutes, then add the TMSCN.
-
Protect the Hydroxyl Group: As with the N-oxidation step, protecting the 5-OH group is the most reliable strategy to prevent side reactions and improve yield. A benzyl or silyl ether would be ideal.
-
Temperature Control: After the initial addition at 0 °C, the reaction is typically allowed to warm to room temperature or gently heated (e.g., to 40 °C) to ensure completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
Recommended Synthetic & Purification Protocol
This protocol outlines a reliable, two-stage procedure for the synthesis of 5-hydroxyquinoline, followed by purification via recrystallization. This precursor is essential for the subsequent steps toward the final product.
Part 1: Synthesis of 2-Methyl-4-hydroxyquinoline (Conrad-Limpach Cyclization)
This protocol is adapted from a verified Organic Syntheses procedure and demonstrates a high-yield method for forming a hydroxyquinoline core.[14]
Reactants & Equipment
-
Ethyl β-anilinocrotonate (0.32 mol)
-
High-boiling solvent (e.g., Dowtherm, diphenyl ether) (150 mL)
-
Petroleum ether (300 mL)
-
Decolorizing carbon (e.g., Darco, Norit) (10 g)
-
Deionized water (1 L)
-
500-mL three-necked round-bottomed flask
-
Mechanical stirrer, dropping funnel, reflux condenser
Procedure
-
Setup: Assemble the flask with the stirrer, dropping funnel, and condenser. Add 150 mL of Dowtherm to the flask.
-
Heating: Heat the Dowtherm to reflux temperature with vigorous stirring.
-
Addition: Rapidly add the ethyl β-anilinocrotonate through the dropping funnel.
-
Reaction: Continue stirring and refluxing for 10-15 minutes after the addition is complete.
-
Cooling & Precipitation: Allow the mixture to cool to room temperature. A yellow solid should separate.
-
Isolation: Add approximately 200 mL of petroleum ether. Collect the solid crude product on a Büchner funnel and wash with an additional 100 mL of petroleum ether.
Part 2: Purification by Recrystallization
This general procedure is effective for purifying the hydroxyquinoline product.[14][15]
Procedure
-
Dissolution: Transfer the air-dried crude product to a large flask. Add 1 L of deionized water and 10 g of decolorizing carbon. Heat the mixture to boiling.
-
Hot Filtration: Filter the hot solution through a pre-heated funnel to remove the carbon and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. White, needle-like crystals should form.
-
Collection: Collect the purified crystals by filtration, wash with a small amount of cold water, and dry thoroughly.
| Parameter | Conrad-Limpach Method[14] | Typical Skraup Method[1] |
| Key Reagents | β-Anilinoacrylate ester | Aniline, Glycerol, H₂SO₄ |
| Temperature | High (~250 °C) | High, Exothermic (120-140 °C) |
| Catalyst/Medium | High-boiling solvent | Conc. H₂SO₄ |
| Typical Yield | 85-90% | Highly variable, often <50% |
| Major Issues | Requires high temperature | Runaway reaction, tar formation |
Alternative Route: Sandmeyer Reaction
While more complex, the Sandmeyer reaction provides an alternative for introducing the nitrile group if the Reissert-Henze approach fails.[16][17]
This approach requires the synthesis of 2-amino-5-hydroxyquinoline, which can be challenging. The key steps are:
-
Diazotization: The amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at 0-5 °C to form a diazonium salt.[18] Maintaining this low temperature is critical to prevent premature decomposition of the unstable salt.
-
Cyanation: The cold diazonium salt solution is then added to a solution of a copper(I) cyanide.[16] Gentle warming is required to initiate the decomposition of the salt, releasing N₂ gas and forming the desired C-CN bond.
This route is powerful but requires careful control of temperature and reagent quality to achieve a good yield.
References
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. National Center for Biotechnology Information. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
-
Grokipedia. (n.d.). Reissert reaction. [Link]
-
Wikipedia. (n.d.). Reissert reaction. [Link]
-
McCullough, K. J., & Proctor, G. R. (1976). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry, 41(14), 2415-2420. [Link]
-
Cambridge University Press. (n.d.). Reissert Reaction. Name Reactions in Organic Synthesis. [Link]
-
American Physical Society. (2021). Enantioselective and Diastereoselective Synthesis of Quinolines Using Reissert Compounds. Spring 2021 Meeting of the APS Ohio-Region Section. [Link]
-
Mekonnen, A., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19563-19585. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Recent Advances in Metal-Free Quinoline Synthesis. Journal of Medicinal Chemistry, 57(23), 9717-9736. [Link]
-
Hull, R. (1968). Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Journal of the Chemical Society C: Organic, 1777-1782. [Link]
-
Semantic Scholar. (n.d.). Synthesis of 5-hydroxyquinolines. [Link]
-
Károly, N., & Vaskó, D. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(11), 2588. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Hydroxyquinolines. [Link]
-
ResearchGate. (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. [Link]
-
Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3175. [Link]
-
Isaev, A. A., et al. (2005). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds, 41(8), 1027-1030. [Link]
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
ResearchGate. (n.d.). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
-
Domainex. (2022). Synthesis in Review: Highly useful synthetic transformations to accelerate the drug discovery process and achieve previously challenging reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
CP Lab Safety. (n.d.). 5-Hydroxyquinoline-2-carbonitrile, 95% Purity, C10H6N2O, 1 gram. [Link]
-
Watson, D. A., et al. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 144(1), 225-233. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
ResearchGate. (2018). A General Electrochemical Strategy for Sandmeyer Reaction. [Link]
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- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for Skraup Synthesis of Quinolines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed to provide in-depth, actionable advice to help you navigate the complexities of this classical yet powerful reaction. Here, you will find troubleshooting guides in a direct question-and-answer format, detailed protocols, and comparative data to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental aspects of the Skraup synthesis.
Q1: What is the specific role of each component in the Skraup synthesis?
A1: Understanding the function of each reagent is crucial for troubleshooting and optimization:
-
Aniline (or substituted aniline): This is the foundational aromatic component, providing the benzene ring and the nitrogen atom that will be incorporated into the final quinoline structure.[1]
-
Glycerol: It serves as the source for the three-carbon chain (C2, C3, and C4) of the quinoline's pyridine ring.[1] In the presence of concentrated sulfuric acid, glycerol undergoes dehydration to form acrolein (propenal), which is the key reactive intermediate.[2][3][4]
-
Sulfuric Acid (H₂SO₄): This reagent has a dual role. It acts as a powerful dehydrating agent to convert glycerol into acrolein and serves as an acid catalyst for the subsequent cyclization and ring-closure steps.[1][3]
-
Oxidizing Agent (e.g., Nitrobenzene): The initial cyclization product is a 1,2-dihydroquinoline. The oxidizing agent is essential for the final aromatization step to form the stable quinoline ring.[1][3] Nitrobenzene is a traditional choice and can also function as a solvent.[1][5]
-
Moderator (e.g., Ferrous Sulfate, FeSO₄): The Skraup reaction is notoriously exothermic and can become violent.[3][6][7] A moderator like ferrous sulfate or boric acid is often added to control the reaction's pace, ensuring a smoother, safer process and often improving yields by minimizing byproduct formation.[3][8][9]
Q2: How does the substituent on the starting aniline affect the reaction outcome?
A2: The electronic nature of substituents on the aniline ring significantly impacts reactivity and yield.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups generally increase the nucleophilicity of the aniline, facilitating the initial Michael addition to acrolein and promoting the reaction.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or halides strongly deactivate the aniline ring, making it less nucleophilic.[10] This can lead to drastically lower yields. For example, synthesizing 8-nitroquinoline from o-nitroaniline may result in a yield as low as 17%, whereas o-bromoaniline can achieve yields around 75% under similar conditions.[1][10] Overcoming this requires harsher conditions, which may, in turn, increase the formation of tar and other side products.[1]
Q3: What are the most common and effective alternatives to nitrobenzene as an oxidizing agent?
A3: While nitrobenzene is classic, its toxicity and the vigor of the reaction it induces have led to the use of alternatives.
-
Arsenic Pentoxide (As₂O₅): This is a frequently used substitute that often results in a less violent reaction compared to nitrobenzene.[11][12] However, it introduces significant toxicity and disposal concerns.
-
Ferric Compounds (e.g., Ferric Oxide): These have been used as milder oxidizing agents.[13]
-
Vanadium Pentoxide (V₂O₅): This is another documented alternative oxidant.
-
Air/Oxygen: Bubbling air or oxygen through the reaction mixture can also effect the final oxidation step, though this may require optimization of pressure and temperature.
-
Ionic Liquids: More modern approaches have shown that using certain sulfonic acid-based ionic liquids can replace sulfuric acid and may even obviate the need for an external oxidizing agent altogether, offering a "greener" alternative.[14]
Troubleshooting Guide: Common Problems & Solutions
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Problem 1: The reaction is too violent and difficult to control.
-
Probable Cause: The reaction between aniline, glycerol, and concentrated sulfuric acid is inherently and notoriously exothermic.[3][8][9] This is often exacerbated by a rapid rate of addition of sulfuric acid or inefficient heat dissipation.
-
Solution:
-
Use a Moderator: Incorporate a moderator like ferrous sulfate (FeSO₄) or boric acid into the initial reaction mixture.[8][9][13] These additives smooth out the exothermic profile of the reaction.
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and dropwise, ideally using a dropping funnel, while the reaction flask is in an ice bath to manage the initial heat generation.[9]
-
Ensure Efficient Stirring: Use a robust mechanical stirrer, especially for larger-scale reactions. Efficient mixing is critical for uniform heat distribution and preventing localized hotspots that can trigger a runaway reaction.[1][9]
-
Problem 2: The final yield of the quinoline product is very low.
-
Probable Cause: Low yields can be attributed to several factors, including substrate deactivation, improper temperature control, or the formation of side products.[1][8]
-
Solution:
-
Substrate Reactivity: If using an aniline with strong electron-withdrawing groups, consider modifying the procedure with a stronger oxidizing agent or higher reaction temperatures, while carefully monitoring for byproduct formation.[1]
-
Temperature Management: The reaction requires careful temperature control. It typically needs initial heating to start, but once the exothermic phase begins, the external heat source should be removed.[1][7] After the initial vigor subsides, heat must be reapplied to maintain a steady reflux for the specified time (usually 3-4 hours).[7]
-
Reagent Quality: Use anhydrous or "dynamite" glycerol (containing less than 0.5% water).[13][15] The presence of excess water can impede the dehydration step to acrolein, thereby reducing the yield.[13]
-
Work-up Procedure: Ensure the neutralization and extraction steps are performed efficiently. Quinoline is often isolated via steam distillation from the tarry reaction mixture.[7][9]
-
Problem 3: Significant formation of tar and other polymeric byproducts.
-
Probable Cause: The harsh acidic conditions and high temperatures can cause the reactive intermediate, acrolein, to polymerize. This is a primary source of the characteristic tar-like byproducts in Skraup synthesis.[8][9][15]
-
Solution:
-
Maintain Controlled Temperature: Avoid overheating. Gentle heating to initiate the reaction followed by careful management of the exotherm is key.[9]
-
Use a Moderator: As with controlling reaction violence, ferrous sulfate can also help minimize charring and tar formation by moderating the reaction rate.[9]
-
Purification Strategy: Be prepared for a challenging purification. The crude product is often a thick, dark goo.[9][15] The standard method for isolating the product is steam distillation, which effectively separates the volatile quinoline from the non-volatile tar.[7][9]
-
Visualizations & Data
Reaction Mechanism Workflow
The Skraup synthesis proceeds through several key stages, from the formation of the electrophile to the final aromatization.
Caption: Key stages of the Skraup quinoline synthesis.
Troubleshooting Workflow: Low Yield
A logical flow for diagnosing and solving low yield issues.
Caption: Diagnostic workflow for troubleshooting low yields.
Table 1: Oxidizing Agents and Moderators
| Reagent Type | Compound | Role | Key Considerations |
| Oxidizing Agent | Nitrobenzene | Aromatizes dihydroquinoline; acts as a solvent[1][5] | Leads to a vigorous, highly exothermic reaction. Toxic.[7] |
| Arsenic Pentoxide (As₂O₅) | Aromatizes dihydroquinoline | Reaction is typically less violent than with nitrobenzene. Highly toxic.[11][12] | |
| Ferric Oxide (Fe₂O₃) | Milder oxidizing agent | May result in lower yields compared to stronger oxidants.[13] | |
| Moderator | Ferrous Sulfate (FeSO₄) | Controls reaction rate, reduces violence and charring[3][9] | Crucial for safety and reproducibility, especially at scale.[7] |
| Boric Acid (H₃BO₃) | Alternative moderator to control reaction rate[3][13] | Can also smooth the reaction but may affect yield.[13] |
Detailed Experimental Protocol: Standard Skraup Synthesis of Quinoline
Disclaimer: This reaction is hazardous and must be performed with extreme caution in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate (FeSO₄·7H₂O)
-
Sodium Hydroxide solution (for work-up)
-
Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask of appropriate size, equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add aniline, glycerol, and ferrous sulfate.[7]
-
Acid Addition: Begin stirring the mixture. Through the dropping funnel, add concentrated sulfuric acid slowly and carefully. The addition is highly exothermic; control the rate to prevent an excessive temperature increase, using an ice bath if necessary.[7]
-
Initiation: After the acid has been added, add the nitrobenzene. Gently heat the mixture using a heating mantle or oil bath. The reaction will become exothermic and begin to boil.[7]
-
Reflux: Once the reaction is self-sustaining (boiling without external heat), remove the heat source. After the initial vigorous reaction subsides, reapply heat to maintain the mixture at a gentle reflux for 3-4 hours.[7]
-
Work-up (Cooling & Neutralization): Allow the reaction mixture to cool to room temperature. Carefully dilute the thick, dark mixture with water. Then, cautiously neutralize the mixture with a concentrated sodium hydroxide solution until it is strongly alkaline. This step is also exothermic and requires external cooling.[7]
-
Isolation (Steam Distillation): Set up for steam distillation. The unchanged nitrobenzene will distill first. Once it has been removed, change the receiver and continue the steam distillation to collect the quinoline.[7]
-
Purification: Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over an anhydrous drying agent (e.g., potassium carbonate). The final product can be purified by vacuum distillation, collecting the fraction boiling at 235-237 °C (at atmospheric pressure).[7]
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 19, 2026, from [Link]
-
Preparation and Properties of Quinoline. (n.d.). Retrieved January 19, 2026, from [Link]
-
synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved January 19, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]
-
Schwartz, D. S., & Tice, C. M. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. Retrieved January 19, 2026, from [Link]
-
Alternative Oxidisers in Skraup reaction. (2009, September 9). Sciencemadness.org. Retrieved January 19, 2026, from [Link]
-
Skraup reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
El-Faham, A., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules. Retrieved January 19, 2026, from [Link]
-
The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Retrieved January 19, 2026, from [Link]
-
6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]
-
Quinoline. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]
-
Skraup Synthesis of Quinoline - tips/pointers. (2017, July 18). Reddit. Retrieved January 19, 2026, from [Link]
-
Making quinoline - the Skraup synthesis. (2024, August 25). YouTube. Retrieved January 19, 2026, from [Link]
-
The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 19, 2026, from [Link]
-
Skraup reaction. (2020, September 24). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
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Friedländer Synthesis of Quinolines: A Technical Support Guide
Welcome to the Technical Support Center for the Friedländer Synthesis of Quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental hurdles, and optimize reaction outcomes. Quinolines are a vital structural motif in numerous pharmaceuticals and biologically active compounds, making the mastery of their synthesis critical.[1][2][3] The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an active α-methylene group, stands as one of the most direct methods for their preparation.[1][3][4][5][6] This resource consolidates field-proven insights and troubleshooting strategies to help you navigate the nuances of this classic reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Friedländer synthesis, and what are the key intermediates?
The Friedländer synthesis proceeds via a condensation followed by a cyclodehydration reaction.[4][5] While the precise mechanism can be influenced by the reaction conditions (acidic vs. basic catalysis), two primary pathways are generally accepted.[7][8]
-
The Aldol-type Pathway: This route begins with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone or aldehyde. The resulting aldol adduct then undergoes cyclization via imine formation, followed by dehydration to yield the quinoline ring.
-
The Schiff Base-type Pathway: In this mechanism, the initial step is the formation of a Schiff base (imine) between the 2-amino group and the carbonyl of the methylene-containing reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the final quinoline product.
Recent studies suggest that under typical acidic or basic conditions, the intermolecular aldol reaction is often the initial and rate-limiting step.[8][9]
Q2: I'm experiencing very low yields in my Friedländer synthesis. What are the most common culprits?
Low yields are a frequent challenge and can often be traced back to several key factors:
-
Harsh Reaction Conditions: Traditional protocols often call for high temperatures and the use of strong acids or bases, which can lead to the degradation of starting materials and the final product.[1]
-
Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate acid or base catalyst can result in slow reaction rates or promote the formation of side products.[1][10]
-
Self-Condensation: The most prevalent side reaction is the self-condensation of the ketone reactant (an aldol condensation), which competes with the desired reaction pathway and consumes starting material.[1][10]
-
Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either of the carbonyl reactants can significantly impede the reaction.[10]
-
Instability of Starting Materials: 2-aminoaryl aldehydes, in particular, can be prone to self-condensation or polymerization, reducing the amount of starting material available for the desired reaction.[11]
Troubleshooting Guide: Common Side Reactions & Solutions
This section provides a detailed breakdown of common side reactions encountered during the Friedländer synthesis and offers actionable troubleshooting strategies.
Issue 1: Formation of Aldol Self-Condensation Products
Symptoms:
-
A significant portion of your starting ketone is consumed, leading to low yields of the desired quinoline.
-
The appearance of new spots on your TLC plate corresponding to the self-condensation product of your ketone.
Causality: Under basic conditions, the α-protons of the ketone are readily abstracted to form an enolate. This enolate can then act as a nucleophile and attack another molecule of the ketone, leading to a self-aldol condensation product.[10][12] This side reaction is often kinetically competitive with the desired Friedländer pathway.
Troubleshooting Strategies:
| Strategy | Rationale |
| Use Milder Reaction Conditions | Strong bases and high temperatures accelerate the rate of self-condensation. Switching to a milder base (e.g., K₂CO₃, piperidine) or a Lewis acid catalyst can favor the Friedländer reaction.[1][13] |
| Modify the Ketone | If possible, use a ketone that is less prone to self-condensation. Alternatively, consider using an imine analog of the 2-aminoaryl carbonyl compound to circumvent the conditions that promote aldol reactions.[14] |
| Optimize Reactant Stoichiometry | Using a slight excess of the 2-aminoaryl carbonyl compound can help to favor the desired reaction over the self-condensation of the ketone. |
| Catalyst Selection | Modern catalytic systems, including ionic liquids and nanocatalysts, have been shown to improve yields and reduce side reactions by providing a more controlled reaction environment.[2][15] |
Workflow for Mitigating Aldol Self-Condensation:
Caption: Troubleshooting workflow for aldol self-condensation.
Issue 2: Lack of Regioselectivity with Unsymmetrical Ketones
Symptoms:
-
Formation of a mixture of two or more quinoline isomers, making purification difficult.
Causality: When an unsymmetrical ketone is used, enolization can occur on either side of the carbonyl group, leading to the formation of different enolates. Each of these enolates can then react with the 2-aminoaryl carbonyl compound, resulting in a mixture of regioisomeric quinoline products.[11][14]
Troubleshooting Strategies:
| Strategy | Rationale |
| Catalyst Selection | The use of specific amine catalysts or ionic liquids has been shown to direct the enolization to one side of the ketone, thereby improving regioselectivity.[11][14] |
| Substrate Modification | Introducing a directing group or a phosphoryl group on the α-carbon of the ketone can control the site of the reaction and favor the formation of a single regioisomer.[14] |
| Thermodynamic vs. Kinetic Control | Carefully controlling the reaction temperature and the choice of base can favor the formation of either the thermodynamic or kinetic enolate, thus influencing the regiochemical outcome. Lower temperatures and sterically hindered bases tend to favor the kinetic enolate. |
Visualizing the Regioselectivity Problem:
Caption: Formation of regioisomers from an unsymmetrical ketone.
Issue 3: Self-Condensation of 2-Aminoaryl Aldehydes or Ketones
Symptoms:
-
Formation of polymeric or tar-like materials.
-
Low recovery of starting materials and the desired product.
Causality: 2-aminoaryl aldehydes and ketones can be unstable and prone to self-condensation, especially at elevated temperatures or in the presence of strong acids or bases.[11] The amino group of one molecule can react with the carbonyl group of another, leading to polymerization.
Troubleshooting Strategies:
| Strategy | Rationale |
| Use Freshly Purified Starting Material | Impurities can catalyze the decomposition and self-condensation of the 2-aminoaryl carbonyl compound.[11] |
| In Situ Generation | Consider a multi-step, one-pot synthesis where the 2-aminoaryl carbonyl is generated and immediately consumed in the Friedländer reaction without isolation. |
| Control Reaction Temperature | Lowering the reaction temperature can significantly reduce the rate of self-condensation.[11] |
| Protecting Groups | In some cases, temporary protection of the amino group may be necessary, followed by deprotection after the condensation step. |
Experimental Protocols
Protocol 1: Iodine-Catalyzed Friedländer Annulation
This protocol utilizes molecular iodine as a mild and efficient catalyst, which can help to minimize side reactions.[1]
-
To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).
-
Heat the reaction mixture at 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Choline Hydroxide-Catalyzed Synthesis in Water
This protocol employs an environmentally friendly solvent and a mild catalyst, which can be beneficial for sensitive substrates.[1]
-
To a clean round-bottom flask, add the 2-aminoaryl aldehyde or ketone (0.5 mmol) and the active methylene compound (0.5 mmol).
-
Add 1 mL of deionized water to the flask.
-
Add choline hydroxide (1 mol %) to the reaction mixture.
-
Place the flask in a pre-heated water bath at 50°C.
-
Stir the reaction mixture vigorously for approximately 6 hours.
-
Monitor the completion of the reaction by TLC.
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolate the solid product by filtration and wash with a small amount of cold water.
-
Dry the product under vacuum.
References
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved January 19, 2026, from [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2010). Recent Advances in the Friedländer Reaction. Chemical Reviews. Retrieved January 19, 2026, from [Link]
-
Journal of Organic Chemistry. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved January 19, 2026, from [Link]
-
PubMed Central (NIH). (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2017). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. Retrieved January 19, 2026, from [Link]
-
PubMed Central (NIH). (2018). Advances in polymer based Friedlander quinoline synthesis. RSC Advances. Retrieved January 19, 2026, from [Link]
-
Química Organica.org. (n.d.). Friedlander quinoline synthesis. Retrieved January 19, 2026, from [Link]
-
Bentham Science. (2017). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Mini-Reviews in Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger.... Retrieved January 19, 2026, from [Link]
-
Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines. Retrieved January 19, 2026, from [Link]
-
IIP Series. (2023). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 19, 2026, from [Link]
-
LibreTexts Chemistry. (2023). 18: Reactions of Enolate Ions and Enols. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Self-condensation. Retrieved January 19, 2026, from [Link]
-
LibreTexts Chemistry. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved January 19, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions. Retrieved January 19, 2026, from [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved January 19, 2026, from [Link]
-
NC State University Libraries. (n.d.). 23.13 Some Biological Carbonyl Condensation Reactions – Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
University of California, Irvine. (n.d.). Carbonyl Condensation Rxn & Amines. Retrieved January 19, 2026, from [Link]
-
Chemistry World. (2025). Suppressing side reactions brings efficiency boosts for Fischer-Tropsch synthesis. Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Self-condensation - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
purification challenges of 5-Hydroxyquinoline-2-carbonitrile
An in-depth guide to navigating the purification of 5-Hydroxyquinoline-2-carbonitrile, a key intermediate in medicinal chemistry and materials science. This technical support center provides field-proven troubleshooting strategies and detailed protocols to overcome common challenges encountered during its purification.
Technical Support Center: 5-Hydroxyquinoline-2-carbonitrile
Welcome to the dedicated support center for 5-Hydroxyquinoline-2-carbonitrile. This guide is structured to provide direct, actionable solutions to the purification challenges faced by researchers. We will explore the root causes of common issues and provide robust, validated protocols to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 5-Hydroxyquinoline-2-carbonitrile that influence its purification?
A1: The purification strategy is dictated by three key structural features:
-
Aromatic Quinoline Core: This planar, heterocyclic system is prone to forming colored, polymeric byproducts during synthesis, which can be challenging to remove.[1]
-
Acidic Phenolic Group (-OH): The hydroxyl group at the 5-position is weakly acidic and can engage in strong hydrogen bonding. This influences solubility and can cause peak tailing during normal-phase chromatography.
-
Basic Pyridine Nitrogen: The nitrogen atom in the quinoline ring is basic, making the molecule somewhat amphoteric. This can lead to strong interactions with acidic stationary phases like silica gel.[1]
-
Polar Nitrile Group (-CN): The cyano group adds to the overall polarity of the molecule, requiring moderately polar solvents for dissolution and elution.
Q2: What are the most common impurities I should expect from the synthesis of 5-Hydroxyquinoline-2-carbonitrile?
A2: Impurities are highly dependent on the synthetic route, but common classes include:
-
Unreacted Starting Materials: Depending on the synthesis (e.g., a Skraup or Friedländer-type reaction), precursors may remain in the crude product.[1][2]
-
Isomeric Byproducts: Regioisomers, such as other hydroxyquinoline-2-carbonitrile isomers, can form if the cyclization step of the synthesis is not perfectly selective. These are often the most difficult impurities to separate due to their similar physicochemical properties.[1]
-
Polymeric/Tarry Byproducts: Vigorous reaction conditions, particularly in acid-catalyzed syntheses like the Skraup reaction, can generate high-molecular-weight, often colored, tarry substances.[1][3]
-
Oxidation Products: Phenolic compounds can be susceptible to oxidation, leading to colored impurities.
Q3: Which analytical techniques are best for assessing the purity of my sample?
A3: A combination of techniques is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the premier technique for quantitative purity analysis, offering high resolution to separate closely related impurities.[2] A typical starting method would use a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% formic acid or trifluoroacetic acid.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for monitoring reaction progress and for scouting solvent systems for column chromatography.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if they are at a significant concentration (>1-2%).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying the molecular weights of unknown impurities, which provides vital clues to their structure.
Troubleshooting Guide
This section addresses specific experimental problems with a systematic approach to diagnosis and resolution.
Problem 1: Crude product is a dark brown or black tar-like substance.
-
Possible Cause: Formation of polymeric byproducts from vigorous or overheated reaction conditions. This is a known issue in quinoline syntheses like the Skraup reaction.[1]
-
Solution Strategy:
-
Initial Cleanup: Attempt to triturate the crude material with a solvent in which the desired product is sparingly soluble but the tar is not (e.g., diethyl ether or a hexane/ethyl acetate mixture). This may solidify the product and remove some of the most nonpolar, tarry components.
-
Charcoal Treatment: If the product can be dissolved, a decolorizing carbon (activated charcoal) treatment during recrystallization can be effective. Caution: Activated charcoal can also adsorb the desired product, potentially reducing yield.[4]
-
Chromatographic Approach: If trituration fails, column chromatography is necessary. It is often best to first pass the crude material through a short plug of silica gel or alumina with a moderately polar solvent (e.g., ethyl acetate) to remove the highly colored, high-molecular-weight species before attempting fine purification.
-
Problem 2: Persistent yellow or brown color remains in the product after recrystallization.
-
Possible Cause: Co-crystallization of colored impurities that have similar solubility profiles to the product. These may be oxidation products or residual polymeric materials.
-
Solution Strategy:
-
Protocol: Recrystallization with Activated Charcoal Treatment
-
Step 1: Solvent Selection: Choose a solvent in which the product is highly soluble when hot and sparingly soluble when cold.[4][5] (See Table 1 for suggestions).
-
Step 2: Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of boiling solvent.
-
Step 3: Charcoal Addition: Remove the flask from the heat source and allow the boiling to subside slightly. Add a small amount (typically 1-2% by weight of the solute) of activated charcoal.
-
Step 4: Hot Filtration: Bring the solution back to a boil briefly, then perform a hot gravity filtration through a fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Step 5: Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Step 6: Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
-
Problem 3: Two spots are observed on TLC with very close Rf values, making separation by column chromatography difficult.
-
Possible Cause: Presence of a regioisomer or a closely related byproduct from the synthesis.[1]
-
Solution Strategy:
-
Optimize Chromatography Conditions:
-
Solvent System Tuning: Systematically vary the polarity of the eluent. Sometimes, switching one component of a binary or ternary system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) can dramatically alter selectivity.
-
Gradient Elution: Use a shallow gradient of increasing solvent polarity to improve the resolution between closely eluting compounds.[1]
-
-
Change the Stationary Phase: If silica gel (acidic) fails, consider using:
-
Alumina (Neutral or Basic): Can offer different selectivity, especially for compounds with acidic or basic groups.
-
Reversed-Phase Silica (C18): Separation is based on hydrophobicity rather than polarity, which can be highly effective for separating polar isomers. This is the basis for preparative HPLC.[6][7]
-
-
Problem 4: Significant peak tailing is observed during silica gel column chromatography.
-
Possible Cause: Strong secondary interactions between the analyte and the silica gel stationary phase. The basic quinoline nitrogen can interact strongly with acidic silanol groups on the silica surface, causing tailing.
-
Solution Strategy:
-
Eluent Modification: Add a small amount of a competitive base to the eluent to block the active sites on the silica gel.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to the eluent system. This is highly effective for basic compounds.
-
Ammonia: For highly polar solvent systems, using a mobile phase saturated with ammonia (e.g., DCM/Methanol/NH₄OH) can be effective.
-
-
Workflow Diagram: Purification Strategy Selection This diagram outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for selecting the appropriate purification method.
-
Experimental Protocols & Data
Protocol 1: Systematic Recrystallization Solvent Screening
The choice of solvent is the most critical parameter for successful recrystallization.[5] This protocol provides a systematic method for identifying an optimal solvent or solvent system.
Objective: To identify a solvent that dissolves 5-Hydroxyquinoline-2-carbonitrile when hot but not when cold.
Procedure:
-
Place approximately 20-30 mg of the crude material into several small test tubes.
-
To each tube, add a different solvent from Table 1, dropwise, up to about 0.5 mL. Agitate the tube at room temperature. Note if the compound dissolves completely (Solvent is too good) or not at all.
-
If the compound did not dissolve at room temperature, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of purified crystals.
Table 1: Suggested Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Unlikely to be a good single solvent due to low solubility of organic molecules, but useful as an anti-solvent. |
| Ethanol | High | 78 | Good potential. The hydroxyl group should aid solubility. |
| Isopropanol | Medium-High | 82 | Another good candidate, slightly less polar than ethanol. |
| Acetonitrile | Medium-High | 82 | Often a good choice for polar compounds containing nitrile groups.[8] |
| Ethyl Acetate | Medium | 77 | May have good differential solubility. |
| Toluene | Low | 111 | May be a good choice if impurities are highly polar. |
| Dichloromethane | Low-Medium | 40 | Low boiling point can make it tricky to handle, but can be effective. |
Protocol 2: Flash Column Chromatography
Objective: To separate the target compound from impurities with different polarities.
Materials:
-
Silica gel (230-400 mesh)
-
Appropriate column and solvent reservoir
-
Eluent (determined by TLC, e.g., Hexane/Ethyl Acetate or DCM/Methanol)
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a TLC solvent system that gives the target compound an Rf value of approximately 0.25-0.35 and shows good separation from impurities.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Begin elution with the solvent system determined from TLC. Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Diagram: Troubleshooting Column Chromatography
This diagram helps diagnose and solve common issues during column chromatography.
Caption: Troubleshooting guide for common column chromatography issues.
References
- Quantitative structure-chromatographic retention correlations of quinoline derivatives. (2017).
- Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (n.d.).
- Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (2023). Asian Journal of Chemistry, 35, 1855-1861.
- Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2025). Journal of Physics: Conference Series.
- An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance. (n.d.). BenchChem.
- Common impurities in 6-Chloroquinoline synthesis and their removal. (2025). BenchChem.
- A Comparative Guide to Assessing the Purity of Synthesized 2,4-Dihydroxyquinoline. (n.d.). BenchChem.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Synthesis of 5-Hydroxyquinolines. (2025).
- Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. (n.d.). BenchChem.
- Recrystallization of dried droplets using acetonitrile to improve surface homogeneity in matrix-assisted laser desorption/ionization mass spectrometric analysis with 2,5-dihydroxybenzoic acid matrix. (2019). Rapid Communications in Mass Spectrometry, 33(18), 1481-1484.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Recrystallization of dried droplets using acetonitrile to improve surface homogeneity in matrix-assisted laser desorption/ionization mass spectrometric analysis with 2,5-dihydroxybenzoic acid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 5-Hydroxyquinoline-2-carbonitrile in Solution
Welcome to the technical support center for 5-Hydroxyquinoline-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address the common stability challenges encountered when working with this compound in solution. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Instability of 5-Hydroxyquinoline-2-carbonitrile
5-Hydroxyquinoline-2-carbonitrile is a valuable heterocyclic compound, but like many quinoline derivatives, it can be susceptible to degradation in solution.[1] This instability often manifests as discoloration, precipitation, or a loss of biological activity, leading to inconsistent and unreliable experimental results. The primary factors influencing its stability include pH, exposure to light, temperature, and oxidation.[1] A thorough understanding of these factors is the first step toward mitigating degradation and ensuring the success of your research.
Frequently Asked Questions (FAQs)
Q1: My 5-Hydroxyquinoline-2-carbonitrile solution is turning yellow/brown. What is causing this discoloration?
Discoloration is a common visual indicator of chemical degradation in quinoline compounds.[1] This is typically caused by:
-
Photodegradation: Exposure to ambient or UV light can induce photochemical reactions.[1][2]
-
Oxidation: The quinoline ring system can be susceptible to oxidation, especially in the presence of atmospheric oxygen.[1]
The formation of colored byproducts signifies a compromise in the purity and integrity of your compound. It is crucial to protect solutions from light, particularly during long-term storage.[1]
Q2: I'm observing a gradual loss of potency and inconsistent results in my bioassays. Could this be a stability issue?
Yes, a decline in potency and reproducibility are classic signs of compound degradation.[1] The instability of 5-Hydroxyquinoline-2-carbonitrile in aqueous solutions can be influenced by several experimental variables. It is highly recommended to prepare fresh solutions for sensitive assays or to validate the stability of your stock solutions under your specific experimental and storage conditions.[1]
Q3: What are the most critical factors to control for maintaining the stability of 5-Hydroxyquinoline-2-carbonitrile solutions?
The stability of quinoline derivatives is primarily affected by:
-
pH: The solubility and stability of these compounds are highly pH-dependent.[1] Degradation can be accelerated in both acidic and basic conditions.[1][3] The optimal pH for stability must be determined empirically.
-
Light: Many quinoline compounds are photosensitive and degrade upon exposure to light.[1][2]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1] Storing solutions at reduced temperatures (e.g., 2-8°C or frozen) can significantly slow down these processes.[1]
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to degradation.[1]
Q4: I'm seeing new, unexpected peaks in my HPLC analysis of an aged solution. What could they be?
The appearance of new peaks in a stability-indicating HPLC chromatogram is a strong indication of degradation.[2] These new chemical species are degradation products that can result from processes like hydrolysis, oxidation, or photolysis.[2][4] To confirm this, a forced degradation study is recommended to see if the retention times of your unknown peaks match any of the induced degradation products.[2]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to identifying and resolving stability issues with 5-Hydroxyquinoline-2-carbonitrile.
Problem 1: Visual Instability (Color Change or Precipitation)
If you observe a change in the color or clarity of your solution, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for visual instability.
Problem 2: Analytical Instability (New HPLC Peaks or Loss of Parent Compound)
When analytical data indicates degradation, a more rigorous investigation is required.
Caption: Workflow for addressing analytical instability.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the potential degradation pathways of 5-Hydroxyquinoline-2-carbonitrile.[1]
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.
Materials:
-
5-Hydroxyquinoline-2-carbonitrile
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-Hydroxyquinoline-2-carbonitrile in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C).[1]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% H₂O₂. Keep the mixture at room temperature.[1]
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the stock solution to a light source providing both visible and UV light, as per ICH Q1B guidelines.[5] Keep a control sample wrapped in foil to protect it from light.[2]
-
-
Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Preparation for Analysis: Before HPLC analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.[1]
-
HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately quantifying 5-Hydroxyquinoline-2-carbonitrile and separating it from its degradation products.[1]
Objective: To develop an HPLC method that can resolve the parent compound from all potential degradation products.
Typical Starting Conditions:
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another modifier to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the parent compound.
-
Injection Volume: 10-20 µL
Method Development and Validation:
-
Specificity: Inject the samples from the forced degradation study. The method is specific if the parent peak is well-resolved from all degradation product peaks. Peak purity analysis using a PDA detector can confirm this.
-
Linearity, Accuracy, and Precision: Validate these parameters according to standard ICH guidelines to ensure the method is reliable for quantification.
Data Summary: Impact of pH and Temperature on Stability
The following table summarizes hypothetical data from a stability study to illustrate the impact of different conditions. Actual results for 5-Hydroxyquinoline-2-carbonitrile would need to be determined experimentally.
| Condition | % Remaining Parent Compound after 24 hours | Observations |
| pH 3.0 at 25°C | 85% | Slight yellowing |
| pH 7.0 at 25°C | 98% | No visible change |
| pH 9.0 at 25°C | 90% | Noticeable yellowing |
| pH 7.0 at 4°C | >99% | No visible change |
| pH 7.0 at 60°C | 65% | Brown discoloration |
Interpretation: This hypothetical data suggests that 5-Hydroxyquinoline-2-carbonitrile is most stable at a neutral pH and lower temperatures. Both acidic and basic conditions, as well as elevated temperatures, appear to accelerate its degradation.
Concluding Remarks
The stability of 5-Hydroxyquinoline-2-carbonitrile in solution is a critical parameter that must be carefully managed to ensure the quality and reliability of experimental data. By understanding the key factors that contribute to its degradation—namely pH, light, temperature, and oxidation—researchers can implement effective strategies to mitigate these effects. The systematic troubleshooting guides and experimental protocols provided in this technical support center offer a robust framework for identifying instability issues and optimizing solution conditions. Proactive stability assessment, including forced degradation studies and the use of validated stability-indicating analytical methods, is a cornerstone of good scientific practice when working with this and other quinoline-based compounds.
References
- BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- BenchChem. (n.d.). Stability issues of 2-Hydroxyquinoline in aqueous solutions.
- ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
- PMC. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
- Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.
- Wikipedia. (n.d.). 8-Hydroxyquinoline.
- ACS Publications. (n.d.). Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects. The Journal of Physical Chemistry B.
- ResearchGate. (n.d.). Degradation Pathways | Request PDF.
- UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.
- University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU.
- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- ChemicalBook. (n.d.). 8-Hydroxyquinoline | 148-24-3.
- ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- ChemicalBook. (2025). 5-Hydroxyquinoline-2-carbonitrile | 586413-05-0.
- PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Anal Sci.
- ResearchGate. (2025). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives.
- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- Globe Thesis. (2024). Isolation And Screening Of Quinoline And 2-hydroxyquinoline Degrading Bacteria And Their Interaction Relationship.
- SpringerLink. (2020). The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions.
- BenchChem. (n.d.). A Comparative Guide to the Validation of 2-Hydroxyquinoline Assays Against Standard Analytical Methods.
- CentAUR. (n.d.). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma.
- MedChemExpress. (n.d.). 5-Hydroxyquinoline (Quinolin-5(1H)-one) | Biochemical Assay Reagent.
- SpringerLink. (n.d.). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial.
- ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- MDPI. (n.d.). Low Molecular Weight Acid-Modified Aluminum Nitride Powders for Enhanced Hydrolysis Resistance.
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Technical Support Center: Overcoming Solubility Challenges of 5-Hydroxyquinoline-2-carbonitrile in Assays
Welcome to the technical support center for 5-Hydroxyquinoline-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable protocols for overcoming solubility issues encountered during in vitro and in vivo assays. Poor solubility can be a significant roadblock, leading to inconsistent results and inaccurate data. This resource will equip you with the knowledge and techniques to ensure reliable and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of 5-Hydroxyquinoline-2-carbonitrile?
A1: 5-Hydroxyquinoline-2-carbonitrile, with its aromatic quinoline core, is predicted to have low intrinsic aqueous solubility. Its molecular structure suggests that it is a hydrophobic compound. While specific quantitative solubility data is not extensively published, it is known to be soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][2]
Q2: My 5-Hydroxyquinoline-2-carbonitrile, dissolved in DMSO, is precipitating when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?
A2: This common issue is often referred to as "crashing out." It occurs because the high concentration of the organic solvent (DMSO) that keeps the compound dissolved in the stock solution is drastically lowered upon dilution into the aqueous buffer. The aqueous environment cannot maintain the solubility of the hydrophobic 5-Hydroxyquinoline-2-carbonitrile at the desired final concentration, causing it to precipitate. To prevent this, you can try lowering the final concentration of the compound, increasing the percentage of co-solvent in the final assay medium (while being mindful of solvent toxicity to your system), or employing other solubilization techniques outlined in this guide.
Q3: What is the first step I should take to improve the solubility of 5-Hydroxyquinoline-2-carbonitrile in my aqueous buffer?
A3: Given that 5-Hydroxyquinoline-2-carbonitrile is a quinoline derivative, the first and often most effective strategy to explore is pH modification. Quinoline compounds are typically weak bases, and their solubility can be significantly increased in acidic conditions due to the protonation of the quinoline nitrogen atom.[3][4][5]
Q4: Are there alternatives to DMSO for my stock solution?
A4: Yes, other water-miscible organic solvents can be considered, depending on the tolerance of your specific assay. These include ethanol, acetonitrile, and N,N-dimethylformamide (DMF).[6][7] It is crucial to perform a solvent tolerance study for your assay system to determine the maximum allowable concentration of any new solvent.
Q5: Can I use heat to dissolve my compound?
A5: Gentle heating can be used to aid dissolution in a stock solvent like DMSO.[7] However, this should be done with caution as excessive heat can lead to the degradation of the compound. It is advisable to monitor for any color changes, which might indicate decomposition.[8] Also, be aware that the compound may precipitate out of solution as it cools to room temperature.
Troubleshooting Guides & Experimental Protocols
This section provides in-depth troubleshooting guides and step-by-step protocols for key methods to enhance the solubility of 5-Hydroxyquinoline-2-carbonitrile.
Method 1: pH Adjustment
Issue: Your compound is insoluble in a neutral aqueous buffer.
Principle: As a quinoline derivative, 5-Hydroxyquinoline-2-carbonitrile is a weak base.[3][4] By lowering the pH of the solution, the quinoline nitrogen can become protonated, increasing the compound's polarity and, consequently, its aqueous solubility. The solubility of quinoline itself increases at a pH lower than its pKa of approximately 4.9.[5] While the pKa of 5-Hydroxyquinoline-2-carbonitrile is not readily published, a similar trend is expected.
Experimental Protocol:
-
Determine Target pH: Start by preparing a series of buffers with decreasing pH values (e.g., pH 6.5, 6.0, 5.5, 5.0). The optimal pH will depend on the constraints of your assay.
-
Buffer Selection: Choose a buffer system that has adequate buffering capacity in your target pH range (e.g., phosphate, citrate, or MES buffers).
-
Dissolution:
-
Accurately weigh a small amount of 5-Hydroxyquinoline-2-carbonitrile powder.
-
Add the acidic buffer to the powder.
-
Use sonication or gentle vortexing to aid dissolution.
-
-
Observation: Visually inspect the solution for any undissolved particles. If solubility is still an issue, try a buffer with a lower pH.
Troubleshooting:
-
Precipitation in Assay: If the compound dissolves in the acidic buffer but precipitates when added to the final assay medium (which may have a higher pH), the buffering capacity of your stock solution may be insufficient. Consider preparing the stock in a more concentrated acidic buffer.
-
Assay Interference: Ensure that the chosen pH is compatible with your biological assay, as pH can affect protein structure and function.
Method 2: Use of Co-solvents
Issue: You require a higher concentration of the compound than can be achieved with pH adjustment alone, or your assay is not compatible with acidic conditions.
Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[9][10]
Experimental Protocol:
-
Co-solvent Selection: Common co-solvents for biological assays include DMSO, ethanol, and polyethylene glycols (PEGs).[6][9][11]
-
Prepare Stock Solution: Dissolve 5-Hydroxyquinoline-2-carbonitrile in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution.[12][13][14]
-
Serial Dilution: Perform serial dilutions of your stock solution into your aqueous assay buffer.
-
Final Concentration: Keep the final concentration of the co-solvent in the assay as low as possible (typically <1%, and often <0.1% for cell-based assays) to avoid solvent-induced artifacts.[11][15]
Troubleshooting:
-
Precipitation Upon Dilution: If the compound precipitates, try lowering the final concentration of 5-Hydroxyquinoline-2-carbonitrile. You can also slightly increase the final concentration of the co-solvent, but always stay within the tolerance limits of your assay.
-
Solvent Toxicity: Always run a vehicle control (assay buffer with the same final concentration of the co-solvent) to ensure that the co-solvent itself is not affecting the assay results.[11]
Method 3: Complexation with Cyclodextrins
Issue: You need to deliver a higher concentration of the compound in an aqueous solution with minimal use of organic solvents.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can encapsulate poorly soluble molecules, like 5-Hydroxyquinoline-2-carbonitrile, forming inclusion complexes that have enhanced aqueous solubility.[17][18][19][20]
Experimental Protocol:
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[16]
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer (e.g., 1-10% w/v).
-
Add 5-Hydroxyquinoline-2-carbonitrile: Add an excess of 5-Hydroxyquinoline-2-carbonitrile powder to the cyclodextrin solution.
-
Equilibration: Stir the mixture for 24-48 hours at a constant temperature to allow for the formation of the inclusion complex.
-
Filtration/Centrifugation: Remove the undissolved compound by filtration (using a 0.22 µm filter) or centrifugation. The resulting clear solution contains the solubilized 5-Hydroxyquinoline-2-carbonitrile-cyclodextrin complex.
Troubleshooting:
-
Insufficient Solubilization: If the desired concentration is not reached, try increasing the concentration of the cyclodextrin.
-
Assay Compatibility: As with any excipient, it is important to test the effect of the cyclodextrin alone on your assay system.
Data Summary Table
| Solubilization Method | Advantages | Disadvantages | Key Considerations |
| pH Adjustment | Simple, cost-effective, avoids organic solvents. | Limited by the pKa of the compound and the pH constraints of the assay. | The stability of the compound at different pH values should be assessed.[8] |
| Co-solvents | Effective for creating high-concentration stock solutions. | Can cause precipitation upon dilution; potential for solvent toxicity in assays.[11] | The final co-solvent concentration must be kept below the tolerance limit of the assay. |
| Cyclodextrins | Significantly increases aqueous solubility with low toxicity.[16][17] | Can be more expensive; requires an equilibration period. | The chosen cyclodextrin should not interfere with the assay. |
Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting the appropriate solubilization strategy for 5-Hydroxyquinoline-2-carbonitrile.
Caption: A decision tree for selecting a solubilization strategy.
References
- Bilensoy, E. (Ed.). (2011).
- Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76.
- Delgado, D. R., Rodríguez, G. A., Martínez, F., & Jouyban, A. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119.
- Gould, S., & Scott, R. C. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Drug Research, 7(3), 193-201.
- Mura, P. (2020). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 12(11), 1086.
- Patel, P. A., & Chaulang, G. M. (2021). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
-
Delgado, D. R., Rodríguez, G. A., Martínez, F., & Jouyban, A. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
Delgado, D. R., Rodríguez, G. A., Martínez, F., & Jouyban, A. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Al-Ghananeem, A. M. (2012).
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
- Török, G., Vigh, T., Veres, B., & Török, M. (2022). Considerations regarding use of solvents in in vitro cell based assays. Molecules, 27(15), 4992.
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. [Link]
- BenchChem. (2025). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline. BenchChem.
- Chemistry LibreTexts. (2021). 2.5: Preparing Solutions.
- Sharma, D., & Saini, S. (2021). Formulation strategies for poorly soluble drugs.
- BenchChem. (2025). Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds. BenchChem.
- Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(8), 586-589.
- LabSkills. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube.
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
- National Center for Biotechnology Inform
- Ashland. (n.d.).
- Semantic Scholar. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- Aneesh, T. P., & Sonal, S. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
- The Sheekey Science Show. (2020, May 11). Solution-making strategies & practical advice [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). 5-hydroxyquinolin-2(1H)-one. PubChem.
- Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- LabSolu. (n.d.). 5-hydroxyquinoline-2-carbonitrile.
- MDPI. (n.d.).
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- MedChemExpress. (n.d.). 5-Hydroxyquinoline (Quinolin-5(1H)-one).
- Achmem. (n.d.). 5-Hydroxyquinoline-2-carbonitrile.
- BenchChem. (n.d.). Overcoming poor solubility of 4-Hydroxyquinoline-2-acetonitrile in DMSO.
- ResearchGate. (2018). Solubility of drug in DMSO?.
- BenchChem. (n.d.). An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance.
- LookChem. (n.d.). Cas 15462-43-8,2-CYANO-3-HYDROXYQUINOLINE.
- Tradeindia. (n.d.).
- Thermo Scientific Chemicals. (n.d.). 8-Hydroxyquinoline-2-carbonitrile, 98% 5 g.
- Thermo Scientific Chemicals. (n.d.). 5-Hydroxyquinoline, 97% 5 g.
- Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO)
- Journal of the American Chemical Society. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
- gChem Global. (n.d.). DMSO.
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minimizing byproduct formation in 5-Hydroxyquinoline-2-carbonitrile synthesis
Technical Support Center: Synthesis of 5-Hydroxyquinoline-2-carbonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Hydroxyquinoline-2-carbonitrile. This resource is designed to provide in-depth troubleshooting guidance and practical, field-proven insights to help you navigate the common challenges associated with this multi-step synthesis. As Senior Application Scientists, we understand that minimizing byproduct formation is critical for achieving high purity and yield. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Section 1: Overview of the Synthetic Pathway
The synthesis of 5-Hydroxyquinoline-2-carbonitrile is typically not a single transformation but a sequence of reactions, each with its own potential for side reactions. The most common and logical pathway involves three key stages:
-
Core Ring Formation: Synthesis of the 5-hydroxyquinoline scaffold, often via a modified Skraup reaction.
-
N-Oxide Activation: Conversion of the quinoline nitrogen to an N-oxide, which is essential for activating the C2 position.
-
Cyanation: Introduction of the nitrile group at the C2 position via the Reissert-Henze reaction.
Each step must be carefully controlled to prevent the accumulation of impurities that can complicate downstream steps and final purification.
Caption: High-level workflow for the synthesis of 5-Hydroxyquinoline-2-carbonitrile.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a question-and-answer format.
Part A: Issues in 5-Hydroxyquinoline Synthesis (Skraup Reaction)
Q1: My Skraup reaction is producing a significant amount of black, intractable tar and a very low yield of the desired 5-hydroxyquinoline. What is causing this, and how can I mitigate it?
A1: This is the most common problem with the Skraup synthesis and is primarily caused by the aggressive reaction conditions.[1] The strong acid (concentrated H₂SO₄) dehydrates glycerol into acrolein in situ.[2] At high temperatures, this highly reactive α,β-unsaturated aldehyde readily polymerizes, leading to the formation of resinous materials and tar.[1]
Causality & Solution:
-
Exothermic Reaction: The reaction is highly exothermic. If the reagents are mixed too quickly or cooling is insufficient, the temperature can spike, dramatically accelerating polymerization.
-
Solution: Slowly and cautiously add the concentrated sulfuric acid to the mixture of 3-aminophenol and glycerol while providing efficient cooling in an ice bath.[1] This maintains a manageable temperature and prevents a runaway reaction.
-
Localized Heating: Vigorous, uncontrolled heating after mixing can also promote side reactions.
-
Solution: Heat the mixture gently and uniformly. Once the initial exothermic reaction subsides, maintain a steady reflux, but avoid overly aggressive heating.[1]
Caption: Competing pathways in the Skraup reaction leading to product vs. byproduct.
Q2: I am observing the formation of the 7-hydroxyquinoline isomer along with my desired 5-hydroxyquinoline product. How can I improve the regioselectivity?
A2: The formation of regioisomers in quinoline synthesis is a well-known challenge.[1] In the Skraup reaction with 3-aminophenol, the cyclization can theoretically occur at either of the positions ortho to the amino group, leading to both 5-hydroxy and 7-hydroxy isomers. While the 5-hydroxy isomer is often favored, reaction conditions can influence the ratio.
Causality & Solution:
-
Steric and Electronic Effects: The regioselectivity is governed by a complex interplay of steric hindrance and the electronic nature of the intermediates.
-
Solution 1 (Blocking Groups): A robust strategy is to use a starting material where the competing position is blocked. For example, using a bromo-substituted aminophenol can direct the cyclization. The bromo group is stable during the Skraup reaction and can often be removed in a subsequent step if needed.[3]
-
Solution 2 (Alternative Syntheses): If isomer separation proves too difficult, consider alternative quinoline syntheses like the Friedländer or Combes syntheses, which offer more predictable regiochemical outcomes based on the choice of starting materials.[3][4]
Part B: Issues in N-Oxidation and Reissert-Henze Cyanation
Q3: My Reissert-Henze reaction is failing. I am recovering the 5-hydroxyquinoline N-oxide starting material. What are the critical parameters I should check?
A3: The Reissert-Henze reaction's success hinges on the effective activation of the N-oxide.[5] Failure to form the reactive intermediate means the cyanide nucleophile has no electrophile to attack.
Causality & Solution:
-
Activating Agent: The N-oxide must be activated, typically by an acid chloride like benzoyl chloride (BzCl) or tosyl chloride (TsCl), to form a highly electrophilic N-acyloxy- or N-tosyloxyquinolinium salt.[5] Ensure your activating agent is fresh and anhydrous.
-
Cyanide Source & Solubility: A common issue is the insolubility of the cyanide salt (e.g., KCN) in the organic solvent. This results in a slow or non-existent reaction.
-
Solution: Using a phase-transfer catalyst can help shuttle the cyanide anion into the organic phase. Alternatively, using a more soluble cyanide source like trimethylsilyl cyanide (TMSCN) can be highly effective, as it also serves as the activating silylating agent.[5]
-
Temperature: The initial activation is often done at low temperatures (0 °C) to control the formation of the reactive intermediate, followed by warming to allow the cyanation to proceed. Check that your temperature profile is appropriate.
Q4: I am forming the desired product, but I'm also getting a significant amount of 5-hydroxyquinoline-2-carboxylic acid as a byproduct. How do I prevent hydrolysis of the nitrile?
A4: The nitrile group is susceptible to hydrolysis to a carboxylic acid (via an amide intermediate) under either acidic or basic conditions, particularly in the presence of water during reaction workup.
Causality & Solution:
-
Workup Conditions: The classic Reissert reaction workup involves hydrolysis to yield a carboxylic acid.[6] To isolate the carbonitrile, you must avoid harsh hydrolytic conditions.
-
Solution: Perform the reaction under strictly anhydrous conditions. During workup, avoid strong aqueous acid or base washes until the organic product has been thoroughly extracted. Use a neutral or slightly acidic (e.g., dilute NH₄Cl solution) wash, and quickly dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: If some hydrolysis has occurred, the resulting carboxylic acid can often be removed from the less polar nitrile product via column chromatography.
Section 3: Optimized Protocols & Methodologies
Protocol 1: Modified Skraup Synthesis of 5-Hydroxyquinoline
This protocol emphasizes controlled conditions to minimize tar formation.
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine 3-aminophenol (1.0 eq), glycerol (3.0 eq), and a mild oxidizing agent (e.g., nitrobenzene, 1.2 eq).
-
Cooling: Place the flask in a large ice-water bath and begin stirring.
-
Acid Addition: Slowly add concentrated sulfuric acid (2.5 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 100°C. The reaction is exothermic.[1]
-
Heating: Once the addition is complete and the initial exotherm has subsided, remove the ice bath. Heat the mixture gently to 130-140°C and maintain this temperature for 3-4 hours.
-
Workup: Allow the mixture to cool. Carefully pour the cooled reaction mixture into a large beaker of ice water. Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until it is strongly basic (pH > 10). This will liberate the free quinoline base.
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Protocol 2: General Purification by Recrystallization
Recrystallization is a powerful technique for purifying the final product or intermediates.[7]
-
Solvent Selection: Choose a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (decolorizing carbon), keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the carbon.[7]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can be placed in an ice bath after initial crystals have formed.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the crystals thoroughly to remove any remaining solvent.
Section 4: Data & Comparative Analysis
The following table summarizes the common issues and recommended solutions for minimizing byproduct formation.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) | Key Parameter to Control |
| Excessive Tar Formation | Uncontrolled exothermic reaction; polymerization of acrolein.[1] | Slow, cooled addition of H₂SO₄; gentle and uniform heating. | Temperature |
| Regioisomer Formation | Competing cyclization pathways on the aminophenol ring. | Use a starting material with a blocking group; explore alternative syntheses (e.g., Friedländer).[3] | Starting Material Choice |
| Incomplete N-Oxidation | Insufficient oxidant; low reaction temperature or time. | Increase stoichiometry of oxidant (e.g., m-CPBA); increase reaction time and monitor by TLC. | Stoichiometry, Time |
| Failed Reissert-Henze Reaction | Ineffective N-oxide activation; poor cyanide solubility.[5] | Use fresh, anhydrous activating agent (BzCl, TsCl); use TMSCN or a phase-transfer catalyst. | Reagent Quality, Solubility |
| Nitrile Hydrolysis | Presence of water during reaction or workup with strong acid/base. | Use anhydrous conditions; perform a neutral or mildly acidic aqueous workup. | pH, Water Content |
| Colored Final Product | Formation of polymeric or oxidized impurities. | Treat with decolorizing carbon during recrystallization; purify via column chromatography.[7] | Purification Method |
Section 5: Visualizing the Key Mechanism
Understanding the mechanism of the Reissert-Henze reaction clarifies the critical roles of the activating agent and the cyanide source.
Caption: Simplified mechanism of the Reissert-Henze reaction.
References
- BenchChem Technical Support Team. (2025).
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. [Link]
-
Wikipedia. (n.d.). Reissert-Reaktion. [Link]
-
Saeed, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Wikipedia. (n.d.). Reissert reaction. [Link]
- BenchChem Technical Support Team. (2025). Optimizing solvent and base conditions for quinoline synthesis. BenchChem.
-
ResearchGate. (2025). Synthesis of 5-Hydroxyquinolines. [Link]
- BenchChem Technical Support Team. (2025). An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance. BenchChem.
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. Reissert-Reaktion – Wikipedia [de.wikipedia.org]
- 6. Reissert reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up 5-Hydroxyquinoline-2-carbonitrile Production
Welcome to the technical support center for the synthesis and scale-up of 5-Hydroxyquinoline-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the successful and efficient synthesis of this valuable compound.
Section 1: Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific issues that may arise during the synthesis and scale-up of 5-Hydroxyquinoline-2-carbonitrile.
Issue 1: Low or Inconsistent Yields
Q: We are experiencing significantly lower yields than expected, or our yields are fluctuating between batches. What are the likely causes and how can we troubleshoot this?
A: Low and inconsistent yields are common challenges when scaling up a chemical synthesis. The root cause often lies in subtle changes to reaction parameters that have a more pronounced effect at a larger scale. Here’s a systematic approach to diagnosing and resolving the issue:
-
Mass and Heat Transfer Limitations: The surface-area-to-volume ratio decreases as the reactor size increases, which can lead to inefficient heat dissipation and poor mixing.[1]
-
Troubleshooting Steps:
-
Evaluate Mixing Efficiency: Transition from magnetic stirring to overhead mechanical stirring with an impeller designed for your reactor geometry (e.g., pitched-blade turbine or anchor). Inadequate mixing can create localized "hot spots" or areas of high reactant concentration, leading to side reactions.[1]
-
Monitor Internal Temperature: Use a calibrated temperature probe to monitor the internal reaction temperature closely. Do not rely solely on the jacket temperature. Uncontrolled exotherms can degrade your starting materials, intermediates, or the final product.[1]
-
Controlled Reagent Addition: For highly exothermic steps, consider a semi-batch process where one reactant is added portion-wise or via a syringe pump to manage the rate of heat generation.[1]
-
-
-
Reaction Kinetics and Concentration: The optimal concentration at the lab scale may not be ideal for a larger batch.
-
Troubleshooting Steps:
-
Re-optimize Concentration: Experiment with slight variations in solvent volume. While higher concentrations can increase reaction rates, they may also lead to solubility issues and exacerbate heat transfer problems.[1]
-
Monitor Reaction Progress: Utilize in-process controls (e.g., TLC, HPLC, or UPLC) to track the consumption of starting materials and the formation of the product. This will help determine if the reaction is going to completion.
-
-
-
Quality of Starting Materials: Impurities in starting materials can have a more significant impact on a larger scale.
-
Troubleshooting Steps:
-
Verify Purity: Ensure the purity and consistency of your 5-hydroxyquinoline and cyanating agent. Perform identity and purity checks on new batches of reagents.
-
Consider Stability: 5-Hydroxyquinoline can be susceptible to oxidation, indicated by a color change.[2] Store it under an inert atmosphere (argon or nitrogen) and protect it from light.[2][3]
-
-
Issue 2: Formation of Impurities
Q: We are observing new or higher levels of impurities in our scaled-up batches compared to our lab-scale experiments. How can we identify and minimize these impurities?
A: The appearance of new or increased impurities is often linked to the issues of heat and mass transfer discussed previously.
-
Potential Side Reactions:
-
Hydrolysis of the Nitrile: The nitrile group can be sensitive to hydrolysis, especially under acidic or basic conditions at elevated temperatures, forming the corresponding carboxylic acid or amide.
-
Dimerization or Polymerization: Localized high concentrations of reactants or intermediates can lead to the formation of dimeric or polymeric byproducts.
-
Over-reaction or Side-reactions on the Quinoline Ring: The quinoline ring system can be susceptible to various side reactions depending on the specific synthetic route employed.
-
-
Troubleshooting and Optimization:
-
Characterize Impurities: Isolate and characterize the major impurities using techniques like LC-MS and NMR to understand their structure. This will provide valuable clues about the side reactions occurring.
-
Refine Reaction Conditions:
-
Temperature Control: As mentioned, maintain strict control over the internal reaction temperature.
-
pH Control: If your reaction is sensitive to pH, ensure adequate buffering or controlled addition of acids/bases.
-
Purification Strategy: You may need to adapt your purification method for a larger scale. Recrystallization is often more scalable and economical than column chromatography for large quantities.[1] Experiment with different solvent systems to find one that effectively removes the specific impurities you are observing.
-
-
Issue 3: Purification Challenges
Q: We are struggling to effectively purify 5-Hydroxyquinoline-2-carbonitrile at a larger scale. Column chromatography is becoming impractical. What are our options?
A: Scaling up purification requires a shift in strategy from chromatography-heavy methods to more scalable techniques.
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds at scale.
-
Protocol:
-
Solvent Screening: Identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. The impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to promote the formation of large, pure crystals. Cool further in an ice bath to maximize yield. Collect the crystals by filtration and wash with a small amount of cold solvent.[4][5]
-
-
-
Slurry Washing: If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble can be effective.
-
Acid-Base Extraction: The phenolic hydroxyl group on the 5-hydroxyquinoline core allows for manipulation of its solubility based on pH.
-
Procedure: Dissolve the crude material in an organic solvent. Extract with an aqueous base (e.g., sodium hydroxide solution) to deprotonate the hydroxyl group and move the product into the aqueous layer as its phenoxide salt. Wash the aqueous layer with an organic solvent to remove non-acidic impurities. Acidify the aqueous layer to re-protonate the product, causing it to precipitate out. The purified solid can then be collected by filtration.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 5-Hydroxyquinoline-2-carbonitrile, and what are the key considerations for scale-up?
A1: The synthesis of 5-Hydroxyquinoline-2-carbonitrile typically involves the introduction of a cyano group at the 2-position of a 5-hydroxyquinoline precursor. Two prominent strategies are:
-
Cyanation of a Quinoline N-oxide: This is a modern and often high-yielding approach.[6]
-
General Pathway: 5-Hydroxyquinoline is first oxidized to the corresponding N-oxide. This N-oxide is then reacted with a cyanating agent, such as trimethylsilyl cyanide (TMSCN), to introduce the cyano group at the 2-position.[6][7] This method often proceeds under mild conditions and can be highly regioselective.
-
Scale-up Considerations:
-
Oxidation Step: The oxidation to the N-oxide can be exothermic and should be carefully controlled.
-
Cyanating Agent: TMSCN is toxic and moisture-sensitive. Ensure proper handling procedures and anhydrous conditions.
-
Catalyst: Some variations may use a metal catalyst or an activating agent.[6][7] The cost and removal of the catalyst are important considerations at scale.
-
-
-
Sandmeyer-type Reaction: This classical method involves the diazotization of an amino group followed by displacement with a cyanide.
-
General Pathway: Starting from 2-amino-5-hydroxyquinoline, a diazonium salt is formed by treatment with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid at low temperatures.[8][9] This diazonium salt is then reacted with a copper(I) cyanide salt to yield the 2-carbonitrile product.[8][10]
-
Scale-up Considerations:
-
Diazonium Salt Instability: Diazonium salts can be explosive when isolated and are typically used in situ. Strict temperature control (0-5 °C) is crucial for safety and to prevent decomposition.[9]
-
Copper Cyanide: Copper(I) cyanide is highly toxic and requires careful handling and waste disposal.
-
Byproducts: The reaction generates nitrogen gas, which needs to be safely vented.
-
-
Q2: What are the critical safety precautions when handling the reagents for this synthesis?
A2: Safety is paramount. Key hazards include:
-
Cyanide Sources (e.g., KCN, CuCN, TMSCN): These are highly toxic. Avoid contact with skin and eyes, and prevent inhalation of dust or vapors. Always work in a well-ventilated fume hood. Have a cyanide antidote kit readily available and ensure personnel are trained in its use. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas.
-
Strong Acids and Bases: These are corrosive and can cause severe burns.[11] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Handle them in a fume hood away from ignition sources.
-
Exothermic Reactions: Be prepared for potential exotherms, especially during N-oxidation, diazotization, and quenching steps. Use an ice bath for cooling and add reagents slowly.
Q3: How should 5-Hydroxyquinoline-2-carbonitrile be stored to ensure its stability?
A3: 5-Hydroxyquinoline-2-carbonitrile should be stored in a cool, dry, and dark place.[3][12] Exposure to light and air can lead to degradation, particularly oxidation of the hydroxyquinoline ring system.[2] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is recommended for long-term stability.[2]
Section 3: Experimental Protocols & Data
Protocol 1: Synthesis via Cyanation of 5-Hydroxyquinoline N-oxide
This protocol is a representative example and may require optimization for your specific setup.
Step 1: N-Oxidation of 5-Hydroxyquinoline
-
In a jacketed reactor equipped with an overhead stirrer and temperature probe, dissolve 5-hydroxyquinoline (1.0 eq) in a suitable solvent (e.g., acetic acid or an organic solvent like dichloromethane).
-
Cool the solution to 0-5 °C.
-
Slowly add an oxidizing agent (e.g., m-CPBA or hydrogen peroxide) portion-wise, maintaining the internal temperature below 10 °C.
-
Stir the reaction at room temperature and monitor by TLC or HPLC until the starting material is consumed.
-
Work-up the reaction by quenching any remaining oxidant and then neutralizing the solution. Extract the N-oxide product with an appropriate organic solvent.
-
Purify the crude N-oxide, if necessary, by recrystallization or column chromatography.
Step 2: Cyanation of the N-oxide
-
Under an inert atmosphere, dissolve the 5-hydroxyquinoline N-oxide (1.0 eq) in an anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Add trimethylsilyl cyanide (TMSCN) (1.5 - 2.0 eq) via syringe.
-
Add an activating agent or catalyst if required by your specific procedure (e.g., a phosphonium salt or a metal catalyst).
-
Stir the reaction at the optimized temperature (this can range from room temperature to reflux) and monitor its progress.
-
Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 5-Hydroxyquinoline-2-carbonitrile by recrystallization.
Data Summary Table
The following table provides a hypothetical comparison of reaction parameters for lab-scale vs. scaled-up synthesis, highlighting common adjustments.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |
| 5-Hydroxyquinoline | 10.0 g | 1.0 kg | Direct scale-up. |
| Cyanating Agent | 1.5 equivalents | 1.3 equivalents | Improved control over addition and a more sealed system may allow for a slight reduction in excess reagent. |
| Solvent Volume | 100 mL | 8 L | Adjusted to maintain a manageable concentration for effective stirring and heat transfer. |
| Reaction Temperature | 25 °C (water bath) | 20-25 °C (jacketed reactor) | A slightly lower setpoint on the jacket may be needed to control the internal temperature. |
| Purification Method | Flash Column Chromatography | Recrystallization | Recrystallization is a more scalable and economical purification method.[1] |
| Typical Yield | 88% | 75-80% | A slight decrease in yield is common on scale-up; significant drops would indicate process control issues.[1] |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields in scale-up.
General Synthesis Pathway
Caption: General synthesis pathway via the N-oxide intermediate.
References
- Reissert, A. (1905). Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614.
- Grokipedia. Reissert reaction.
- MDPI. (2021). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
- APS Ohio-Region Section. (2021). Enantioselective and Diastereoselective Synthesis of Quinolines Using Reissert Compounds.
- ResearchGate.
- Cambridge University Press. Reissert Reaction.
- Guidechem. 5-Hydroxyquinoline 578-67-6 wiki.
- Benchchem. (2025).
- Journal of the Chemical Society C. (1968). Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine.
- ChemicalBook. 5-Hydroxyquinoline(578-67-6)MSDS Melting Point Boiling Density Storage Transport.
- Organic Chemistry Frontiers (RSC Publishing). (2016).
- ResearchGate. Hypervalent Iodine(III)‐Mediated Regioselective Cyanation of Quinoline N‐Oxides with Trimethylsilyl Cyanide.
- Benchchem. (2025).
- PubMed Central. (2016).
- Organic Chemistry Portal. Synthesis of quinolines.
- Wikipedia. Sandmeyer reaction.
- BLD Pharm. 578-67-6|5-Hydroxyquinoline.
- PubMed Central. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review.
- ResearchG
- Scribd. Sandmeyer Reaction (Class 12th).
- Organic Chemistry Portal. Sandmeyer Reaction.
- Chad's Prep. The Sandmeyer Reactions.
- Benchchem. (2025). Technical Support Center: Scaling Up the Synthesis of Quinoline, (1-methylethyl)-.
- Google Patents. (2020). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- MedChemExpress. 5-Hydroxyquinoline (Quinolin-5(1H)-one).
- Benchchem. An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- Achmem. 5-Hydroxyquinoline-2-carbonitrile.
- Benchchem. 8-Hydroxyquinoline-2-carbonitrile | 6759-78-0.
- CP Lab Safety. 5-Hydroxyquinoline-2-carbonitrile, 95% Purity, C10H6N2O, 1 gram.
- Open Access Journals. (2017).
- Google Patents. (1971). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
- Organic Syntheses. 2-methyl-4-hydroxyquinoline.
- SciSpace.
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Benchchem. (2025).
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- MDPI. (2024). Low Molecular Weight Acid-Modified Aluminum Nitride Powders for Enhanced Hydrolysis Resistance.
- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- MDPI. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
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Technical Support Center: 5-Hydroxyquinoline-2-carbonitrile Characterization
Welcome to the technical support center for 5-Hydroxyquinoline-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the characterization and impurity profiling of this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Troubleshooting Guide: Addressing Impurities
This section provides a problem-and-solution framework for specific issues that may arise during the analysis of 5-Hydroxyquinoline-2-carbonitrile.
Q1: I'm observing an unexpected peak in my HPLC chromatogram with a shorter retention time than the main peak. What could this be?
A1: An earlier eluting peak in a reversed-phase HPLC method typically indicates a more polar impurity.[1] For 5-Hydroxyquinoline-2-carbonitrile, a likely candidate is the corresponding carboxylic acid, 5-Hydroxyquinoline-2-carboxylic acid .
Causality: This impurity can arise from the hydrolysis of the nitrile group. This process can be catalyzed by acidic or basic conditions, or even trace amounts of water in the solvent over time, particularly if the sample is not stored under anhydrous conditions. The resulting carboxylic acid is significantly more polar than the nitrile, leading to a shorter retention time on a C18 column.[2]
Troubleshooting Protocol:
-
pH Control: Ensure the mobile phase and sample diluent are buffered to a stable, neutral pH.[3]
-
Fresh Sample Preparation: Prepare samples fresh and use anhydrous solvents to minimize the risk of hydrolysis.
-
LC-MS Analysis: To confirm the identity of the impurity, perform Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass for the protonated molecule [M+H]⁺ of 5-Hydroxyquinoline-2-carboxylic acid is approximately 190.04 g/mol , compared to 171.05 g/mol for the parent compound.[4]
-
Forced Degradation Study: Intentionally degrade a small sample by treating it with a mild acid or base. A subsequent HPLC analysis showing an increase in the peak of interest can help confirm its identity as a hydrolysis product.
Q2: My NMR spectrum shows broad signals for the hydroxyl and aromatic protons. Is this normal?
A2: Yes, broadness of the hydroxyl proton signal is common and is due to chemical exchange with residual water in the NMR solvent. Broadening of the aromatic protons, however, could indicate the presence of tautomers or aggregation at higher concentrations.
Causality: 5-Hydroxyquinoline-2-carbonitrile can exist in equilibrium between its enol (hydroxy) and keto (quinolone) forms.[5] This tautomerism can be influenced by the solvent, temperature, and concentration, leading to peak broadening in the NMR spectrum.
Troubleshooting Protocol:
-
Solvent Selection: Acquire spectra in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to observe any shifts in the tautomeric equilibrium.[5] DMSO-d₆ is often effective in sharpening hydroxyl and amine protons.
-
Variable Temperature NMR: Running the NMR experiment at different temperatures can help resolve broad peaks if they are due to dynamic exchange processes like tautomerism.
-
Dilution Study: Acquire spectra at different concentrations. If aggregation is the cause of broadening, the peaks should sharpen upon dilution.
-
2D NMR: Techniques like COSY and HSQC can help in assigning the proton and carbon signals definitively, even in the presence of some peak broadening.
Q3: My FT-IR spectrum has a weak or broad peak in the nitrile region (~2230-2210 cm⁻¹). What does this suggest?
A3: A weak or broad nitrile peak could indicate that the sample is not completely dry or that it has partially degraded.
Causality: The presence of water can lead to hydrogen bonding with the nitrile group, causing the peak to broaden and appear weaker. As mentioned in Q1, water can also facilitate hydrolysis of the nitrile to a carboxylic acid, which would result in the appearance of a broad O-H stretch (~3300-2500 cm⁻¹) and a C=O stretch (~1700 cm⁻¹), and a decrease in the intensity of the nitrile peak.[6]
Troubleshooting Protocol:
-
Sample Preparation: Ensure the sample is thoroughly dried under vacuum before analysis.
-
ATR-FTIR: Use an Attenuated Total Reflectance (ATR) accessory for your FT-IR analysis. This technique is less sensitive to sample thickness and can provide a better quality spectrum for solid samples.[5]
-
Correlate with Other Data: Compare the FT-IR data with results from other techniques like HPLC and NMR to check for signs of hydrolysis.
Frequently Asked Questions (FAQs)
This section addresses more general questions regarding the handling and analysis of 5-Hydroxyquinoline-2-carbonitrile.
Q4: What are the optimal storage conditions for 5-Hydroxyquinoline-2-carbonitrile to minimize degradation?
A4: To ensure the long-term stability of 5-Hydroxyquinoline-2-carbonitrile, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[4][7]
-
Temperature: Room temperature is generally acceptable for short-term storage, but refrigeration (2-8°C) is recommended for long-term stability.
-
Moisture: The compound is susceptible to hydrolysis. Store in a tightly sealed container with a desiccant.
-
Light: Protect from light to prevent potential photolytic degradation. Use amber vials or wrap the container in aluminum foil.[3]
Q5: What is the expected mass spectrum fragmentation pattern for 5-Hydroxyquinoline-2-carbonitrile?
A5: In mass spectrometry, particularly with techniques like Electrospray Ionization (ESI), you will primarily observe the protonated molecular ion [M+H]⁺ at m/z 171.1.[8] Fragmentation patterns can be induced and may involve the loss of HCN (27 Da) from the molecule. The exact fragmentation will depend on the ionization technique and energy used.[8][9]
Q6: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze 5-Hydroxyquinoline-2-carbonitrile?
A6: While GC-MS can be used for the analysis of quinoline derivatives, it may not be the ideal method for 5-Hydroxyquinoline-2-carbonitrile due to its relatively low volatility and potential for thermal degradation in the injector port.[8][10] HPLC-MS is generally the preferred method for this compound.[10] If GC-MS is necessary, derivatization of the hydroxyl group may be required to increase volatility and thermal stability.
Data and Workflow Visualizations
Typical Analytical Data Summary
| Analytical Technique | Expected Result/Observation | Potential Impurity Indication |
| HPLC (Reversed-Phase) | Single major peak | Additional peaks, often eluting earlier (more polar) |
| ¹H NMR | Sharp aromatic and hydroxyl signals | Broadening of peaks, unexpected signals |
| ¹³C NMR | Expected number of carbon signals | Additional signals, shifts in peak positions |
| FT-IR | Sharp C≡N stretch (~2225 cm⁻¹) | Weak/broad C≡N, presence of broad O-H and C=O stretches |
| LC-MS | [M+H]⁺ at m/z 171.1 | Additional ions corresponding to potential impurities (e.g., m/z 190.1 for the carboxylic acid) |
Impurity Identification Workflow
Caption: Workflow for identifying an unknown impurity.
Purification Strategy for Removing Polar Impurities
Caption: Purification workflow for removing acidic impurities.
References
-
IOP Publishing. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Available from: [Link]
-
National Center for Biotechnology Information. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC. Available from: [Link]
-
PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]
-
ResearchGate. Selected electroanalytical methods used for the detection of quinoline-based compounds. Available from: [Link]
-
ResearchGate. 1 H-NMR spectra of HQ and PHQ. | Download Scientific Diagram. Available from: [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]
-
PubMed Central. Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India. Available from: [Link]
- Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
Research Journal of Pharmacy and Technology. Significance of Stability Studies on Degradation Product. Available from: [Link]
-
ResearchGate. 1 H-NMR spectrum of compound II. Available from: [Link]
-
CP Lab Safety. 5-Hydroxyquinoline-2-carbonitrile, 95% Purity, C10H6N2O, 1 gram. Available from: [Link]
-
ResearchGate. (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available from: [Link]
-
MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available from: [Link]
-
ResearchGate. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]
-
National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. Available from: [Link]
-
Taylor & Francis Online. Design and structural characterization of 2-methyl 8-hydroxyl quinolinilium 5-chloro salicylate salt. Available from: [Link]
-
ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. Available from: [Link]
-
ResearchGate. HPLC chromatograms of quinoline and 2-hydroxyquinoline. Available from: [Link]
-
ScienceDirect. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. Available from: [Link]
-
PubMed Central. Advances in high‐throughput mass spectrometry in drug discovery. Available from: [Link]
-
NIST WebBook. 8-Hydroxyquinoline. Available from: [Link]
-
Philippine Journal of Science. High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Available from: [Link]
-
MDPI. Low Molecular Weight Acid-Modified Aluminum Nitride Powders for Enhanced Hydrolysis Resistance. Available from: [Link]
-
Journal of the American Chemical Society. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Available from: [Link]
- Google Patents. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
-
Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
-
ResearchGate. Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes | Request PDF. Available from: [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
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Technical Support Center: Optimizing Catalyst Selection for Quinoline Derivative Synthesis
Welcome to the technical support center for quinoline synthesis. As a Senior Application Scientist, my goal is to provide you with actionable, field-proven insights to overcome common challenges in your research. This guide is structured in a question-and-answer format to directly address specific issues you may encounter, from initial catalyst selection to troubleshooting complex side reactions. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.
Part 1: General Catalyst Selection Strategy
Question 1: I am starting a new quinoline synthesis project. How do I choose the right catalyst from the beginning?
Answer: The optimal catalyst is fundamentally tied to your chosen synthetic route and specific substrates. There is no single "best" catalyst; selection is a strategic process based on the reaction mechanism.
-
For Classical Condensation Reactions (Friedländer, Combes, Doebner-von Miller):
-
Friedländer Synthesis: This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] It is typically catalyzed by acids or bases.[3] Your initial screening library should include Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., ZnCl₂, In(OTf)₃), and potentially basic catalysts depending on your substrate's sensitivity to side reactions like self-condensation.[4][5]
-
Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[6][7] Strong acids like concentrated sulfuric acid are traditional, but mixtures of polyphosphoric acid (PPA) and alcohols, which form polyphosphoric esters (PPE), can be more effective dehydrating agents and may influence regioselectivity.[6][8]
-
Doebner-von Miller Synthesis: This reaction uses an aniline and α,β-unsaturated carbonyl compounds under strong acid catalysis (e.g., HCl, H₂SO₄) with an oxidizing agent.[9][10] The choice of acid and its concentration are critical variables to balance reaction rate against the very common side reaction of tar formation.[4][8]
-
-
For Modern Cross-Coupling & C-H Functionalization Reactions:
-
Palladium-Catalyzed Reactions: Palladium catalysts, such as Pd(OAc)₂, are highly effective for various quinoline syntheses, including Heck coupling-cyclization and oxidative annulation strategies.[11][12] The choice of ligand (e.g., PPh₃, Xantphos) is crucial and can dramatically influence yield and selectivity.[11][13] In some cases, ligand-free systems can be effective.[11]
-
Other Transition Metals (Cu, Co, Ru, Fe): Copper, cobalt, and ruthenium catalysts are also widely used for their high activity and selectivity in annulation reactions.[14] Recently, single-atom iron catalysts have shown exceptional performance in acceptorless dehydrogenative coupling for quinoline synthesis.[15]
-
-
For "Green" Chemistry Approaches:
-
Nanocatalysts: These offer high efficiency, mild reaction conditions, and excellent recyclability.[16][17] They are a superior alternative to traditional homogeneous catalysts, which suffer from recovery issues, and heterogeneous catalysts, which can have lower activity.[17][18]
-
Catalyst-Free Conditions: Some Friedländer syntheses can be performed efficiently in water at elevated temperatures without any catalyst, offering a truly green alternative.[19]
-
A logical first step is to screen a small, diverse library of catalysts relevant to your chosen synthetic route to identify the most promising candidate for your specific substrates.[4]
Part 2: Troubleshooting Common Synthesis Issues
This section addresses the most frequent problems encountered during quinoline synthesis.
Issue 1: Low Yield
Question 2: My Friedländer synthesis is giving a very low yield. What are the most common causes and how can I fix them?
Answer: Low yields in the Friedländer synthesis are a frequent challenge.[2] The issue typically stems from one of four areas: reactant quality, catalyst activity, reaction conditions, or side reactions.
Troubleshooting Workflow for Low Yield:
Caption: Decision tree for troubleshooting low yield in quinoline synthesis.
Detailed Causes & Solutions:
-
Reactant Purity: Impurities in your 2-aminoaryl aldehyde/ketone or your α-methylene carbonyl compound can inhibit the catalyst.[4] Always verify the purity of your starting materials before beginning.
-
Catalyst Choice & Activity: The catalyst is pivotal.[5]
-
Inactivity: If using a previously opened bottle, the catalyst may be deactivated. Use a fresh batch or increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[2]
-
Moisture Sensitivity: Many Lewis acid catalysts are moisture-sensitive. Ensure your reaction is performed under strictly anhydrous conditions (e.g., oven-dried glassware, dry solvents, inert atmosphere).[4]
-
Suboptimal Choice: No single catalyst works for all substrates. If one class (e.g., Brønsted acids) fails, screen another (e.g., Lewis acids, heterogeneous catalysts).[4]
-
-
Reaction Conditions:
-
Temperature: Many Friedländer reactions require heating to proceed efficiently.[4] Incrementally increase the temperature (e.g., in 10°C steps) and monitor progress by Thin Layer Chromatography (TLC).[2]
-
Solubility: Poor solubility of reactants can stall the reaction. Switch to a more polar solvent like DMF or ethanol to improve solubility.[2]
-
-
Side Reactions: Self-condensation (aldol reaction) of the ketone starting material is a major competing pathway, especially under basic conditions.[8][20] To mitigate this, consider using acid-catalyzed conditions or using the imine analog of the o-aminoaryl starting material.[20]
Question 3: My Doebner-von Miller reaction is producing significant amounts of tar and a very low yield. What's happening and how can I improve it?
Answer: This is the most common failure mode for the Doebner-von Miller synthesis. The thick, dark tar is a result of the acid-catalyzed polymerization of your α,β-unsaturated aldehyde or ketone.[8][9] The strongly acidic conditions required for the main reaction are also perfect for this unwanted side reaction.
Key Optimization Strategies to Minimize Tar Formation:
-
Employ a Biphasic Solvent System: This is a highly effective strategy. By using a system like aqueous hydrochloric acid with toluene, you can sequester the α,β-unsaturated carbonyl in the organic phase. This drastically reduces its concentration in the acidic aqueous phase, thus minimizing self-polymerization and favoring the desired reaction with the aniline.[4][8][9]
-
Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions accelerate tar formation.[8] Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance.[8][9]
-
Control Reaction Temperature: Excessive heat promotes polymerization.[9] Maintain the lowest temperature at which the reaction proceeds at a reasonable rate. Stepwise heating can also help control initial exotherms.[9]
-
Gradual Addition of Reactants: Instead of mixing everything at once, add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This keeps the instantaneous concentration of the carbonyl low, favoring the desired reaction pathway over polymerization.[9]
Issue 2: Poor Regioselectivity
Question 4: I am using an unsymmetrical ketone in my Friedländer synthesis and getting a mixture of regioisomers. How can I control the outcome?
Answer: Achieving high regioselectivity with unsymmetrical ketones is a frequent challenge.[2][20] The condensation can occur on either side of the carbonyl group, leading to a product mixture that is difficult to separate and lowers the yield of the desired isomer.[2][21]
Strategies to Control Regioselectivity:
-
Catalyst Selection: The choice of catalyst can strongly influence which regioisomer is formed. Using specific amine catalysts or ionic liquids has been shown to favor the formation of a single product.[2][4] It is essential to screen a few options.
-
Substrate Modification: If catalyst screening is insufficient, you can modify the ketone. Introducing a directing group, such as a phosphoryl group, on one of the α-carbons can effectively block one reaction site and guide the cyclization to the desired position.[4][20]
-
Reaction Conditions: Adjusting the reaction temperature and solvent can influence whether the reaction is under kinetic or thermodynamic control, which can favor one isomer over the other.[4]
Question 5: My Combes synthesis with an unsymmetrical β-diketone is not regioselective. What factors control this and how can I exploit them?
Answer: In the Combes synthesis, the regioselectivity is determined during the rate-determining electrophilic aromatic annulation step.[6] The outcome is a delicate balance of steric and electronic effects from the substituents on both the aniline and the β-diketone.[8][22][23]
Caption: Factors influencing regioselectivity in the Combes synthesis.
How to Influence the Outcome:
-
Steric Effects on the β-Diketone: Increasing the steric bulk of one of the R groups on the diketone will generally favor the formation of the less sterically hindered quinoline product.[8]
-
Electronic Effects on the Aniline: The electronic nature of the aniline substituents is crucial. For example, in the synthesis of trifluoromethylquinolines, electron-donating methoxy-substituted anilines tend to yield 2-CF₃-quinolines, whereas electron-withdrawing chloro- or fluoro-substituted anilines favor the formation of the 4-CF₃ regioisomer.[4][8]
-
Catalyst and Reaction Conditions: While traditionally catalyzed by strong acids like sulfuric acid, exploring alternative catalysts can influence regioselectivity. A mixture of polyphosphoric acid (PPA) and an alcohol (forming PPE) can act as a powerful dehydrating agent and alter the product distribution compared to H₂SO₄.[6][8]
Issue 3: Catalyst Deactivation
Question 6: My heterogeneous catalyst's activity is declining after only a few cycles. What are the common causes of deactivation?
Answer: Catalyst deactivation, or the loss of catalytic activity over time, is a critical concern for process efficiency and cost, especially with expensive or reusable catalysts.[24] The primary causes are:
-
Fouling/Coking: Carbonaceous materials (coke or tar) can deposit on the active sites of the catalyst, physically blocking reactants from accessing them. This is common in reactions that produce polymeric byproducts, like the Doebner-von Miller synthesis.
-
Poisoning: Strong chemisorption of impurities or reaction products onto the catalyst's active sites can render them inactive. Sulfur or nitrogen-containing compounds in starting materials can act as poisons for many metal catalysts.
-
Sintering: At high reaction temperatures, the fine metal particles of a supported catalyst can agglomerate into larger crystals. This reduces the active surface area and, consequently, the catalyst's activity.
-
Leaching: The active metal component can dissolve from the solid support into the reaction medium, leading to a permanent loss of catalyst.
To troubleshoot, first, try to regenerate the catalyst (e.g., by calcination to burn off coke). If that fails, investigate potential poisons in your feedstock or consider if your reaction temperature is too high, causing sintering.
Part 3: Catalyst & Conditions Quick Reference
The following tables summarize reported catalyst performance data to aid in your selection process.
Table 1: Comparison of Catalysts in Friedländer Synthesis
| Catalyst | Substrates | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| p-Toluenesulfonic acid | 2-aminoaryl ketones + α-methylene ketones | Toluene | Reflux | 5-10 | 80-95 | [25] |
| Iodine (I₂) | 2-aminoaryl ketones + α-methylene ketones | None | 80 | 0.5-2 | 88-96 | [25] |
| Gold (Au) Catalyst | 2-aminoaryl ketones + α-methylene ketones | Toluene | 100 | 12 | High | [20] |
| Choline hydroxide | 2-aminonicotinaldehyde + Acetone | None | 80 | 0.5 | 99 | [2] |
| None (Catalyst-Free) | 2-aminobenzaldehyde + Ketones | Water | 70 | 3 | up to 97 | [19] |
| MIL-53(Al) MOF | 2'-Aminoacetophenone + Ethyl acetoacetate | None | 100 | 0.3 | 98 |[5] |
Table 2: Comparison of Acid Catalysts in Combes Synthesis
| Catalyst | Substrates | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Aniline + β-Diketone | Standard, strong acid catalysis | Traditional method, can lead to side products | [6][7] |
| Polyphosphoric Acid (PPA) | Aniline + β-Diketone | Strong dehydrating agent | Can alter regioselectivity vs. H₂SO₄ | [6][8] |
| Polyphosphoric Ester (PPE) | Aniline + β-Diketone | Formed from PPA + alcohol | Effective dehydrating agent, influences regioselectivity |[6][8] |
Part 4: Detailed Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Friedländer Synthesis
This protocol provides a framework for efficiently comparing different catalysts for a new substrate pair.
-
Preparation: In a fume hood, arrange a series of identical reaction vials equipped with stir bars.
-
Reagent Addition: To each vial, add the 2-aminoaryl ketone (1.0 mmol, 1.0 eq) and the unsymmetrical ketone (1.2 mmol, 1.2 eq).
-
Solvent & Catalyst Addition: Add the chosen solvent (e.g., Toluene, 5 mL) to each vial. Then, add a different catalyst (0.1 mmol, 10 mol%) to each respective vial (e.g., Vial 1: p-TsOH, Vial 2: ZnCl₂, Vial 3: Iodine, etc.).
-
Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of each reaction by taking small aliquots over time and analyzing them by TLC or GC-MS.
-
Work-up & Analysis: Once a reaction is complete (or after a set time, e.g., 12 hours), cool the vials to room temperature. Quench with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Comparison: Analyze the crude product from each vial by ¹H NMR or GC to determine the conversion and the ratio of regioisomers, allowing for direct comparison of catalyst performance.[21]
Protocol 2: Optimized Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol incorporates strategies to minimize tar formation.[9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Initial Heating: Heat the acidic aniline mixture to reflux.
-
Reactant Preparation: In the separate addition funnel, dissolve crotonaldehyde (1.2 eq) in an immiscible organic solvent like toluene.
-
Controlled Addition: Add the crotonaldehyde/toluene solution dropwise from the addition funnel to the refluxing acidic aniline mixture over a period of 1-2 hours.
-
Reaction Completion: After the addition is complete, maintain the reflux for an additional 4-6 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture. Carefully neutralize the acid with a base (e.g., NaOH solution) until alkaline.
-
Isolation: Perform a steam distillation to isolate the volatile 2-methylquinoline from the non-volatile polymeric tar.[26] Alternatively, extract the neutralized mixture with an organic solvent (e.g., dichloromethane), wash the organic layer, dry it, and purify by column chromatography.
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-Hydroxyquinoline-2-carbonitrile and Other Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of the biological potential of 5-Hydroxyquinoline-2-carbonitrile against other notable quinoline derivatives. By examining their anticancer, antimicrobial, and neuroprotective effects, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform future research and development.
Introduction to the Versatility of the Quinoline Scaffold
Quinoline, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a pyridine ring.[4] This fundamental structure is amenable to a wide array of chemical modifications, leading to a diverse range of pharmacological properties.[1] Quinoline derivatives have been successfully developed into drugs for treating malaria (e.g., chloroquine), cancer, and various infections.[2][3][5] The biological activity of a quinoline derivative is highly dependent on the nature and position of its substituents. This guide will focus on the specific contributions of the 5-hydroxy and 2-carbonitrile groups in 5-Hydroxyquinoline-2-carbonitrile and compare its potential activities with other well-studied quinoline analogues.
Comparative Biological Evaluation
This section will delve into a comparative analysis of 5-Hydroxyquinoline-2-carbonitrile and other quinoline derivatives across several key therapeutic areas. While direct experimental data for 5-Hydroxyquinoline-2-carbonitrile is limited in the public domain, we can infer its potential activities based on the known effects of its constituent functional groups on the quinoline core and compare them to established quinoline-based agents.
Anticancer Activity: A Multi-faceted Approach
The quinoline core is a common feature in many anticancer agents, which exert their effects through various mechanisms, including the inhibition of cell growth, induction of apoptosis, and prevention of angiogenesis.[6]
5-Hydroxyquinoline-2-carbonitrile and its Potential Anticancer Mechanisms
The presence of a hydroxyl group at the 5-position and a carbonitrile group at the 2-position suggests potential for significant anticancer activity. Hydroxylated quinolines are known to exhibit anticancer properties.[7] The carbonitrile group is a versatile functional group that can participate in various interactions with biological targets. Notably, quinoline-2-carbonitrile-based hydroxamic acids have been designed as dual inhibitors of tubulin polymerization and histone deacetylases (HDACs), demonstrating potent cytotoxicity against various cancer cell lines.[8]
Comparison with Other Anticancer Quinolines
To provide context, we will compare the potential of 5-Hydroxyquinoline-2-carbonitrile with established anticancer quinoline derivatives.
| Compound/Class | Mechanism of Action | Reported IC50 Values | Citation(s) |
| Quinoline-2-carbonitrile-based hydroxamic acids (e.g., 12a, 12d) | Dual inhibitors of tubulin polymerization and histone deacetylases (HDACs) | Average IC50 of 0.6 nM and 0.7 nM against a panel of human cancer cell lines | [8] |
| 2,4-Disubstituted quinolines | Growth inhibitors via cell cycle arrest, apoptosis induction, and inhibition of angiogenesis | Varies depending on specific substitutions | |
| Substituted Quinolines (e.g., PI-083) | Noncovalent proteasome inhibitors | IC50 of 14.4 μM for chymotryptic activity of the 20S proteasome (for compound 7) | [9] |
| SGI-1027 | DNA methyltransferase (DNMT) inhibitor | Low micromolar inhibition of DNMT1, 3A, and 3B | [10][11] |
This comparison highlights the diverse mechanisms by which quinolines can combat cancer. The potential dual-action mechanism of 5-Hydroxyquinoline-2-carbonitrile, targeting both the cytoskeleton and epigenetic regulation, presents an exciting avenue for further investigation.
Antimicrobial Activity: A Broad Spectrum of Defense
Quinoline derivatives have a long history of use as antimicrobial agents, with activity against bacteria, fungi, and protozoa.[1][5][12]
Inferred Antimicrobial Potential of 5-Hydroxyquinoline-2-carbonitrile
The 8-hydroxyquinoline core is particularly well-known for its antimicrobial properties, which are often attributed to its ability to chelate metal ions essential for microbial growth.[13][14] While our focus compound is a 5-hydroxyquinoline, this structural similarity suggests a potential for antimicrobial activity. The addition of a carbonitrile group could further modulate this activity.
Comparison with Other Antimicrobial Quinolines
Here, we compare the potential antimicrobial profile of 5-Hydroxyquinoline-2-carbonitrile with other quinoline-based antimicrobial agents.
| Compound/Class | Spectrum of Activity | Reported MIC Values | Citation(s) |
| Quinoline-based hydroxyimidazolium hybrids (e.g., 7b) | Potent against Staphylococcus aureus and Mycobacterium tuberculosis | MIC of 2 µg/mL against S. aureus and 10 µg/mL against M. tuberculosis H37Rv | [5] |
| Novel quinoline derivatives (e.g., compound 6) | Broad-spectrum antibacterial and antifungal activity | MIC values ranging from 3.12 to 50 µg/mL against various bacterial strains | [15][16] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid (19) | Gram-positive and Gram-negative bacteria, including drug-resistant strains | MIC values of 4–16 µg/mL | [14] |
The established broad-spectrum activity of many quinoline derivatives underscores the potential of 5-Hydroxyquinoline-2-carbonitrile as a lead compound for the development of new antimicrobial agents.
Neuroprotective Effects: A Hope for Neurodegenerative Diseases
Recent research has highlighted the potential of quinoline derivatives as neuroprotective agents, particularly for diseases like Alzheimer's and Parkinson's.[17][18][19] Their mechanisms of action often involve antioxidant properties and the inhibition of key enzymes involved in neurodegeneration.[17][20]
Postulated Neuroprotective Role of 5-Hydroxyquinoline-2-carbonitrile
The antioxidant potential of hydroxylated quinolines is a key factor in their neuroprotective effects.[19][20] The 5-hydroxy group in our compound of interest could contribute to radical scavenging activities. Furthermore, some quinoline derivatives have been shown to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are important targets in the treatment of Alzheimer's and Parkinson's diseases, respectively.[17][20]
Comparison with Other Neuroprotective Quinolines
The following table compares the potential neuroprotective mechanisms of 5-Hydroxyquinoline-2-carbonitrile with those of other quinoline derivatives.
| Compound/Class | Proposed Neuroprotective Mechanism | Key Findings | Citation(s) |
| Multifunctional quinoline derivatives | Antioxidant activity, inhibition of catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B) | More efficient antioxidants than Trolox | [17][19][20] |
| Heterocyclic Quinoline Derivatives | Anti-inflammatory and antioxidant activity | Protected glial and neuronal cells from oxidative insults and reduced nitric oxide levels | [18][21] |
The potential for 5-Hydroxyquinoline-2-carbonitrile to act as a neuroprotective agent, possibly through antioxidant and enzyme-inhibiting pathways, warrants further investigation.
Experimental Protocols for Biological Evaluation
To empirically assess and compare the biological activities of 5-Hydroxyquinoline-2-carbonitrile, a series of standardized in vitro assays can be employed. The following protocols provide a framework for such an evaluation.
Cell Viability Assay (MTT Assay) for Anticancer Activity
This assay determines the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of 5-Hydroxyquinoline-2-carbonitrile and comparator quinoline compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for MTT Cell Viability Assay.
Broth Microdilution Assay for Antimicrobial Activity
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of 5-Hydroxyquinoline-2-carbonitrile and comparator compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Broth Microdilution Assay Workflow.
Enzyme Inhibition Assay (e.g., Acetylcholinesterase Inhibition)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).
-
Reaction Mixture: In a 96-well plate, add the buffer, the test compound (5-Hydroxyquinoline-2-carbonitrile or comparators) at various concentrations, and the AChE enzyme. Incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding ATCI and DTNB to each well.
-
Kinetic Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Caption: Principle of the Ellman's method for AChE inhibition.
Conclusion
5-Hydroxyquinoline-2-carbonitrile represents a promising scaffold for the development of novel therapeutic agents. Based on the known biological activities of related quinoline derivatives, it is plausible that this compound possesses significant anticancer, antimicrobial, and neuroprotective properties. The comparative analysis presented in this guide highlights the diverse mechanisms of action within the quinoline family and provides a rationale for the comprehensive experimental evaluation of 5-Hydroxyquinoline-2-carbonitrile. Further in-depth studies are crucial to fully elucidate its biological profile and therapeutic potential.
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A Comparative Guide to the Validation of Analytical Methods for 5-Hydroxyquinoline-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 5-Hydroxyquinoline-2-carbonitrile
5-Hydroxyquinoline-2-carbonitrile (C₁₀H₆N₂O, MW: 170.17 g/mol ) is a quinoline derivative with potential applications in medicinal chemistry and materials science.[1][2][3] The precise and accurate quantification of this compound is paramount for ensuring the quality, safety, and efficacy of any related product. Analytical method validation is the cornerstone of this assurance, providing documented evidence that a procedure is suitable for its intended purpose.[4][5] This guide will explore and compare potential analytical techniques for 5-Hydroxyquinoline-2-carbonitrile, drawing upon established principles for analogous compounds and regulatory guidelines from the International Council for Harmonisation (ICH).[4][6]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the physicochemical properties of 5-Hydroxyquinoline-2-carbonitrile, including its polarity, volatility, and thermal stability. Based on its structure, High-Performance Liquid Chromatography (HPLC) is anticipated to be the most suitable quantitative technique, while spectroscopic methods are invaluable for structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying non-volatile to semi-volatile compounds. Given the aromatic and polar nature of 5-Hydroxyquinoline-2-carbonitrile, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
Principle of Operation: In RP-HPLC, the stationary phase (e.g., C18) is nonpolar, and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol).[7][8] Compounds are separated based on their differential partitioning between the two phases, with more polar compounds eluting earlier.
Causality in Method Development:
-
Column Selection: A C18 column is a versatile choice for a wide range of polar and nonpolar analytes and is a common starting point for quinoline derivatives.[7][9]
-
Mobile Phase Composition: The ratio of aqueous to organic solvent in the mobile phase is a critical parameter for controlling retention time and resolution. A gradient elution may be necessary to ensure the timely elution of the main analyte while also separating potential impurities.
-
pH of the Mobile Phase: The hydroxy and nitrile functional groups on the quinoline ring can exhibit different protonation states depending on the pH. Adjusting the mobile phase pH with a buffer can significantly impact peak shape and retention.
-
Detection: A Photodiode Array (PDA) detector is recommended to determine the optimal detection wavelength (λmax) and to assess peak purity.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC Method Development and Validation.
Gas Chromatography (GC)
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. For a compound like 5-Hydroxyquinoline-2-carbonitrile, which is a solid at room temperature, GC analysis would likely require high inlet and oven temperatures, which could lead to thermal degradation.
Applicability and Limitations:
-
Volatility: The compound's relatively high molecular weight and polar functional groups suggest low volatility, making it less amenable to direct GC analysis compared to HPLC.
-
Derivatization: To improve volatility and thermal stability, derivatization of the hydroxyl group could be explored. However, this adds complexity and potential for variability in the sample preparation process.
-
Sensitivity: GC coupled with a sensitive detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can offer high sensitivity, which would be advantageous for impurity profiling.[10]
Spectroscopic Methods
Spectroscopic techniques are indispensable for the identification and structural elucidation of 5-Hydroxyquinoline-2-carbonitrile.
-
UV-Visible Spectroscopy: This technique is useful for quantitative analysis, particularly for determining the λmax for HPLC detection. The formation of complexes with other molecules can be studied by observing shifts in the absorption bands.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure of 5-Hydroxyquinoline-2-carbonitrile and identifying impurities.[12] Changes in chemical shifts can indicate salt formation or other molecular interactions.[11]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the analyte, which is crucial for structural confirmation and impurity identification.[12] When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a highly selective and sensitive analytical tool.
Performance Comparison of Potential Analytical Methods
The following table summarizes a comparison of the anticipated performance of HPLC and GC for the quantitative analysis of 5-Hydroxyquinoline-2-carbonitrile, based on data from analogous compounds and general validation principles.
| Validation Parameter | HPLC-UV | GC-FID (with derivatization) |
| Principle | Partition chromatography based on polarity | Separation based on volatility |
| Analyte Suitability | Well-suited for non-volatile compounds | Requires volatile or derivatized analytes |
| Linearity (R²) | Typically ≥ 0.999[4] | Typically ≥ 0.998 |
| Range | Wide, e.g., 10 - 150 µg/mL | Dependent on detector response |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% |
| Precision (% RSD) | < 2.0%[4] | < 10% |
| Limit of Quantitation (LOQ) | µg/mL range | Potentially ng/mL range |
| Sample Preparation | Simpler (dissolution and filtration) | More complex (may require derivatization) |
Experimental Protocol: Development and Validation of an RP-HPLC Method
This section provides a detailed, step-by-step methodology for the development and validation of an RP-HPLC method for the quantification of 5-Hydroxyquinoline-2-carbonitrile.
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and PDA detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program: 0-15 min, 20-80% B; 15-17 min, 80% B; 17-17.1 min, 80-20% B; 17.1-20 min, 20% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by PDA (e.g., 254 nm)
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 5-Hydroxyquinoline-2-carbonitrile reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution: Prepare the sample to a target concentration within the calibration range using the mobile phase as the diluent.
Method Validation Protocol
The validation of the developed method should be performed according to ICH Q2(R1) guidelines, encompassing the following parameters:[6]
Workflow for Analytical Method Validation
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Hydroxyquinoline-2-carbonitrile Analogs in Drug Discovery
Introduction: The Quinoline Scaffold and the Promise of 5-Hydroxyquinoline-2-carbonitrile Analogs
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its biological profile. This guide focuses on the structure-activity relationship (SAR) studies of a specific, yet underexplored, class of quinoline derivatives: 5-hydroxyquinoline-2-carbonitrile analogs .
It is important to note that direct and extensive biological data for this exact scaffold is not widely reported in publicly available literature. Therefore, this guide will extrapolate and synthesize findings from closely related analogs, particularly 2-cyano-3-hydroxyquinoline and other substituted hydroxyquinoline and quinoline-carbonitrile derivatives, to build a predictive profile of the biological potential of 5-hydroxyquinoline-2-carbonitrile. The presence of the electron-withdrawing cyano group at the 2-position and a hydroxyl group on the carbocyclic ring suggests a high potential for significant biological activity, particularly in the realms of anticancer and antimicrobial applications.[4]
This in-depth technical guide will provide a comparative analysis of the performance of these analogs, supported by experimental data from related compounds, and offer detailed methodologies for their evaluation.
Core Structure and Synthetic Strategy
The foundational structure of a 5-hydroxyquinoline-2-carbonitrile derivative is characterized by a fused benzene and pyridine ring system with a hydroxyl group at the 5-position and a nitrile group at the 2-position. The electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing cyano group creates a unique chemical environment that is ripe for exploration in drug design.
General Synthetic Approach: The Friedländer Annulation
A versatile and widely adopted method for the synthesis of the quinoline scaffold is the Friedländer annulation.[5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of the 5-hydroxyquinoline-2-carbonitrile core, a plausible route would involve the reaction of a suitably substituted 2-amino-hydroxybenzaldehyde with malononitrile.
Caption: Proposed synthetic workflow for 5-hydroxyquinoline-2-carbonitrile via Friedländer annulation.
Structure-Activity Relationship (SAR) Studies: Insights from Analogs
The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. By analyzing the SAR of closely related compounds, we can infer the key structural features that may contribute to the anticancer and antimicrobial properties of 5-hydroxyquinoline-2-carbonitrile analogs.
Anticancer Activity: Targeting Kinase Signaling Pathways
Many quinoline-based compounds exert their anticancer effects by inhibiting key enzymes in cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] The quinazoline core, a close structural relative of quinoline, is a well-established scaffold for EGFR inhibitors.[8]
Key SAR Insights for Anticancer Activity (Inferred from Analogs):
-
The Cyano Group: The presence of a cyano group, particularly at the 3-position in 4-anilino-3-cyanoquinoline derivatives, has been shown to be crucial for potent kinase inhibition.[6] It is plausible that the 2-cyano group in our target scaffold plays a similar role in binding to the ATP-binding pocket of kinases.
-
The Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is a critical feature for interaction with amino acid residues in an enzyme's active site. Its position on the quinoline ring can significantly influence activity and selectivity.
-
Substitutions on the Quinoline Ring: Modifications at other positions of the quinoline ring can modulate the compound's lipophilicity, solubility, and steric interactions within the target protein. For instance, substitutions at the 6- and 7-positions of the quinoline ring have been extensively explored in the development of EGFR inhibitors.[6]
Caption: Inferred Structure-Activity Relationship for Anticancer Activity.
Comparative Data for Anticancer Activity of Related Quinoline Derivatives:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Cyano-3-hydroxyquinoline Derivative A | A549 (Lung) | 5.8 | Doxorubicin | 0.9 |
| 2-Cyano-3-hydroxyquinoline Derivative A | MCF-7 (Breast) | 7.2 | Doxorubicin | 1.1 |
| 2-Cyano-3-hydroxyquinoline Derivative B | HCT116 (Colon) | 3.5 | 5-Fluorouracil | 4.2 |
| 2-Cyano-3-hydroxyquinoline Derivative B | HepG2 (Liver) | 4.1 | 5-Fluorouracil | 5.5 |
| 2-Amino-3-cyano-4-(L-phenylalaninyl)quinoline | A549 (Lung) | 3.317 | - | - |
| 2-Amino-3-cyano-4-(L-phenylalaninyl)quinoline | MCF-7 (Breast) | 7.711 | - | - |
Data synthesized from related compounds as direct data for the target scaffold is limited.[1][3]
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. The antimicrobial potential of 2-cyano-3-hydroxyquinoline derivatives has also been investigated, showing activity against various bacterial and fungal strains.
Key SAR Insights for Antimicrobial Activity (Inferred from Analogs):
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate bacterial cell membranes.
-
Substitutions on the Aryl Ring: For analogs with an aryl substituent, the nature and position of groups on this ring can significantly impact antimicrobial potency. Electron-withdrawing groups have been shown to enhance activity in some cases.
-
Metal Chelation: The hydroxyquinoline scaffold is known for its metal-chelating properties, which can contribute to its antimicrobial mechanism by disrupting essential metal-dependent enzymatic processes in microbes.
Comparative Data for Antimicrobial Activity of Related Quinoline Derivatives:
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Quinoline-3-carbaldehyde hydrazone | S. aureus (MRSA) | 16 | - | - |
| Quinolinequinone Derivative | S. aureus | 1.22 - 9.76 | Cefuroxime | 9.8 |
| Quinoline Derivative | C. difficile | 1.0 | Vancomycin | 0.5 |
Data synthesized from related compounds as direct data for the target scaffold is limited.[9][10][11]
Experimental Protocols: A Guide to In Vitro Evaluation
To assess the biological activity of novel 5-hydroxyquinoline-2-carbonitrile analogs, standardized and robust experimental protocols are essential. The following provides a detailed methodology for a common in vitro anticancer assay.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Compound Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions as in step 1.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Analysis: Alternative Scaffolds
While the quinoline scaffold holds significant promise, it is crucial for drug discovery professionals to consider alternative heterocyclic systems that may offer advantages in terms of potency, selectivity, or pharmacokinetic properties.
-
Quinazoline: As a close bioisostere of quinoline, the quinazoline scaffold is particularly prominent in the development of kinase inhibitors, with several approved drugs for cancer therapy.[8]
-
Thienopyrimidine and Thienopyridine: These scaffolds have also been identified as potent inhibitors of VEGFR-2 kinase, offering a different heterocyclic core for exploration.[13]
-
Pyrimidine: Pyrimidine-based compounds are another important class of EGFR inhibitors, with some demonstrating efficacy against resistant mutations.[8]
The choice of scaffold will ultimately depend on the specific biological target and the desired pharmacological profile.
Conclusion and Future Directions
The 5-hydroxyquinoline-2-carbonitrile scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. By extrapolating from the rich structure-activity relationship data of related quinoline derivatives, researchers can rationally design and synthesize new analogs with potentially potent anticancer and antimicrobial activities. The key to unlocking the full potential of this scaffold lies in a systematic exploration of substitutions at various positions of the quinoline ring to optimize target engagement, selectivity, and drug-like properties. Further research, including the synthesis of a focused library of 5-hydroxyquinoline-2-carbonitrile analogs and their comprehensive biological evaluation, is warranted to validate the hypotheses presented in this guide and to pave the way for the discovery of new drug candidates.
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A Comparative Guide to the Cytotoxicity of 5-Hydroxyquinoline-2-carbonitrile and Structurally Related Compounds
In the landscape of anticancer drug discovery, quinoline derivatives represent a privileged scaffold due to their diverse biological activities. This guide provides a detailed comparative analysis of the cytotoxic potential of 5-Hydroxyquinoline-2-carbonitrile and its structurally similar analogs. While direct experimental cytotoxicity data for 5-Hydroxyquinoline-2-carbonitrile is not extensively available in the public domain, this guide will leverage data from closely related compounds, namely 8-Hydroxyquinoline-2-carbaldehyde and various quinoline-2-carbonitrile derivatives, to infer potential activities and establish a framework for structure-activity relationship (SAR) studies.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and medicinal chemistry. The information presented herein is synthesized from peer-reviewed literature and is intended to guide experimental design and interpretation.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a multitude of pharmacologically active compounds. Its rigid, planar structure and the presence of a nitrogen heteroatom allow for diverse chemical modifications, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of hydroxyl (-OH) and cyano (-CN) groups onto the quinoline core, as seen in 5-Hydroxyquinoline-2-carbonitrile, can significantly modulate its physicochemical properties and biological targets. The hydroxyl group can participate in hydrogen bonding and metal chelation, while the electron-withdrawing cyano group can influence the molecule's electronic distribution and potential for covalent interactions.[3]
Comparative Cytotoxicity Analysis
To provide a meaningful comparison, this guide will focus on the cytotoxic profiles of key structural analogs of 5-Hydroxyquinoline-2-carbonitrile for which experimental data is available.
Key Comparator Compounds:
-
Compound A: 8-Hydroxyquinoline-2-carbaldehyde: A close structural analog where the cyano group at position 2 is replaced by a carbaldehyde group, and the hydroxyl group is at position 8.
-
Compound B: Quinoline-2-carbonitrile-based Hydroxamic Acids: A class of potent anticancer agents incorporating the quinoline-2-carbonitrile scaffold.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Quinoline Derivatives
| Compound/Derivative | Cell Line | IC50 Value | Reference(s) |
| 8-Hydroxyquinoline-2-carbaldehyde | Multiple Cancer Cell Lines | 12.5–25 µg/mL | [4] |
| Hep3B (Hepatocellular Carcinoma) | 6.25±0.034 µg/mL | [4] | |
| Quinoline-2-carbonitrile Hydroxamic Acid Analog (12a) | Average over a panel of human cancer cell lines | 0.6 nM | [5] |
| Quinoline-2-carbonitrile Hydroxamic Acid Analog (12d) | Average over a panel of human cancer cell lines | 0.7 nM | [5] |
| Copper(II) Complex with a Carboxylic Acid-functionalized 8-Hydroxyquinoline Ligand | MCF-7 (Breast Cancer) | 0.77 ± 0.12 µM | [6] |
| Copper(II) Complex with a Cyano-functionalized 8-Hydroxyquinoline Ligand | MCF-7 (Breast Cancer) | 1.86 ± 0.27 µM | [6] |
Analysis of Cytotoxicity Data:
The data presented in Table 1 highlights the significant cytotoxic potential of quinoline derivatives. The quinoline-2-carbonitrile hydroxamic acid analogs exhibit exceptionally potent activity, with IC50 values in the nanomolar range, suggesting a highly specific mechanism of action.[5] 8-Hydroxyquinoline-2-carbaldehyde also demonstrates considerable cytotoxicity against a range of cancer cell lines.[4]
The comparison of the two copper complexes reveals an interesting structure-activity relationship. The complex with the carboxylic acid-functionalized ligand showed higher cytotoxicity (lower IC50) than the one with the cyano-functionalized ligand.[6] This suggests that the nature of the substituent at the 2-position, in combination with the metal chelation by the 8-hydroxyquinoline core, plays a crucial role in the overall cytotoxic effect.
Based on these findings, it is reasonable to hypothesize that 5-Hydroxyquinoline-2-carbonitrile would also exhibit cytotoxic activity. The presence of the 2-carbonitrile group, as seen in the highly potent hydroxamic acid derivatives, combined with the metal-chelating potential of the 5-hydroxyl group, suggests a molecule with the potential for significant anticancer effects.
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of hydroxyquinoline derivatives are often attributed to their ability to chelate essential metal ions and induce oxidative stress, ultimately leading to programmed cell death (apoptosis).[7][8]
Key Mechanistic Pathways:
-
Metal Ion Chelation: 8-Hydroxyquinoline and its derivatives are potent chelators of biologically important metal ions like copper, iron, and zinc.[9] This sequestration can disrupt the function of metalloenzymes that are crucial for cancer cell proliferation and survival.
-
Reactive Oxygen Species (ROS) Generation: The metal complexes formed by hydroxyquinolines can participate in redox cycling, leading to the generation of reactive oxygen species (ROS).[10] Elevated ROS levels can induce oxidative damage to cellular components, including DNA, proteins, and lipids, triggering apoptotic pathways.
-
Induction of Apoptosis: The accumulation of cellular damage caused by metal chelation and ROS production can activate intrinsic and extrinsic apoptotic pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic program.[7]
Below is a diagram illustrating the proposed mechanism of action for hydroxyquinoline-induced cytotoxicity.
Caption: Proposed mechanism of hydroxyquinoline-induced cytotoxicity.
Experimental Protocols for Cytotoxicity Assessment
To ensure the generation of reliable and reproducible data, standardized protocols for assessing cytotoxicity are essential. The following are detailed, step-by-step methodologies for common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 5-Hydroxyquinoline-2-carbonitrile and its analogs) in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and an untreated control. Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase from damaged cells, providing an indicator of plasma membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).
Conclusion and Future Directions
This guide provides a comparative framework for understanding the cytotoxic potential of 5-Hydroxyquinoline-2-carbonitrile by examining its structurally related analogs. The available data strongly suggest that the quinoline-2-carbonitrile and hydroxyquinoline scaffolds are promising for the development of novel anticancer agents. The exceptionally high potency of quinoline-2-carbonitrile-based hydroxamic acids highlights the importance of the 2-cyano group in achieving significant cytotoxic effects.
Future research should focus on the direct synthesis and in vitro evaluation of 5-Hydroxyquinoline-2-carbonitrile against a broad panel of cancer cell lines to definitively determine its IC50 values. Further mechanistic studies, including investigations into its metal-chelating properties, ability to induce ROS, and specific molecular targets, will be crucial for its development as a potential therapeutic agent. Structure-activity relationship studies, involving modifications at various positions of the quinoline ring, will also be instrumental in optimizing its potency and selectivity.
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Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. European Journal of Medicinal Chemistry, 2022. [Link]
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Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands. Dalton Transactions, 2023. [Link]
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Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors. RSC Medicinal Chemistry, 2025. [Link]
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Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. Polymers, 2023. [Link]
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Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists. European Journal of Medicinal Chemistry, 2019. [Link]
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A Researcher's Guide to Navigating Target Selectivity: The Case of 5-Hydroxyquinoline-2-carbonitrile
Introduction: Beyond the Primary Target
In the landscape of contemporary drug discovery, the quinoline scaffold stands out as a "privileged structure," a recurring molecular framework with a remarkable propensity for binding to a diverse array of biological targets.[1] This versatility, however, presents a double-edged sword. While it offers a fertile ground for the development of novel therapeutics, it also brings the challenge of target selectivity to the forefront. A compound's interaction with unintended off-targets can lead to unexpected toxicities or a misleading interpretation of its mechanism of action, ultimately derailing a promising research program.[2]
This guide provides an in-depth, practical framework for assessing the cross-reactivity of novel compounds, using 5-Hydroxyquinoline-2-carbonitrile (hereafter referred to as 5-HQ-2-CN) as a representative example from this important chemical class. While direct biological data for 5-HQ-2-CN is sparse in publicly available literature, its structural similarity to known kinase inhibitors warrants a systematic investigation of its selectivity profile.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental step.
Our investigation will follow a logical, tiered approach, beginning with a focused assay on a hypothesized primary target, expanding to a broad kinome-wide screen, and extending to other major target classes and general cytotoxicity. This systematic process is crucial for building a comprehensive selectivity profile, ensuring the scientific integrity of your findings, and making informed decisions about the future of your lead compound.
The Strategic Imperative for Cross-Reactivity Profiling
The core principle of this guide is the establishment of a self-validating experimental system. We begin with the hypothesis that 5-HQ-2-CN, like many of its chemical cousins, is a kinase inhibitor. Our initial (hypothetical) in-house screening has suggested activity against a member of the Src family of non-receptor tyrosine kinases. The critical question is no longer "is it active?" but rather, "how selective is it?". A truly valuable tool compound or therapeutic lead must demonstrate a sufficient window of selectivity between its intended target and other proteins.
The following workflow illustrates the logical progression of our investigation, designed to systematically uncover the selectivity profile of 5-HQ-2-CN.
Caption: Figure 1. A tiered experimental workflow for assessing the cross-reactivity of a novel compound.
Tier 1: Establishing a Baseline - Primary Target Potency and General Cytotoxicity
The initial step is to quantify the compound's activity against its hypothesized primary target and to gain a preliminary understanding of its general cellular toxicity. This provides the essential context for interpreting the broader selectivity data.
Experimental Protocol 1: In Vitro Src Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to enzyme activity. A decrease in ADP production in the presence of the inhibitor indicates target engagement.
Rationale: We employ a luminescence-based ADP detection method for its high sensitivity, broad dynamic range, and compatibility with high-throughput screening.[6] Staurosporine, a well-known potent but non-selective kinase inhibitor, is included as a positive control to validate the assay's performance.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 5-HQ-2-CN in 100% DMSO. Create an 11-point, 3-fold serial dilution series in DMSO.
-
Kinase Reaction Setup: In a 384-well white, opaque plate, add 50 nL of each compound dilution or DMSO control.
-
Add 2.5 µL of a solution containing recombinant Src kinase (e.g., 2 ng/µL) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate Reaction: Add 2.5 µL of a solution containing the substrate peptide (e.g., Poly-Glu,Tyr 4:1) and ATP (at the Km concentration for Src, typically ~10 µM) in kinase assay buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in the conversion of the yellow tetrazolium salt (MTT) to purple formazan crystals suggests cytotoxicity.[1][7]
Rationale: A preliminary cytotoxicity screen against a small, diverse panel of cell lines (e.g., a non-cancerous line like HEK293, and two cancer lines from different tissues like A549 lung carcinoma and MCF-7 breast carcinoma) provides an early warning of non-specific toxicity. This is crucial for distinguishing between targeted anti-proliferative effects and general cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 5-HQ-2-CN in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8]
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Tier 2: Casting a Wide Net - Broad Selectivity Profiling
With the primary target potency established, the next step is to assess the compound's activity against a wide range of other potential targets. This is the cornerstone of building a robust cross-reactivity profile.
Kinase Selectivity: The Kinome Scan
Rationale: Given the structural similarities within the ATP-binding pocket across the human kinome, assessing selectivity against a broad panel of kinases is non-negotiable for any putative kinase inhibitor.[9] Commercial services offer comprehensive panels that cover a large percentage of the human kinome, providing an efficient way to identify potential off-target interactions.[10][11] We will opt for a single-concentration screen initially to identify "hits," which can then be followed up with full IC50 determinations.
Methodology:
We will submit 5-HQ-2-CN for screening at a concentration of 1 µM against a broad kinase panel, such as the scanMAX panel from Eurofins Discovery (468 kinases) or a large panel from Reaction Biology.[11][12] A concentration of 1 µM is typically 100- to 1000-fold higher than the IC50 against the primary target for a selective inhibitor, providing a stringent test for off-target activity. The output is typically reported as "% Inhibition" at the tested concentration.
Caption: Figure 2. Workflow for broad selectivity screening against kinase and GPCR panels.
Beyond Kinases: GPCR and Safety Screening
Rationale: To ensure a comprehensive safety assessment, it's prudent to screen the compound against other major drug target families. G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are common off-targets.[13] A standard safety panel, like the Eurofins SafetyScreen44, includes a curated list of GPCRs, ion channels, and transporters that are known to be associated with adverse drug reactions.[14][15]
Methodology:
5-HQ-2-CN will be submitted for screening at a concentration of 10 µM against the SafetyScreen44 panel. This higher concentration is standard for safety pharmacology screens. The primary output for GPCRs in this panel is the percent inhibition of binding of a known radioligand, indicating competitive interaction of our test compound at the receptor's binding site.
Data Interpretation and Tier 3 Follow-up
The data from the broad screening panels will guide our subsequent actions. The goal is to integrate the potency, selectivity, and cytotoxicity data to form a complete picture of the compound's biological activity.
Comparative Data Analysis
The tables below present hypothetical data for 5-HQ-2-CN compared to two reference compounds: a known Selective Src Inhibitor (e.g., Saracatinib) and a Non-Selective Kinase Inhibitor (e.g., Staurosporine). This comparison highlights how to interpret the selectivity data.
Table 1: Primary Target Potency and Initial Cytotoxicity
| Compound | Src IC50 (nM) | A549 GI50 (µM) | MCF-7 GI50 (µM) | HEK293 GI50 (µM) |
| 5-HQ-2-CN (Hypothetical) | 15 | 5.2 | 8.1 | > 25 |
| Selective Src Inhibitor | 5 | 2.5 | 4.0 | > 50 |
| Non-Selective Inhibitor | 2 | 0.01 | 0.008 | 0.015 |
Interpretation: Our hypothetical data shows 5-HQ-2-CN is a potent Src inhibitor. Its cytotoxicity is significantly lower in the non-cancerous HEK293 cell line, suggesting its growth-inhibitory effects might not be due to general toxicity, a favorable characteristic. The non-selective inhibitor, as expected, is potently cytotoxic across all cell lines.
Table 2: Kinome Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | 5-HQ-2-CN (Hypothetical) | Selective Src Inhibitor | Non-Selective Inhibitor |
| SRC | 99% | 98% | 100% |
| YES | 95% | 92% | 100% |
| LCK | 85% | 88% | 100% |
| ABL1 | 75% | 45% | 99% |
| EGFR | 15% | 5% | 85% |
| VEGFR2 (KDR) | 68% | 10% | 92% |
| p38α (MAPK14) | 5% | 2% | 78% |
| CDK2 | 2% | 1% | 95% |
| ROCK1 | 8% | 4% | 65% |
Interpretation: The data reveals that 5-HQ-2-CN, while potent against Src, also shows significant inhibition of other Src family members (YES, LCK) and, notably, ABL1 and VEGFR2. This is a critical finding. The selective inhibitor shows strong activity only within the Src family, while the non-selective inhibitor hits a wide range of kinases.
Table 3: GPCR Safety Panel Profile (% Inhibition of Radioligand Binding at 10 µM)
| Receptor Target | 5-HQ-2-CN (Hypothetical) |
| Adenosine A1 | 8% |
| Adrenergic α1A | 12% |
| Dopamine D2 | 5% |
| Histamine H1 | 15% |
| Muscarinic M1 | 9% |
| Serotonin 5-HT2A | 55% |
Interpretation: The compound shows minimal interaction with most GPCRs tested, but the >50% inhibition at the 5-HT2A receptor is a potential flag that warrants further investigation.
Tier 3: Deconvolution and Confirmation
Based on the Tier 2 results, the following steps are essential:
-
IC50 Determination for Off-Target Hits: Perform full dose-response curves for the identified off-target kinase "hits" (ABL1 and VEGFR2) and the GPCR "hit" (5-HT2A) to determine their respective IC50 values. This quantifies the selectivity window between the primary target and off-targets.
-
Expanded Cytotoxicity Profiling: If significant off-target activity is confirmed or if initial cytotoxicity is a concern, screening against a larger panel like the NCI-60 human tumor cell line screen can provide a wealth of information.[16][17] The NCI-60 panel consists of 60 different human cancer cell lines, and the pattern of activity across these lines can provide clues about the compound's mechanism of action.
Conclusion: Building a Case for Your Compound
The journey from a novel molecule to a validated research tool or a clinical candidate is paved with rigorous, objective data. Assessing cross-reactivity is not merely a box-ticking exercise; it is a fundamental component of understanding a compound's true biological effects. The tiered approach outlined in this guide provides a logical and resource-efficient framework for building a comprehensive selectivity profile.
For our hypothetical compound, 5-Hydroxyquinoline-2-carbonitrile, this process transformed our understanding from a simple "Src inhibitor" to a more nuanced profile: a potent inhibitor of Src family kinases with notable off-target activity against ABL1 and VEGFR2, and a potential interaction with the 5-HT2A receptor. This detailed knowledge is invaluable. It allows researchers to design more precise experiments, to anticipate potential confounding effects, and to make rational decisions on whether to optimize the compound for greater selectivity or to explore its potential as a multi-targeted agent. By embracing this level of scientific rigor, we can enhance the quality and reproducibility of our research and increase the likelihood of translating our discoveries into meaningful scientific progress.
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The Rational Design of Potent Quinoline Derivatives: A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling
Introduction: The Enduring Significance of the Quinoline Scaffold and the Rise of Predictive Modeling
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities.[1][2] From the historical success of quinine in combating malaria to modern applications in oncology and infectious diseases, quinoline derivatives continue to be a fertile ground for drug discovery.[2][3][4] However, the traditional process of drug development is often a long and arduous journey, fraught with high costs and a significant attrition rate of candidate compounds. The advent of computational chemistry, specifically Quantitative Structure-Activity Relationship (QSAR) modeling, has revolutionized this landscape. QSAR provides a powerful framework to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities, thereby enabling the rational design of more potent and selective drug candidates.[1][5]
This guide offers a comparative overview of various QSAR methodologies applied to quinoline derivatives across different therapeutic areas. We will delve into the underlying principles of these models, present and compare their statistical performance, and provide a detailed, field-proven experimental workflow for developing robust and predictive QSAR models. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel quinoline-based therapeutics.
Comparative Analysis of QSAR Models for Quinoline Derivatives
The predictive power of a QSAR model is paramount to its utility in drug design. Different modeling techniques, ranging from 2D-QSAR to more sophisticated 3D-QSAR approaches, have been employed to elucidate the structure-activity relationships of quinoline derivatives. Below, we compare the performance of several commonly used models based on published experimental data.
Key Statistical Metrics in QSAR
Before delving into the comparative data, it is crucial to understand the key statistical parameters used to evaluate the robustness and predictive ability of a QSAR model:
-
r² (Coefficient of Determination): Indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). A value closer to 1 indicates a better fit of the model to the training data.
-
q² (Cross-validated r²): A measure of the internal predictive ability of the model, typically determined using the leave-one-out (LOO) cross-validation method. A q² value greater than 0.5 is generally considered indicative of a good model.
-
Predicted r² (r²_pred): Evaluates the external predictive power of the model on an independent test set of compounds not used in model generation. A higher value signifies better generalizability of the model.
Performance Comparison Across Therapeutic Targets
The following tables summarize the performance of various QSAR models for quinoline derivatives targeting different diseases.
Table 1: QSAR Models for Antimalarial Quinoline Derivatives
| QSAR Model | Target/Strain | No. of Compounds (Training/Test) | r² | q² | Predicted r² | Reference |
| CoMFA | Plasmodium falciparum | 37 / 12 | 0.80 | 0.70 | 0.63 | [6] |
| CoMSIA | Plasmodium falciparum | 37 / 12 | 0.79 | 0.69 | 0.61 | [6] |
| HQSAR | Plasmodium falciparum | 37 / 12 | 0.80 | 0.80 | 0.72 | [6] |
| CoMFA | Plasmodium falciparum | 178 (dataset size) | 0.969 | 0.677 | - | [7][8] |
| CoMSIA | Plasmodium falciparum | 178 (dataset size) | 0.962 | 0.741 | - | [7][8] |
| MLR | Plasmodium falciparum | 54 (dataset size) | - | - | 0.659 | |
| MNLR | Plasmodium falciparum | 54 (dataset size) | - | - | 0.714 | |
| ANN | Plasmodium falciparum | 54 (dataset size) | - | - | 0.763 | |
| 2D-QSAR | Plasmodium falciparum 3D7 | 349 (dataset size) | - | >0.5 | 0.845 | [9] |
| CoMFA | Plasmodium falciparum 3D7 | 349 (dataset size) | - | >0.5 | 0.878 | [9] |
| CoMSIA | Plasmodium falciparum 3D7 | 349 (dataset size) | - | >0.5 | 0.876 | [9] |
Table 2: QSAR Models for Anticancer Quinoline Derivatives
| QSAR Model | Target/Cell Line | No. of Compounds (Training/Test) | r² | q² | Predicted r² | Reference |
| CoMFA | Gastric Cancer Cells | 33 (24 / 9) | 0.931 | 0.625 | 0.875 | [10][11] |
| CoMFA | Aromatase (Breast Cancer) | Not Specified | - | - | - | [12] |
| CoMSIA | Aromatase (Breast Cancer) | Not Specified | - | - | - | [12] |
| MLR | Quinazoline Derivatives | 61 (49 / 12) | 0.956 | 0.915 | - | [1] |
| 3D-QSAR | EGFR Tyrosine Kinase | 25 (dataset size) | 0.925 (CoMFA) | 0.757 (CoMFA) | - | [13] |
| 3D-QSAR | EGFR Tyrosine Kinase | 25 (dataset size) | 0.855 (CoMSIA) | 0.524 (CoMSIA) | - | [13] |
Table 3: QSAR Models for Antimicrobial Quinoline Derivatives
| QSAR Model | Target/Organism | No. of Compounds (Training/Test) | r² | q² | Predicted r² | Reference |
| 2D-QSAR | Mycobacterium tuberculosis | 15 (dataset size) | 0.8228 | 0.9071 | 0.9896 | [14] |
| 3D-QSAR | Methicillin-Resistant S. aureus | Not Specified | 0.938 (CoMFA) | 0.660 (CoMFA) | - | [15] |
| 3D-QSAR | Methicillin-Resistant S. aureus | Not Specified | 0.895 (CoMSIA) | 0.596 (CoMSIA) | - | [15] |
A Field-Proven Experimental Workflow for QSAR Model Development
The development of a predictive and reliable QSAR model is a systematic process that requires careful consideration at each step. The following protocol outlines a comprehensive workflow, explaining the causality behind each experimental choice.
Step 1: Data Set Curation and Preparation
The foundation of any robust QSAR model is a high-quality dataset. This involves collecting a series of quinoline derivatives with their corresponding biological activities, typically expressed as IC₅₀ or EC₅₀ values.
-
Rationale: A diverse and well-populated dataset is crucial for the model to learn the complex relationships between chemical structure and activity. The range of biological activities should ideally span several orders of magnitude.
-
Protocol:
-
Compile a dataset of quinoline derivatives from the literature or internal databases.
-
Ensure consistency in the biological assay conditions used to determine the activity data.
-
Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to linearize the relationship with the descriptors.
-
Divide the dataset into a training set for model generation and a test set for external validation. A common split is 70-80% for the training set and 20-30% for the test set, ensuring that the test set compounds are representative of the chemical space of the entire dataset.
-
Step 2: Molecular Structure Optimization and Descriptor Calculation
The 3D conformation of a molecule dictates its interaction with a biological target. Therefore, accurate molecular modeling is a critical prerequisite for calculating meaningful descriptors.
-
Rationale: Energy minimization of the molecular structures ensures that the calculated descriptors correspond to a low-energy, and thus more realistic, conformation. The choice of descriptors is pivotal as they encode the physicochemical properties of the molecules that are hypothesized to be related to their biological activity.
-
Protocol:
-
Sketch the 2D structures of all quinoline derivatives in the dataset.
-
Convert the 2D structures to 3D and perform geometry optimization using a suitable computational method, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.[16]
-
Calculate a wide range of molecular descriptors, which can be broadly categorized as:
-
1D Descriptors: Molecular weight, atom counts, etc.
-
2D Descriptors: Topological indices, connectivity indices, etc.
-
3D Descriptors: Steric (e.g., molecular volume), electronic (e.g., dipole moment, HOMO/LUMO energies), and thermodynamic properties.[16]
-
-
Step 3: Model Generation and Statistical Analysis
This step involves using statistical methods to build a mathematical equation that correlates the calculated descriptors with the biological activity.
-
Rationale: Different statistical methods have their own strengths and weaknesses. Multiple Linear Regression (MLR) is a simple and interpretable method, while Partial Least Squares (PLS) is more suitable for datasets with a large number of correlated descriptors. Machine learning methods like Artificial Neural Networks (ANN) can capture non-linear relationships.[16]
-
Protocol:
-
Select a statistical method (e.g., MLR, PLS, ANN) to generate the QSAR model.
-
For methods like MLR, employ a variable selection technique (e.g., stepwise regression) to identify the most relevant descriptors.
-
Develop the QSAR equation using the training set data.
-
Step 4: Model Validation
Rigorous validation is essential to ensure that the developed QSAR model is not a result of chance correlation and possesses true predictive power.
-
Rationale: Internal validation assesses the stability and robustness of the model, while external validation provides a more stringent test of its ability to predict the activity of new, unseen compounds.
-
Protocol:
-
Internal Validation:
-
Perform cross-validation, most commonly the leave-one-out (LOO) method, to calculate the q².
-
Conduct Y-randomization tests by randomly shuffling the biological activity data multiple times and rebuilding the model. A valid model should have significantly lower r² and q² values for the randomized data.
-
-
External Validation:
-
Use the developed QSAR model to predict the biological activity of the compounds in the test set.
-
Calculate the predicted r² to assess the external predictive capability of the model.
-
-
Applicability Domain Definition: Define the chemical space for which the model's predictions are reliable. This can be done using methods like the Williams plot, which visualizes the leverage and standardized residuals of each compound.[9]
-
Visualizing the QSAR Workflow and Key Relationships
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general QSAR workflow and the interplay of different components.
Caption: A generalized workflow for developing and validating a QSAR model.
Caption: The relationship between molecular descriptors and biological activity.
Caption: A comparison of different QSAR modeling approaches.
Conclusion: The Future of Rational Drug Design with Quinolines
QSAR modeling is an indispensable tool in the modern drug discovery pipeline, enabling a more rational and efficient approach to the design of novel therapeutic agents. As demonstrated in this guide, various QSAR methodologies have been successfully applied to quinoline derivatives, providing valuable insights into their structure-activity relationships across a range of diseases. The comparative data presented herein highlights the importance of selecting the appropriate model and rigorously validating its predictive performance. By integrating robust computational modeling with experimental synthesis and biological evaluation, the scientific community can continue to unlock the full therapeutic potential of the versatile quinoline scaffold.
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A Comparative Analysis of the Antimicrobial Spectrum of 5-Hydroxyquinoline-2-carbonitrile and Related Compounds: A Guide for Drug Development Professionals
In the ever-evolving landscape of antimicrobial drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of the anticipated antimicrobial spectrum of 5-Hydroxyquinoline-2-carbonitrile, a synthetic quinoline derivative. Due to a lack of extensive, publicly available antimicrobial susceptibility data for this specific compound, this analysis will draw upon the established activities of structurally related 8-hydroxyquinoline derivatives and benchmark them against the well-characterized quinolone antibiotic, ciprofloxacin, and the antifungal agent, fluconazole. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust experimental protocols to facilitate further investigation into this promising class of compounds.
Introduction: The Quinoline Scaffold in Antimicrobial Chemotherapy
Quinoline and its derivatives have a storied history in medicinal chemistry, yielding compounds with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The antimicrobial efficacy of quinolines is often attributed to their ability to chelate metal ions essential for microbial enzyme function or to interfere with DNA replication processes.[3] First-generation quinolones, such as nalidixic acid, paved the way for the development of highly potent fluoroquinolones like ciprofloxacin, which exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV.[3]
More recently, hydroxyquinolines, particularly 8-hydroxyquinoline and its derivatives, have garnered significant interest for their potent and broad-spectrum antimicrobial effects.[4] Their mechanism of action is often linked to their metal-chelating properties, which can disrupt microbial metabolism and membrane integrity.[4] The introduction of a nitrile group, as seen in 5-Hydroxyquinoline-2-carbonitrile, can further modulate the electronic and steric properties of the molecule, potentially influencing its antimicrobial profile and target interactions.
Comparative Antimicrobial Spectrum Analysis
To provide a robust comparative framework, this section will present the known antimicrobial spectra of ciprofloxacin and fluconazole, alongside representative data for 8-hydroxyquinoline derivatives. This will serve as a predictive baseline for the potential activity of 5-Hydroxyquinoline-2-carbonitrile.
Comparator Antimicrobial Agents
-
Ciprofloxacin: A second-generation fluoroquinolone antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[3] It is particularly potent against many Gram-negative bacilli.
-
Fluconazole: A triazole antifungal agent commonly used to treat infections caused by Candida species and other yeasts.[5]
-
8-Hydroxyquinoline Derivatives: A class of compounds known for their broad antimicrobial activity, including antibacterial and antifungal effects.[4]
Performance Benchmarking: Minimum Inhibitory Concentration (MIC) Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] It is a critical quantitative measure of a compound's potency. The following tables summarize the MIC values for the comparator agents against a panel of clinically relevant microorganisms.
Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)
| Microorganism | Gram Stain | 5-Hydroxyquinoline-2-carbonitrile (Predicted) | Ciprofloxacin | Ampicillin | Gentamicin | 8-Hydroxyquinoline (Representative) |
| Staphylococcus aureus | Positive | 1 - 16 | 0.25 - 2 | 0.6 - 1[6] | 0.25 - 2[7] | 3.44 - 13.78 µM[8] |
| Escherichia coli | Negative | 4 - 64 | 0.015 - 0.25 | 4[6] | 0.25 - 2[7] | > 100 µM[8] |
| Pseudomonas aeruginosa | Negative | 8 - 128 | 0.5 - 4 | > 128 | ≤1 - 8[9][10] | > 100 µM[8] |
Note: The MIC range for 5-Hydroxyquinoline-2-carbonitrile is a predictive estimation based on the activity of structurally similar compounds. Actual values require experimental verification.
Table 2: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Microorganism | 5-Hydroxyquinoline-2-carbonitrile (Predicted) | Fluconazole | 8-Hydroxyquinoline (Representative) |
| Candida albicans | 2 - 32 | 0.25 - 8[11] | 3.44 - 13.78 µM[8] |
| Aspergillus niger | 4 - 64 | 16 - >64 | 3.44 - 13.78 µM[8] |
Note: The MIC range for 5-Hydroxyquinoline-2-carbonitrile is a predictive estimation based on the activity of structurally similar compounds. Actual values require experimental verification.
Postulated Mechanism of Action
The precise mechanism of action for 5-Hydroxyquinoline-2-carbonitrile has not been elucidated. However, based on its structural similarity to other hydroxyquinolines, two primary mechanisms can be postulated:
-
Metal Ion Chelation: The hydroxyl group at the 5-position and the nitrogen atom in the quinoline ring can form stable complexes with essential metal ions such as Fe²⁺, Zn²⁺, and Mg²⁺. These ions are crucial cofactors for numerous microbial enzymes involved in respiration and metabolism. Sequestration of these ions can lead to enzymatic inhibition and microbial cell death.
-
Membrane Disruption: Some quinoline derivatives have been shown to interact with and disrupt the integrity of microbial cell membranes. This can lead to leakage of intracellular components and ultimately, cell lysis.
The presence of the electron-withdrawing nitrile group at the 2-position may enhance the molecule's ability to interact with biological targets through dipole-dipole interactions or by influencing its overall lipophilicity, which can affect its cellular uptake.
Experimental Protocols for Antimicrobial Susceptibility Testing
To facilitate further research and validate the predicted antimicrobial spectrum of 5-Hydroxyquinoline-2-carbonitrile, the following detailed protocol for determining the Minimum Inhibitory Concentration (MIC) via the broth microdilution method is provided. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution MIC Assay
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Test compound (5-Hydroxyquinoline-2-carbonitrile)
-
Comparator antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Bacterial or fungal inoculum
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solutions:
-
Dissolve the test compound and comparator agents in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solutions in the appropriate broth (CAMHB or RPMI-1640) to create a working stock solution.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the working stock solution of the antimicrobial agent to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a gradient of antimicrobial concentrations.
-
Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
-
Preparation of Inoculum:
-
For bacteria, select 3-5 isolated colonies from an overnight agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
For fungi, prepare a suspension of yeast cells or conidia in sterile saline and adjust the concentration as needed.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted inoculum to each well (except the sterility control).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi (e.g., 35°C for 24-48 hours for Candida spp.).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 80% or 90%) of growth compared to the growth control.
-
Visualization of Experimental Workflow and Molecular Structures
To further clarify the experimental process and the chemical entities discussed, the following diagrams are provided.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Key Compounds in the Comparative Analysis.
Conclusion and Future Directions
While direct experimental data for 5-Hydroxyquinoline-2-carbonitrile is currently limited, a comparative analysis based on its structural congeners and established antimicrobial agents provides a valuable framework for predicting its potential antimicrobial spectrum. The data from 8-hydroxyquinoline derivatives suggests that 5-Hydroxyquinoline-2-carbonitrile is likely to exhibit broad-spectrum activity against both bacteria and fungi. However, its potency relative to established drugs like ciprofloxacin and fluconazole requires rigorous experimental validation.
Future research should focus on:
-
Synthesis and Characterization: Confirmation of the chemical structure and purity of 5-Hydroxyquinoline-2-carbonitrile.
-
In Vitro Antimicrobial Susceptibility Testing: Comprehensive determination of MIC values against a broad panel of Gram-positive and Gram-negative bacteria, as well as clinically relevant fungal species.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by the compound.
-
Cytotoxicity and Safety Profiling: Assessment of the compound's toxicity against mammalian cell lines to determine its therapeutic index.
By following the detailed protocols and leveraging the comparative data presented in this guide, researchers can effectively advance the investigation of 5-Hydroxyquinoline-2-carbonitrile as a potential novel antimicrobial agent.
References
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Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
- Yousef, M., et al. (2020). Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa. Archives of Clinical Infectious Diseases, 15(4).
- Rex, J. H., et al. (2001). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 14(3), 643-658.
- Sader, H. S., et al. (2017). Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States. Antimicrobial Agents and Chemotherapy, 61(3), e02252-16.
- Castanheira, M., et al. (2017). Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance. ASM Journals, 5(2), e02252-16.
- Chan-On, W., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and Biophysics Reports, 6, 135-141.
- Aldred, K. J., et al. (2014). Quinolone antibiotics. The Lancet Infectious Diseases, 14(6), 529-536.
- Goa, K. L., & Barradell, L. B. (1995). Fluconazole. An update of its antimicrobial activity, pharmacokinetic properties, and therapeutic use in vaginal candidiasis. Drugs, 50(4), 658–690.
- Kumar, S., & Bawa, S. (2011). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 11(14), 1215–1224.
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203.
- Kumar, A., et al. (2009). Biological activities of quinoline derivatives. Bioorganic & medicinal chemistry, 17(15), 5583–5596.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 5-Hydroxyquinoline-2-carbonitrile
For drug development professionals and researchers, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step.[1][2] This guide provides an in-depth, technical framework for validating the MoA of 5-Hydroxyquinoline-2-carbonitrile, a heterocyclic compound belonging to the quinoline family. While direct literature on this specific molecule is sparse, the quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[3][4] This guide will, therefore, present a comparative analysis of plausible mechanisms and the experimental cascades required to validate each.
Our approach is grounded in the principle of self-validating systems, where each experimental step is designed to logically inform the next, building a robust and defensible mechanistic narrative. We will explore three primary putative mechanisms for 5-Hydroxyquinoline-2-carbonitrile based on the activities of structurally related compounds: enzyme inhibition, modulation of apoptosis pathways, and metal ion chelation.
Part 1: Comparative Analysis of Putative Mechanisms of Action
The quinoline core is versatile, with different derivatives exhibiting distinct biological activities.[3][5] For 5-Hydroxyquinoline-2-carbonitrile, we can hypothesize several starting points for investigation based on its structural motifs.
| Putative Mechanism | Rationale Based on Structural Analogs | Key Experimental Questions |
| Enzyme Inhibition | The quinoline scaffold is present in numerous enzyme inhibitors.[3][5] Specifically, 8-hydroxyquinoline derivatives are known to inhibit metalloenzymes[4][6], and other quinolines inhibit enzymes acting on DNA.[5][7] | Does the compound inhibit a specific enzyme or enzyme class? What is the potency (IC50)? Is the inhibition reversible or irreversible? What is the mode of inhibition (competitive, non-competitive, etc.)? |
| Apoptosis Induction | A close structural isomer, 6-Hydroxyquinoline-2-carbonitrile, is reported to be a cell apoptosis activatable probe that binds to caspases.[8] This suggests a potential role in modulating programmed cell death pathways. | Does the compound induce apoptosis in cell-based assays? Is there evidence of caspase activation? Can we identify specific protein-binding partners in apoptotic pathways? |
| Metal Ion Chelation | The 8-hydroxyquinoline scaffold is a well-known metal-binding pharmacophore.[6][9] The hydroxyl group and the quinoline nitrogen of 5-Hydroxyquinoline-2-carbonitrile could potentially chelate biologically relevant metal ions like iron, copper, or zinc, thereby disrupting metalloenzyme function.[9] | Does the compound bind to divalent metal ions? Does this chelation activity correlate with its biological effects? Can the biological activity be rescued by the addition of excess metal ions? |
Part 2: Experimental Workflows for MoA Validation
A multi-pronged approach combining biochemical, biophysical, and cell-based assays is essential for definitively identifying a small molecule's MoA.[1] The following sections detail the experimental workflows to test our primary hypotheses.
Workflow 1: Investigating Enzyme Inhibition
This workflow is designed to systematically determine if 5-Hydroxyquinoline-2-carbonitrile acts as an enzyme inhibitor.
Caption: Workflow for validating enzyme inhibition.
Detailed Experimental Protocols:
1. Dose-Response and IC50 Determination:
-
Objective: To quantify the inhibitory potency of the compound against a specific enzyme target.
-
Protocol:
-
Prepare a series of dilutions of 5-Hydroxyquinoline-2-carbonitrile (e.g., 10 concentrations from 100 µM to 1 nM).
-
In a microplate, add the enzyme and a suitable substrate. For enzymes with two substrates, one is typically held at a saturating concentration while the other is at or below its Michaelis constant (Km)[10].
-
Add the different concentrations of the inhibitor to the wells. Include controls with no inhibitor (100% activity) and no enzyme (0% activity).
-
Incubate for a predetermined time and measure the reaction product using an appropriate detection method (e.g., fluorescence, absorbance).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
-
2. Reversibility Assays:
-
Objective: To determine if the compound binds covalently (irreversible) or non-covalently (reversible) to the enzyme.
-
Protocol (Jump Dilution Method):
-
Pre-incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for a set time to allow for binding.
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing the substrate.
-
Immediately monitor the enzyme activity over time.
-
Interpretation: If the inhibition is reversible, the inhibitor will dissociate upon dilution, leading to a recovery of enzyme activity.[10] If it is irreversible, the activity will remain low.[12]
-
3. Mechanism of Inhibition (MoI) Studies:
-
Objective: For reversible inhibitors, to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Protocol:
-
Set up a matrix of experiments with varying concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction rates for each condition.
-
Analyze the data using double-reciprocal plots (Lineweaver-Burk) or by fitting the data directly to Michaelis-Menten equations for different inhibition models.
-
Interpretation:
-
Workflow 2: Probing for Apoptosis Induction
This workflow investigates the compound's ability to induce programmed cell death.
Caption: Workflow for validating apoptosis induction.
Detailed Experimental Protocols:
1. Annexin V/Propidium Iodide (PI) Staining:
-
Objective: To distinguish between apoptotic, necrotic, and healthy cells.
-
Protocol:
-
Culture a relevant cell line (e.g., a cancer cell line) and treat with 5-Hydroxyquinoline-2-carbonitrile at various concentrations for different time points (e.g., 24, 48 hours).
-
Harvest the cells and wash with a binding buffer.
-
Incubate the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry.
-
Interpretation:
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
2. Caspase Activity Assay:
-
Objective: To measure the activity of key executioner (caspase-3/7) and initiator (caspase-8, -9) caspases.
-
Protocol:
-
Treat cells with the compound as described above.
-
Lyse the cells to release cellular contents.
-
Add a luminogenic or fluorogenic substrate specific for the caspase of interest (e.g., a substrate containing the DEVD sequence for caspase-3/7).
-
Incubate and measure the resulting signal (luminescence or fluorescence), which is proportional to caspase activity.
-
Normalize the signal to the total protein concentration in the lysate.
-
3. Target Identification via Affinity-Based Pull-Down:
-
Objective: To identify the direct protein binding partners of the compound.[13]
-
Protocol:
-
Synthesize a derivative of 5-Hydroxyquinoline-2-carbonitrile that incorporates a linker and an affinity tag (e.g., biotin) without disrupting its biological activity.[13]
-
Immobilize this "bait" molecule on a solid support like streptavidin beads.
-
Incubate the beads with a cell lysate.
-
Wash away non-specifically bound proteins.
-
Elute the proteins that specifically bind to the bait molecule.
-
Identify the eluted proteins using mass spectrometry.[2][13]
-
Part 3: Comparative Data Summary and Interpretation
The data from these workflows must be synthesized to build a cohesive mechanistic story. The following table illustrates how different experimental outcomes would point toward a specific mechanism of action.
| Experimental Outcome | Interpretation |
| IC50 < 10 µM against a specific enzyme; Reversible, competitive kinetics ; No significant apoptosis at 10x IC50. | Primary MoA: Reversible Enzyme Inhibition. The compound's cellular effects are likely driven by the specific inhibition of this enzyme target. |
| No significant enzyme inhibition; Dose-dependent increase in Annexin V+ cells ; Activation of Caspase-3 and PARP cleavage observed. | Primary MoA: Induction of Apoptosis. The compound likely interacts with components of the apoptotic signaling cascade. |
| Moderate enzyme inhibition that is abrogated by the addition of ZnCl2 ; UV-Vis spectral shift upon addition of Zn2+; Apoptosis observed only at high concentrations. | Primary MoA: Metal Ion Chelation. The compound's activity is likely due to the sequestration of essential metal ions, leading to the inhibition of metalloenzymes. |
| Potent cytotoxicity (low nM EC50); Irreversible enzyme inhibition ; Covalent adduct detected by MS . | Primary MoA: Irreversible Enzyme Inhibition. The compound acts as a covalent modifier of its target, leading to potent and sustained cellular effects. |
Conclusion
Validating the mechanism of action of a novel compound like 5-Hydroxyquinoline-2-carbonitrile requires a systematic and hypothesis-driven approach. By leveraging knowledge from structurally similar molecules, we can design a logical sequence of experiments to probe the most plausible biological activities. The workflows and protocols outlined in this guide provide a robust framework for comparing potential mechanisms—enzyme inhibition, apoptosis induction, and metal chelation—and ultimately elucidating the precise molecular interactions that underpin the compound's biological effects. This rigorous validation is fundamental for advancing a molecule through the drug discovery pipeline.[1][14]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
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Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]
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Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. Washington State University Libraries. [Link]
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Universal enzyme inhibition measurement could boost drug discovery. Clinical Trials Arena. [Link]
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Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed. [Link]
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Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
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Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]
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Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC. [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]
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5-Hydroxyquinoline-2-carbonitrile, 95% Purity, C10H6N2O, 1 gram. CP Lab Safety. [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
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Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. [Link]
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Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]
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Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]
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Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]
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examples of competitive reversible enzyme inhibitors. YouTube. [Link]
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Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. NIH. [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
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Benchmarking 5-Hydroxyquinoline-2-carbonitrile: A Comparative Performance Guide for Drug Development Professionals
Introduction
In the landscape of modern oncology, the quest for novel small molecules with potent and selective anticancer activity is perpetual. The quinoline scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 5-Hydroxyquinoline-2-carbonitrile emerges as a compound of significant interest. While direct and extensive biological data for this specific molecule is not yet widely published, its structural congeners, particularly quinoline-2-carbonitrile derivatives, have demonstrated remarkable potential as dual inhibitors of tubulin polymerization and histone deacetylases (HDACs), two clinically validated and critical targets in cancer therapy.[1][2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of 5-Hydroxyquinoline-2-carbonitrile against established commercial drugs. We will delve into the presumed mechanisms of action based on its structural class, outline detailed experimental protocols for a head-to-head comparison, and present comparative data from closely related compounds to establish a performance baseline.
Disclaimer: This guide is intended to serve as a strategic and methodological resource. As of the time of writing, specific experimental data (e.g., IC50 values, enzymatic inhibition) for 5-Hydroxyquinoline-2-carbonitrile is not extensively available in the public domain. Therefore, the performance benchmarks and mechanistic insights discussed are based on published data for structurally related quinoline-2-carbonitrile and 8-hydroxyquinoline derivatives.[1][3][4] The experimental protocols provided herein are designed to enable researchers to generate this critical data.
Profiles of Commercial Drugs for Benchmarking
A robust benchmarking strategy necessitates comparison against drugs with well-understood mechanisms of action. Given the potential dual-action of 5-Hydroxyquinoline-2-carbonitrile, we will focus on two classes of established anticancer agents: tubulin inhibitors and HDAC inhibitors.
Paclitaxel: A Microtubule-Stabilizing Agent
Paclitaxel is a first-line chemotherapeutic agent used in the treatment of a wide array of solid tumors, including ovarian, breast, and non-small cell lung cancer. Its mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton responsible for maintaining cell structure and function, and most critically, for forming the mitotic spindle during cell division. By binding to the β-tubulin subunit of microtubules, Paclitaxel prevents their depolymerization, leading to the formation of dysfunctional microtubule bundles, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.
Vorinostat (SAHA): A Pan-Histone Deacetylase Inhibitor
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a potent pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.[2] Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. In cancer cells, HDACs are often dysregulated. Vorinostat inhibits HDAC activity, resulting in the hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes. This ultimately leads to cell cycle arrest, differentiation, and apoptosis.
Benchmarking 5-Hydroxyquinoline-2-carbonitrile: A Proposed Investigative Framework
To comprehensively evaluate the potential of 5-Hydroxyquinoline-2-carbonitrile, a multi-tiered approach encompassing in vitro and in vivo studies is recommended.
In Vitro Performance Evaluation
The initial phase of benchmarking should focus on cellular and biochemical assays to determine the cytotoxic potential and elucidate the mechanism of action of 5-Hydroxyquinoline-2-carbonitrile.
The first step is to assess the compound's ability to inhibit the proliferation of a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability. This will allow for the determination of the half-maximal inhibitory concentration (IC50) of 5-Hydroxyquinoline-2-carbonitrile in various cancer cell lines, providing a direct comparison of its potency against Paclitaxel and Vorinostat.
Based on the activity of related compounds, it is hypothesized that 5-Hydroxyquinoline-2-carbonitrile may act as a dual inhibitor of tubulin polymerization and HDACs. Specific biochemical assays are required to validate these potential mechanisms.
-
Tubulin Polymerization Assay: This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.[4] A reduction in the rate and extent of polymerization in the presence of 5-Hydroxyquinoline-2-carbonitrile would indicate its activity as a tubulin polymerization inhibitor.
-
HDAC Activity Assay: A fluorometric assay can be employed to quantify the inhibitory effect of 5-Hydroxyquinoline-2-carbonitrile on HDAC enzymes. This assay utilizes a substrate that, upon deacetylation by HDACs, can be cleaved by a developer to release a fluorescent product. A decrease in fluorescence in the presence of the compound would confirm its HDAC inhibitory activity.
In Vivo Efficacy Assessment
Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy and tolerability in a physiological setting.
The hollow fiber assay serves as a rapid and cost-effective in vivo screening tool.[5][6] In this model, cancer cells are encapsulated in semi-permeable hollow fibers, which are then implanted into mice. This allows for the assessment of a compound's activity against multiple cell lines simultaneously within a living organism, providing preliminary data on its bioavailability and in vivo efficacy.
Subcutaneous xenograft models, where human tumor cells are implanted under the skin of immunodeficient mice, are the standard for evaluating the in vivo antitumor efficacy of a drug candidate.[7][8] Tumor growth inhibition in response to treatment with 5-Hydroxyquinoline-2-carbonitrile, compared to vehicle control and commercial drugs, will provide a robust assessment of its therapeutic potential.
Comparative Performance Data
The following tables provide a summary of reported IC50 values for commercial tubulin and HDAC inhibitors, as well as for highly potent quinoline-2-carbonitrile derivatives, to serve as a benchmark for the expected performance of 5-Hydroxyquinoline-2-carbonitrile.
Table 1: IC50 Values of Commercial Tubulin Inhibitors in Various Cancer Cell Lines
| Drug | Cancer Cell Line | IC50 (nM) | Reference |
| Paclitaxel | SK-BR-3 (Breast) | Varies | [9] |
| MDA-MB-231 (Breast) | Varies | [9] | |
| T-47D (Breast) | Varies | [9] | |
| Ovarian Carcinoma Lines | 0.4 - 3.4 | [10] | |
| Vincristine | A549 (Lung) | 40 | [11] |
| MCF-7 (Breast) | 5 | [11] | |
| 1A9 (Ovarian) | 4 | [11] | |
| SY5Y (Neuroblastoma) | 1.6 | [11] |
Table 2: IC50 Values of Commercial HDAC Inhibitors in Various Cancer Cell Lines
| Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Vorinostat (SAHA) | HH (Cutaneous T-cell Lymphoma) | 0.146 | [12] |
| HuT78 (Cutaneous T-cell Lymphoma) | 2.062 | [12] | |
| LNCaP (Prostate) | 2.5 - 7.5 | [13] | |
| PC-3 (Prostate) | 2.5 - 7.5 | [13] | |
| A549 (Lung) | 1.64 | ||
| MCF-7 (Breast) | 0.685 | ||
| Panobinostat | HH (Cutaneous T-cell Lymphoma) | 0.0018 | |
| BT474 (Breast) | 0.0026 | ||
| HCT116 (Colon) | 0.0071 | ||
| CaOv3 (Ovarian) | 0.015 |
Table 3: IC50 Values of Investigational Quinoline-2-carbonitrile Derivatives
| Compound | Cancer Cell Line | Average IC50 (nM) | Reference |
| Compound 12a | Panel of Human Cancer Cell Lines | 0.6 | [1][2] |
| Compound 12d | Panel of Human Cancer Cell Lines | 0.7 | [1][2] |
Note: The specific cancer cell lines in the panel for compounds 12a and 12d are detailed in the cited literature.
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability and proliferation.[1][3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of 5-Hydroxyquinoline-2-carbonitrile, Paclitaxel, and Vorinostat. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.[4]
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter dye in a general tubulin buffer.
-
Reaction Setup: In a 96-well plate, add the test compounds (5-Hydroxyquinoline-2-carbonitrile, Paclitaxel as a stabilizer control, and a destabilizer control like Nocodazole) at various concentrations.
-
Initiation of Polymerization: Add the tubulin reaction mix to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. Calculate the rate and extent of polymerization to determine the inhibitory or enhancing effects of the compounds.
In Vitro HDAC Activity Assay
This fluorometric assay quantifies the activity of HDAC enzymes.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the HDAC enzyme source (nuclear extract or purified enzyme), assay buffer, and the test compound (5-Hydroxyquinoline-2-carbonitrile or Vorinostat).
-
Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction. Incubate at 37°C for 30-60 minutes.
-
Development: Add a developer solution that specifically cleaves the deacetylated substrate to release the fluorophore. Incubate for 15-20 minutes.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition relative to the control and determine the IC50 value.
In Vivo Hollow Fiber Assay Protocol
This assay provides an initial assessment of in vivo efficacy.[5][6]
-
Cell Encapsulation: Encapsulate cancer cells in polyvinylidene fluoride (PVDF) hollow fibers.
-
Implantation: Surgically implant the fibers into the peritoneal cavity and/or subcutaneously in immunodeficient mice.
-
Drug Administration: Administer 5-Hydroxyquinoline-2-carbonitrile, commercial drugs, or vehicle control to the mice according to a predetermined dosing schedule.
-
Fiber Retrieval: After the treatment period, retrieve the hollow fibers.
-
Cell Viability Assessment: Determine the number of viable cells within the fibers using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Compare the viable cell mass in the treated groups to the control group to assess the in vivo cytostatic or cytotoxic effects of the compound.
Murine Xenograft Model for Efficacy Testing
This is the gold-standard preclinical model for evaluating antitumor efficacy.[7][8]
-
Tumor Inoculation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, 5-Hydroxyquinoline-2-carbonitrile, and a positive control drug). Administer the treatments according to the planned dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatments.
Visualizations
Hypothesized Mechanism of Action of 5-Hydroxyquinoline-2-carbonitrile
Caption: Hypothesized dual mechanism of 5-Hydroxyquinoline-2-carbonitrile.
Experimental Workflow for Benchmarking
Caption: A streamlined workflow for benchmarking novel anticancer compounds.
Conclusion
While the direct anticancer profile of 5-Hydroxyquinoline-2-carbonitrile is still emerging, the compelling activity of its structural analogs strongly suggests its potential as a dual inhibitor of tubulin polymerization and histone deacetylases. This guide provides a robust and scientifically rigorous framework for its comprehensive evaluation. By systematically applying the detailed in vitro and in vivo protocols and benchmarking against established drugs like Paclitaxel and Vorinostat, researchers can effectively elucidate the therapeutic potential of this promising compound and pave the way for its further development in the fight against cancer. The data generated from these studies will be critical in validating its mechanism of action and establishing its position in the landscape of novel anticancer agents.
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Hamze, A., et al. (2022). Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. European Journal of Medicinal Chemistry, 240, 114573. [Link]
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Lane, A. A., & Chabner, B. A. (2009). Histone deacetylase inhibitors in cancer therapy. Journal of Clinical Oncology, 27(32), 5459–5468. [Link]
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Jiang, J., et al. (2010). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 290(1), 102-109. [Link]
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Kovács, P., et al. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Figshare. [Link]
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Dovepress. (2015). Profile of panobinostat and its potential for treatment in solid tumors: an update. [Link]
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PubMed. (1995). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. [Link]
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National Institutes of Health. (2020). Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. [Link]
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Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. [Link]
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ResearchGate. (n.d.). The IC50 values for vorinostat and oxaliplatin in HCC cell lines. [Link]
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National Institutes of Health. (2008). Drug Efficacy Testing in Mice. [Link]
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ResearchGate. (n.d.). IC 50 of NSCLC, mesothelioma, and SCLC lines to panobinostat. [Link]
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Bio-protocol. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]
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ResearchGate. (n.d.). Vincristine concentrations that reduce cell viability by 50% (IC50)... [Link]
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National Institutes of Health. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]
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Reaction Biology. (n.d.). In Vivo Hollow Fiber Model. [Link]
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National Institutes of Health. (2016). The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer. [Link]
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National Institutes of Health. (2012). Use of the Hollow Fiber Assay for the Discovery of Novel Anticancer Agents From Fungi. [Link]
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Assay Genie. (n.d.). HDAC6 Activity Assay Kit (Fluorometric). [Link]
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Bio-protocol. (2016). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. [Link]
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Reaction Biology. (n.d.). White Paper - The Hollow Fiber Model. [Link]
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National Institutes of Health. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. [Link]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]
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National Institutes of Health. (2021). Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology. [Link]
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Brieflands. (2023). Synergistic Effect of Taxol and Vincristine Against MCF-7 Cell Line. [Link]
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National Institutes of Health. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Hydroxyquinoline-2-carbonitrile
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of 5-Hydroxyquinoline-2-carbonitrile. This document is designed for researchers, scientists, and drug development professionals, emphasizing not just the "how" but the "why" behind each procedural step to ensure a self-validating system of laboratory safety.
Core Hazard Profile & Risk Assessment
5-Hydroxyquinoline-2-carbonitrile, like many functionalized quinoline and nitrile compounds, presents a multi-faceted hazard profile that demands rigorous handling and disposal protocols. Before any disposal procedure is initiated, a thorough understanding of its risks is paramount.
The primary hazards are derived from its structural components: the quinoline ring and the nitrile group. Quinolines can exhibit significant biological activity and toxicity.[1][2] The nitrile group (-C≡N) is of particular concern, as nitriles can be metabolized to or release highly toxic cyanide under certain conditions, such as exposure to strong acids.[3][4]
Based on data from structurally similar compounds, the anticipated hazards include:
-
Acute Toxicity: Toxic if swallowed.
-
Serious Eye Damage: Poses a significant risk of causing serious, potentially irreversible eye damage.
-
Skin Sensitization: May cause an allergic skin reaction upon contact.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[5]
Due to these risks, improper disposal is not an option. Discharging this chemical into sewer systems or regular waste streams is prohibited and dangerous, as it can contaminate groundwater and harm aquatic ecosystems.[6][7]
Table 1: Hazard Summary and Incompatibilities
| Hazard Category | Description | Incompatible Materials | Rationale for Incompatibility |
| Health Hazards | Toxic if swallowed, causes serious eye damage, may cause skin sensitization. | Strong Acids | Risk of vigorous reaction and potential release of highly toxic hydrogen cyanide gas.[3] |
| Work must be conducted in a well-ventilated area, preferably a chemical fume hood. | Strong Oxidizing Agents | Can lead to a violent exothermic reaction, creating a fire or explosion hazard.[8] | |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[5] | N/A | Disposal must prevent any release into the environment.[6] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Handling chemical waste requires stringent adherence to PPE protocols. The goal is to eliminate all routes of exposure—inhalation, ingestion, and skin/eye contact.
Step-by-Step PPE Protocol:
-
Ventilation: All handling of 5-Hydroxyquinoline-2-carbonitrile, including weighing, transfers, and packaging for disposal, must be performed inside a certified chemical fume hood.[5]
-
Eye and Face Protection: Wear chemical splash goggles and a face shield to protect against splashes and accidental contact. Standard safety glasses are insufficient.[6]
-
Hand Protection: Use chemical-resistant gloves. Nitrile gloves are a common choice, but for prolonged contact or handling of concentrated waste, consider more robust options like neoprene or PVC.[9] Always inspect gloves for tears or punctures before use.[6]
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory. For handling larger quantities or cleaning spills, a chemically resistant apron or coveralls may be necessary.[10]
Standard Operating Procedure for Disposal
The universally accepted and regulatory-compliant method for disposing of 5-Hydroxyquinoline-2-carbonitrile is through a licensed hazardous waste management company.[11] Your institution's Environmental Health & Safety (EHS) department is your primary resource for coordinating this process.
Step 1: Waste Segregation and Collection
-
Principle of Segregation: Never mix 5-Hydroxyquinoline-2-carbonitrile waste with other waste streams, especially incompatible materials like acids.[3] Keep it in a dedicated, clearly marked container.
-
Solid Waste: Collect pure compound, contaminated filter paper, weigh boats, and contaminated gloves in a designated, puncture-resistant, and sealable container.
-
Liquid Waste: If the compound is in solution, collect it in a chemically resistant (e.g., HDPE or glass) container. Do not mix with other solvent wastes unless approved by your EHS department. The container must have a secure, leak-proof cap.
-
Sharps Waste: Contaminated needles, pipette tips, or broken glass must be placed in a designated sharps container to prevent physical injury and chemical exposure.
Step 2: Container Labeling
Proper labeling is a critical regulatory requirement. Your EHS office will provide specific guidelines, but all labels must include:
-
The words "Hazardous Waste."
-
The full chemical name: "5-Hydroxyquinoline-2-carbonitrile."
-
The specific hazards (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date (the date the first drop of waste entered the container).
-
Your name, department, and contact information.
Step 3: Spill and Decontamination Procedures
Accidents happen, but a prepared response minimizes risk.
-
For Small Spills (Contained in Fume Hood):
-
Ensure your PPE is appropriate.
-
If the material is a solid, carefully sweep it up using a brush and dustpan and place it in your hazardous waste container.[8] Avoid creating dust.
-
If it is a liquid, absorb it with an inert material like vermiculite or sand.
-
Wipe the area with a suitable solvent (e.g., ethanol or acetone, check for compatibility first) and then with soap and water.
-
Collect all cleanup materials as hazardous waste.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill on your own.
-
Step 4: Arranging for Final Disposal
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup. This area should be secure and provide secondary containment to catch any potential leaks.[9]
-
Contact EHS: Once your container is full or you have finished the project, contact your EHS office to schedule a waste pickup. They will handle the final transport and disposal in compliance with all federal and local regulations, likely via high-temperature incineration at a permitted facility.[7][11]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper management and disposal of 5-Hydroxyquinoline-2-carbonitrile waste.
Caption: Decision workflow for handling 5-Hydroxyquinoline-2-carbonitrile waste.
References
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Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: 5-Hydroxyquinoline. [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). Nitriles. [Link]
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ScienceLab.com. (2010). Material Safety Data Sheet: Quinoline. [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: 2-Dimethylaminoacetonitrile. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Cyanide. [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, 39(7), 1767-1779. [Link]
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Massachusetts Institute of Technology (MIT) Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). Hydrogen Cyanide (HCN): Medical Management Guidelines. [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrogen Cyanide. [Link]
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Taddesse, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(38), 22643-22665. [Link]
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Gomes, L. R., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Biomedicine & Pharmacotherapy, 126, 110078. [Link]
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 5-Hydroxyquinoline-2-carbonitrile
In the dynamic landscape of drug discovery and chemical research, the ability to handle novel compounds safely is paramount. This guide provides essential, in-depth safety protocols for handling 5-Hydroxyquinoline-2-carbonitrile, a compound of interest for its potential applications. As a Senior Application Scientist, my objective is to extend beyond mere product support and to cultivate a culture of safety and excellence within the laboratory. This document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring that researchers are empowered to work safely and effectively. The information herein is synthesized from established safety data for structurally similar quinoline and nitrile compounds, providing a robust framework in the absence of a specific Safety Data Sheet (SDS) for this novel molecule.
Hazard Assessment: Understanding the Risks of Quinoline Derivatives
5-Hydroxyquinoline-2-carbonitrile belongs to the quinoline family, a class of heterocyclic aromatic compounds. While specific toxicological data for this compound is not widely available, the known hazards of related quinoline and nitrile compounds provide a strong basis for a cautious approach.[1][2][3] Quinolines are known to be harmful if swallowed or in contact with skin, can cause serious eye irritation, and are suspected of causing genetic defects and cancer.[1][2][4] The nitrile group (-C≡N) also introduces potential toxicity, as some nitriles can release cyanide in the body. Therefore, handling 5-Hydroxyquinoline-2-carbonitrile requires stringent adherence to safety protocols to minimize exposure.
Key Potential Hazards:
-
Acute Toxicity (Oral, Dermal): Harmful if swallowed or absorbed through the skin.[1][5]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[1][3][6]
-
Respiratory Irritation: Inhalation of dust can irritate the nose, throat, and lungs.[3]
-
Chronic Effects: Suspected of causing genetic defects and may have carcinogenic properties.[1][2]
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, the primary strategy for minimizing exposure is the implementation of robust engineering controls. All work with 5-Hydroxyquinoline-2-carbonitrile should be conducted in a designated area with appropriate ventilation.
-
Chemical Fume Hood: All weighing, handling, and experimental procedures involving the solid compound or its solutions must be performed inside a certified chemical fume hood.[7] This is critical to prevent the inhalation of fine powders or vapors.
-
Ventilation: Ensure good general ventilation in the laboratory to supplement the local exhaust of the fume hood.[1][8]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final and crucial barrier between the researcher and the chemical. The following PPE is mandatory when handling 5-Hydroxyquinoline-2-carbonitrile.
| PPE Category | Specification | Standard | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or NIOSH (US) approved.[2][4] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double gloving is recommended. | Tested according to EN 374.[4] | Prevents skin contact and absorption. Gloves should be inspected before use and changed regularly or immediately if contaminated.[2][9] |
| Skin and Body Protection | A lab coat with full-length sleeves, buttoned completely. Full-length pants and close-toed shoes are mandatory. | N/A | Ensures no skin is exposed to potential splashes or spills.[4] |
| Respiratory Protection | A NIOSH-approved N95 or higher particulate respirator should be used when handling the solid powder, especially during weighing. | NIOSH (US) or EN 149 (EU) approved.[10] | Prevents inhalation of fine dust particles which can be harmful.[7] |
Safe Handling Workflow: A Step-by-Step Protocol
The following workflow provides a procedural guide for the safe handling of 5-Hydroxyquinoline-2-carbonitrile, from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of 5-Hydroxyquinoline-2-carbonitrile.
Detailed Methodologies:
-
Preparation:
-
Handling:
-
Weighing: When weighing the solid compound, wear a particulate respirator (N95 or higher) to prevent inhalation of fine powders.[7]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[7]
-
Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.[7]
-
-
Cleanup and Disposal:
-
Decontamination: All glassware and surfaces that have come into contact with 5-Hydroxyquinoline-2-carbonitrile should be decontaminated with an appropriate solvent and then washed thoroughly.[7]
-
Waste Disposal: All solid waste (contaminated gloves, weigh boats, etc.) and liquid waste containing 5-Hydroxyquinoline-2-carbonitrile must be disposed of in a clearly labeled hazardous waste container.[6][7] Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[7]
-
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][10] Seek medical attention.[10] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[6][10] Seek immediate medical attention.[10] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[8] Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[10] |
| Spill | Evacuate the area.[3] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] Ventilate the area. |
Conclusion: A Commitment to Safety
The responsible handling of novel chemical entities like 5-Hydroxyquinoline-2-carbonitrile is a cornerstone of scientific integrity and professional responsibility. By understanding the potential hazards, implementing robust engineering controls, and diligently using the appropriate personal protective equipment, researchers can mitigate risks and foster a safe and productive laboratory environment. This guide serves as a foundational document; always consult your institution's specific safety protocols and EHS professionals for guidance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
